Product packaging for Diniconazole(Cat. No.:)

Diniconazole

Cat. No.: B8811851
M. Wt: 326.2 g/mol
InChI Key: FBOUIAKEJMZPQG-UHFFFAOYSA-N
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Description

Diniconazole is a systemic triazole fungicide and potent plant growth regulator used extensively in agricultural and plant science research. Its primary mode of action is the inhibition of ergosterol biosynthesis, a key component of fungal cell membranes, thereby exhibiting protective and curative effects against a broad spectrum of fungal diseases such as powdery mildew, bunts, and smuts . Concurrently, as a member of the triazole family, it functions as a gibberellin biosynthesis inhibitor, leading to reduced cell elongation and division, which results in dwarfed, more compact plant growth . This dual functionality makes it a valuable compound for studying plant-pathogen interactions and for investigating methods to control plant architecture, particularly in controlled-environment agriculture such as vertical farming systems . In research applications, this compound has been demonstrated to effectively promote yield and secondary metabolite production in specific crops. For instance, in female hemp ( Cannabis sativa ), treatment with this compound in a vertical farming system significantly increased inflorescence biomass and the production of major cannabinoids like cannabidiol (CBD) and Δ9-tetrahydrocannabinol (Δ9-THC) at an optimal concentration of 25 mg·L⁻¹ . Studies on tomato seedlings have shown that application via sub-irrigation is particularly effective, not only in suppressing stem elongation but also in stimulating root system development, leading to increased root volume and average diameter . The compound is also relevant in environmental fate and risk assessment studies, with analytical methods established for its enantiomeric residue determination in various matrices, including tea, grapes, and apples . Researchers should note that this compound is a chiral molecule exhibiting both geometrical (E/Z) and stereoisomerism (R/S), resulting in four distinct stereoisomers, with this compound-M being the R-isomer . The environmental fate data indicates that the compound has a low aqueous solubility (4 mg/L at 20°C) and is very persistent in soil, with a typical DT₅₀ (time for 50% degradation) of 1566 days . It is critical to adhere to relevant safety guidelines, as risk assessments have indicated potential hazards, and this product is intended for laboratory research use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17Cl2N3O B8811851 Diniconazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17Cl2N3O

Molecular Weight

326.2 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol

InChI

InChI=1S/C15H17Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-9,14,21H,1-3H3

InChI Key

FBOUIAKEJMZPQG-UHFFFAOYSA-N

SMILES

CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O

Canonical SMILES

CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Diniconazole on Fungal Ergosterol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diniconazole (B1670688) is a potent, broad-spectrum triazole fungicide widely utilized in agriculture.[1] Its antifungal activity stems from the specific disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol (B1671047), a sterol essential for fungal cell structure and function, analogous to cholesterol in mammalian cells.[2][3] This technical guide provides an in-depth examination of the molecular mechanism by which this compound exerts its effects. It details the ergosterol biosynthesis pathway, pinpoints the precise enzymatic target of this compound, presents quantitative data on its inhibitory activity, and outlines the experimental protocols used to elucidate this mechanism.

The Fungal Ergosterol Biosynthesis Pathway

Ergosterol is the predominant sterol in most fungal cell membranes, where it plays a critical role in regulating membrane fluidity, permeability, and the function of membrane-bound proteins.[2][4] Its biosynthesis is a complex, multi-step process involving more than 20 enzymes, making it an excellent target for antifungal agents.[2] The pathway can be broadly divided into three main stages, beginning with acetyl-CoA.[5]

  • Mevalonate Pathway: Acetyl-CoA is converted to farnesyl pyrophosphate (FPP), a key precursor for various essential molecules.[2]

  • Squalene (B77637) to Lanosterol: Two molecules of FPP are condensed to form squalene. Squalene is then epoxidized by squalene epoxidase (Erg1) to 2,3-oxidosqualene, which is subsequently cyclized to produce lanosterol, the first sterol intermediate.[5][6]

  • Lanosterol to Ergosterol (Late Pathway): Lanosterol undergoes a series of modifications, including demethylations, desaturations, and reductions, to finally yield ergosterol.[2][5] A critical, rate-limiting step in this late pathway is the removal of the C14-alpha methyl group from lanosterol.[2]

Inhibition_Mechanism cluster_pathway Ergosterol Synthesis Step cluster_inhibition Inhibition by this compound Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51/Erg11) Lanosterol->CYP51 Substrate Product 14-demethylated sterol CYP51->Product Catalysis This compound This compound This compound->CYP51 Inhibits Sterol_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Fungal Culture (+/- this compound) B Harvest Cells (Centrifugation) A->B C Saponification (KOH, Heat) B->C D Solvent Extraction (e.g., n-heptane) C->D E Evaporate Solvent D->E F Re-dissolve Sterols E->F G GC-MS or HPLC Analysis F->G H Quantify Ergosterol & Precursors G->H

References

A Technical Guide to the Stereoselective Synthesis of Diniconazole Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the stereoselective synthesis of Diniconazole enantiomers. This compound, a potent triazole fungicide, possesses a single chiral center, and its enantiomers exhibit distinct biological activities. The (R)-enantiomer is primarily responsible for the fungicidal action, while the (S)-enantiomer displays plant growth regulatory effects. Consequently, the ability to synthesize enantiomerically pure forms of this compound is of significant interest for developing more selective and efficient agrochemicals.

This guide details a key strategy for achieving this stereoselectivity: the asymmetric reduction of a prochiral ketone precursor using a chiral auxiliary. Experimental protocols, quantitative data, and visual representations of the synthetic pathways are provided to facilitate a thorough understanding and replication of these methods.

Asymmetric Reduction of Prochiral Ketone Precursor

A prominent and effective method for the stereoselective synthesis of this compound enantiomers is the asymmetric reduction of the corresponding α,β-unsaturated triazolyl ketone, (E)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one. This approach utilizes a chiral reducing agent, formed in situ from sodium borohydride (B1222165) (NaBH₄) and a chiral auxiliary, to stereoselectively reduce the ketone to the desired chiral alcohol.

Chiral Auxiliaries Derived from L-proline

Research has demonstrated the efficacy of α-disubstituted pyrrolidine-2-methanols, synthesized from the readily available and inexpensive chiral pool starting material, L-proline, as chiral auxiliaries in this reduction. These auxiliaries create a chiral environment around the reducing agent, leading to a facial bias in the hydride attack on the prochiral ketone, resulting in the preferential formation of one enantiomer.

Quantitative Data Summary

The following table summarizes the results of the asymmetric reduction of (E)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one using various L-proline-derived chiral auxiliaries. The data highlights the influence of the substituent on the chiral auxiliary on both the chemical yield and the enantiomeric excess (ee) of the resulting this compound enantiomer.

Chiral AuxiliaryYield (%)Enantiomeric Excess (ee, %)
5a 8575
5b 8882
5c 9293
5d 9089

Data extracted from a study on the asymmetric synthesis of α,β-unsaturated triazolyl alcohols.

Experimental Protocols

Synthesis of Chiral Auxiliaries (General Procedure)

The chiral auxiliaries, α,α-disubstituted-2-pyrrolidinemethanols, are synthesized from L-proline. The specific structures of auxiliaries 5a-d would be detailed in the full experimental paper, but a general pathway is provided below.

Asymmetric Reduction of (E)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one

This protocol describes the general procedure for the asymmetric reduction of the prochiral ketone precursor to obtain optically active this compound.

Materials:

  • (E)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one

  • Chiral auxiliary (e.g., 5c for highest ee)

  • Sodium borohydride (NaBH₄)

  • 1,2-dichloroethane (B1671644)

  • N,N-Dimethylformamide (DMF)

  • 2 N Hydrochloric acid

  • Methylene (B1212753) chloride

Procedure:

  • A suspension of the chiral ligand (0.75 mmol) in 1,2-dichloroethane (6 mL) is prepared in a reaction vessel under a nitrogen atmosphere.

  • A solution of sodium borohydride (0.029 g, 0.75 mmol) in DMF (1 mL) is added to the suspension at -20°C.

  • The resulting mixture is allowed to warm from -20°C to room temperature over a period of 2 hours.

  • A solution of the α,β-unsaturated triazolyl ketone (0.5 mmol) in a suitable solvent (2 mL) is then added to the suspension.

  • The reaction mixture is stirred for 48 hours at room temperature.

  • To quench the reaction, 10 mL of 2 N hydrochloric acid is added, and stirring is continued for an additional hour.

  • The organic layer is separated, and the aqueous layer is extracted with methylene chloride (3 x 15 mL).

  • The combined organic layers are then dried and concentrated to yield the crude product, which can be further purified by standard chromatographic techniques.

Visualizing the Synthetic Pathway

The following diagrams illustrate the key steps in the stereoselective synthesis of this compound enantiomers.

Stereoselective_Synthesis_of_this compound Prochiral_Ketone (E)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2- (1H-1,2,4-triazol-1-yl)pent-1-en-3-one Asymmetric_Reduction Asymmetric Reduction Prochiral_Ketone->Asymmetric_Reduction Chiral_Reducing_Agent Chiral Reducing Agent (NaBH4 + L-proline derived auxiliary) Chiral_Reducing_Agent->Asymmetric_Reduction Diniconazole_Enantiomers This compound Enantiomers ((R)- or (S)- enriched) Asymmetric_Reduction->Diniconazole_Enantiomers

Caption: Overall workflow for the stereoselective synthesis of this compound.

Chiral_Auxiliary_Concept cluster_reducing_agent Formation of Chiral Reducing Agent cluster_reduction_step Stereoselective Reduction NaBH4 NaBH4 Complex Chiral Borohydride Complex NaBH4->Complex Chiral_Auxiliary L-proline derived Chiral Auxiliary Chiral_Auxiliary->Complex Transition_State Diastereomeric Transition State Complex->Transition_State Hydride delivery Ketone Prochiral Ketone Ketone->Transition_State Chiral_Alcohol Enantioenriched This compound Transition_State->Chiral_Alcohol

Caption: Conceptual pathway for asymmetric reduction using a chiral auxiliary.

Conclusion

The asymmetric reduction of the prochiral ketone precursor using L-proline-derived chiral auxiliaries presents an effective and accessible method for the stereoselective synthesis of this compound enantiomers. The high enantiomeric excess achieved, particularly with optimized chiral auxiliaries, underscores the potential of this strategy for producing enantiomerically pure this compound for targeted applications in agriculture. Further research may explore other classes of chiral ligands or catalytic systems to enhance the efficiency and selectivity of this important transformation. This guide provides a solid foundation for researchers and professionals in the field to build upon in their efforts to develop more sophisticated and sustainable methods for the synthesis of chiral agrochemicals.

Diniconazole's role as a gibberellin biosynthesis inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on Diniconazole's Role as a Gibberellin Biosynthesis Inhibitor

Executive Summary

This compound (B1670688), a member of the triazole family, is widely recognized for its fungicidal properties. However, beyond its role in pathogen management, this compound functions as a potent plant growth regulator.[1][2] Its primary mode of action in plants is the inhibition of gibberellin (GA) biosynthesis, a critical pathway regulating various aspects of plant development, most notably stem elongation.[1][2] By targeting a key enzyme in this pathway, this compound application leads to reduced endogenous gibberellin levels, resulting in a more compact and sturdy plant architecture. This attribute is highly valued in horticultural and agricultural practices for producing aesthetically pleasing ornamental plants and preventing the excessive elongation, or "overgrowth," of seedlings.[1][3] This technical guide provides a comprehensive overview of the mechanism of action, physiological effects, and experimental evaluation of this compound as a gibberellin biosynthesis inhibitor.

Mechanism of Action: Targeting ent-Kaurene (B36324) Oxidase

Gibberellins (B7789140) are diterpenoid hormones synthesized through a complex pathway originating from geranylgeranyl diphosphate (B83284) (GGDP). The growth-regulating effects of this compound stem from its specific interference with the early stages of this pathway.

This compound acts by inhibiting the activity of ent-kaurene oxidase (KO) , a cytochrome P450-dependent monooxygenase.[1][2][4] This enzyme is crucial for catalyzing the three-step oxidation of ent-kaurene to ent-kaurenoic acid, via the intermediates ent-kaurenol (B36349) and ent-kaurenal.[5][6][7] By blocking this conversion, this compound effectively halts the progression of the GA biosynthesis pathway, leading to a deficiency in biologically active gibberellins such as GA1 and GA4.[5] The inhibition of this specific oxidative demethylation reaction is a characteristic feature of N-containing heterocyclic compounds like triazoles.[2]

GIBBERELLIN_BIOSYNTHESIS Simplified Gibberellin Biosynthesis Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol GGDP Geranylgeranyl Diphosphate CDP ent-Copalyl Diphosphate GGDP->CDP CPS Kaurene ent-Kaurene CDP->Kaurene KS KaurenoicAcid ent-Kaurenoic Acid Kaurene->KaurenoicAcid ent-Kaurene Oxidase (KO) (3 steps) GA12 GA12 KaurenoicAcid->GA12 KAO BioactiveGAs Bioactive GAs (e.g., GA4) GA12->BioactiveGAs GA20ox, GA3ox Inhibitor This compound Inhibitor->KaurenoicAcid

Figure 1: Gibberellin biosynthesis pathway indicating this compound's point of inhibition.

Physiological Effects on Plant Growth and Development

The this compound-induced reduction in gibberellin levels manifests in several observable physiological changes, which are often dose-dependent.

  • Stem Elongation and Plant Height: The most prominent effect is the inhibition of stem and hypocotyl elongation, resulting in a dwarfed or compact phenotype.[1][3] This is a direct consequence of reduced cell division and expansion in intercalary meristems, processes heavily reliant on gibberellins.[3]

  • Leaf Morphology: Leaves of treated plants often become thicker, with a reduction in both leaf length and width.[2][8] This can give the leaves a rounder appearance.[2] Despite these changes in size, the total number of leaves may not be significantly affected.[2][8]

  • Biomass Allocation: this compound treatment typically leads to a decrease in shoot fresh and dry weight.[9] Conversely, root fresh weight and overall root development can be stimulated, particularly at lower concentrations.[2][8][9][10] This shift in resource allocation results in a lower shoot-to-root (T/R) ratio.[2][8]

  • Photosynthesis and Chlorophyll (B73375): In some instances, appropriate concentrations of this compound have been shown to increase the chlorophyll content in leaves, which can enhance the rate of photosynthesis and contribute to better overall plant health despite the reduced stature.[1]

  • Flowering and Tuberization: The hormonal balance shift can influence reproductive development. This compound has been observed to delay the number of days to flowering in some ornamental species.[2] In tuber-forming plants like potatoes, the reduction in gibberellins can promote tuberization.[2][9]

Quantitative Data on this compound Efficacy

The growth-inhibiting effects of this compound are highly dependent on the plant species, application method, and concentration.

Table 1: Effect of this compound on Cucumber and Korean Zucchini Plug Seedlings

Species Application Method Concentration (mg/L) Effect on Plant Height & Hypocotyl Length Reference
Cucumber Foliar Spraying 20 Optimal growth inhibition for shipment [11]
Cucumber Drenching 1.25 Optimal growth inhibition for shipment [11]
Korean Zucchini Foliar Spraying 20 - 37.5 Significant decrease in plant height and hypocotyl length [3][11]
Korean Zucchini Drenching 1.25 - 2.5 Significant growth suppression [11]

Data synthesized from studies on plug seedlings, highlighting the higher efficacy of drench application.[11]

Table 2: Comparison of Application Methods on Tomato Seedlings

Parameter Application Method Concentration (mg/L) Result Reference
Stem Length Inhibition (20-30%) Foliar Spray > 10 Target inhibition achieved [10]
Stem Length Inhibition (20-30%) Sub-irrigation ~ 1 Target inhibition achieved at much lower concentration [10]
Root System Sub-irrigation 1 Increased total root length, volume, and average diameter [10]

This study demonstrates that root absorption via sub-irrigation provides a more potent growth-retarding effect than foliar application.[10]

Table 3: Effect of this compound on Agastache rugosa

Application Method Concentration (µmol·mol⁻¹) Reduction in Stem Length (%) Reference
Foliar Spraying 480 68.16 [9]
Root Soaking 480 73.84 [9]

Both methods significantly reduced stem length compared to control, with a corresponding increase in root length.[9]

Experimental Protocols

Protocol 1: Plant Growth Inhibition Assay

This protocol outlines a general procedure for evaluating the effect of this compound on seedling growth, based on methodologies used for various vegetable and ornamental species.[3][8][10]

1. Plant Material and Germination:

  • Sow seeds (e.g., cucumber, tomato, sesame) in multi-cell plug trays filled with a standard commercial germination mix.
  • Maintain trays in a controlled environment (greenhouse or growth chamber) with appropriate temperature, humidity, and light conditions for the specific species.
  • Water seedlings as needed until they reach the desired developmental stage for treatment (e.g., development of the first true leaves).

2. Preparation of this compound Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) due to its poor water solubility.
  • Create a series of working solutions at desired concentrations (e.g., 1, 5, 10, 20, 40 mg/L) by diluting the stock solution with distilled water.
  • For foliar applications, add a non-ionic surfactant (e.g., Tween 20 at 0.05% v/v) to the final solutions to ensure even leaf coverage.[12]

3. Application of Treatments:

  • Foliar Spraying: Apply the prepared solutions to the foliage of the seedlings until runoff, ensuring complete coverage of all aerial parts. Use a spray bottle that produces a fine mist.
  • Drenching/Sub-irrigation: Apply a known volume of the this compound solution directly to the growing medium of each plug cell (drenching) or by watering the trays from the bottom and allowing the medium to absorb the solution (sub-irrigation).
  • Control Group: Treat a control group of seedlings with a solution containing only water (and surfactant/solvent if used in the treatment groups).
  • Randomize the placement of treatment trays to minimize positional effects.

4. Data Collection and Analysis:

  • At predetermined intervals (e.g., 5, 10, 15 days after treatment) or at a final harvest time, measure various growth parameters from a representative sample of seedlings (n=10-20) per treatment.
  • Measurements: Plant height (from the medium surface to the apical meristem), hypocotyl length, stem diameter, leaf length, and leaf width.
  • Biomass: Carefully separate shoots from roots. Record the fresh weight of each. Dry the samples in an oven at 70-80°C for 48-72 hours, or until a constant weight is achieved, to determine the dry weight. Calculate the shoot-to-root ratio (T/R).
  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Duncan's multiple range test) to determine significant differences between treatment means (p < 0.05).

start [label="Start: Seed Sowing\n& Germination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Prepare this compound\nWorking Solutions\n(Multiple Concentrations)"]; control [label="Prepare Control Solution\n(Water + Surfactant)"]; treatment [label="Apply Treatments to Seedlings\n(Foliar Spray or Drench)"]; incubation [label="Incubate in Controlled\nEnvironment"]; data [label="Data Collection\n(e.g., 15 days post-treatment)"]; measure [label="Measure Growth Parameters:\n- Plant Height\n- Hypocotyl Length\n- Leaf Dimensions"]; biomass [label="Determine Biomass:\n- Separate Shoots & Roots\n- Fresh & Dry Weight\n- Calculate T/R Ratio"]; analysis [label="Statistical Analysis\n(ANOVA)"]; end [label="End: Evaluate Efficacy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prep; start -> control; {prep, control} -> treatment; treatment -> incubation -> data; data -> measure; data -> biomass; {measure, biomass} -> analysis -> end; }

Figure 2: Experimental workflow for a plant growth inhibition assay.
Protocol 2: In Vitro Assay for ent-Kaurene Oxidase (CYP701) Inhibition

This protocol describes a method to directly measure the inhibitory effect of this compound on its target enzyme, based on heterologous expression systems.[7][13]

1. Heterologous Expression of ent-Kaurene Oxidase:

  • Clone the full-length cDNA of an ent-kaurene oxidase gene (e.g., Arabidopsis thaliana GA3/CYP701A3) into a suitable yeast expression vector.[7]
  • Transform the expression construct into a suitable host, such as Saccharomyces cerevisiae.
  • Culture the transformed yeast cells under conditions that induce protein expression.

2. Microsome Preparation:

  • Harvest the yeast cells by centrifugation.
  • Resuspend the cell pellet in an extraction buffer (e.g., Tris-HCl buffer with EDTA, DTT, and glycerol).
  • Lyse the cells using methods such as glass bead homogenization or a French press.
  • Perform differential centrifugation to isolate the microsomal fraction, which contains the expressed cytochrome P450 enzyme. Resuspend the final microsomal pellet in a storage buffer and store at -80°C.

3. Enzyme Inhibition Assay:

  • Prepare an assay mixture in a reaction tube containing:
  • Phosphate buffer (pH ~7.4)
  • NADPH-cytochrome P450 reductase (if not co-expressed in yeast)
  • An NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
  • The microsomal enzyme preparation.
  • Add this compound from a stock solution to achieve a range of final concentrations for determining the IC₅₀ value. Include a solvent control.
  • Pre-incubate the mixture for a few minutes at the reaction temperature (e.g., 28-30°C).
  • Start the reaction by adding the substrate, ent-kaurene, dissolved in a small volume of a carrier solvent like acetone.
  • Incubate the reaction for a set period (e.g., 30-60 minutes) with shaking.

4. Product Extraction and Analysis:

  • Stop the reaction by adding a solvent like ethyl acetate.
  • Extract the products from the aqueous phase by vortexing and centrifugation.
  • Collect the organic phase and dry it under a stream of nitrogen.
  • Derivatize the dried extract (e.g., by methylation with diazomethane) to make the products volatile for gas chromatography.
  • Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the product, ent-kaurenoic acid.[7]

5. Data Analysis:

  • Calculate the rate of ent-kaurenoic acid formation for each this compound concentration.
  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of enzyme activity) from the resulting dose-response curve.

Conclusion

This compound is a highly effective inhibitor of gibberellin biosynthesis in plants. Its specific and potent inhibition of the cytochrome P450 enzyme, ent-kaurene oxidase, provides a clear biochemical mechanism for its observed growth-regulating effects.[1][2] The resulting reduction in endogenous gibberellins leads to a desirable compact plant phenotype, characterized by reduced stem elongation, thicker leaves, and an altered shoot-to-root ratio.[2][3][8] The efficacy of this compound is strongly influenced by the concentration and application method, with drenching or sub-irrigation often proving more effective at lower doses than foliar sprays.[10][11] This detailed understanding of its mode of action and physiological consequences allows for its targeted use in research and its practical application as a valuable tool in modern horticulture and agriculture.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Structure and Properties of Diniconazole (B1670688) Isomers

This compound is a broad-spectrum triazole fungicide and plant growth regulator. Its biological activity is intrinsically linked to its stereochemistry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and analytical methodologies related to the isomers of this compound.

Chemical Structure and Isomerism

This compound possesses a chemical structure characterized by a 1,2,4-triazole (B32235) ring, a dichlorophenyl group, and a pentenol backbone. The presence of both a chiral center and a carbon-carbon double bond gives rise to four distinct stereoisomers.[1][2] The isomerism is categorized as:

  • Geometric Isomerism (E/Z): Arising from the restricted rotation around the C=C double bond.

  • Enantiomerism (R/S): Due to the presence of a chiral carbon atom (the carbon bonded to the hydroxyl group).

The four stereoisomers are (E,R)-diniconazole, (E,S)-diniconazole, (Z,R)-diniconazole, and (Z,S)-diniconazole.[1][2] The (E)-isomers are generally favored in commercial synthesis.[1] The R(-) isomer of the (E) configuration, known as this compound-M, is the most biologically active form against fungi.[2][3]

diniconazole_isomers cluster_structure General Structure E_R (E,R)-Diniconazole (this compound-M) E_S (E,S)-Diniconazole E_R->E_S Z_R (Z,R)-Diniconazole E_R->Z_R Diastereomers Z_S (Z,S)-Diniconazole E_R->Z_S Diastereomers E_S->Z_R E_S->Z_S Diastereomers Z_R->Z_S img

Caption: Relationship between the four stereoisomers of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, application, and environmental fate.

PropertyValueReference
Molecular Formula C₁₅H₁₇Cl₂N₃O[4][5]
Molecular Weight 326.2 g/mol [5]
CAS Number 83657-24-3 (racemic mixture)[4][5]
83657-18-5 (this compound-M, (E,R)-isomer)[2]
Appearance White crystalline solid/powder[4]
Melting Point 134-156 °C[6]
Boiling Point 501.1 ± 60.0 °C (Predicted)[6]
Water Solubility 4 mg/L (25 °C)[4]
Vapor Pressure 2.93 x 10⁻³ Pa (20 °C)[6]
pKa 12.89 ± 0.20 (Predicted)[4]

Spectroscopic Data

Spectroscopic methods are essential for the identification and structural elucidation of this compound and its isomers.

SpectroscopyKey FindingsReference
¹³C NMR Enantiomeric separations can be observed in the signals of aromatic carbons when using a chiral liquid crystalline solvent, allowing for the determination of enantiomeric excess.[7][8]
Mass Spectrometry (MS) Precursor m/z of 326.0821 [M+H]⁺ in positive ESI mode. Fragmentation patterns can be used for identification.[5]
Infrared (IR) Data can be used to identify functional groups present in the molecule.[9][10]

Biological Activity and Properties of Isomers

The biological activity of this compound is highly stereoselective.

Mechanism of Action

This compound's primary fungicidal action is the inhibition of ergosterol (B1671047) biosynthesis, an essential component of the fungal cell membrane.[4][11][12] It specifically inhibits the cytochrome P450-dependent 14α-demethylation of lanosterol (B1674476), which disrupts the fungal cell membrane's integrity and leads to cell death.[3][11]

ergosterol_biosynthesis Lanosterol Lanosterol FF_MAS 14-demethyl-lanosterol Lanosterol->FF_MAS Lanosterol 14α-demethylase (Cytochrome P450) Zymosterol Zymosterol FF_MAS->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol (Fungal Cell Membrane Component) Episterol->Ergosterol This compound This compound This compound->Lanosterol Inhibits

Caption: Inhibition of Ergosterol Biosynthesis by this compound.

Enantioselective Fungicidal Activity

There is a significant difference in the fungicidal potency of this compound enantiomers. The R(-) isomer is a much more potent inhibitor of lanosterol 14α-demethylation compared to the S(+) isomer.[3] Studies have shown that the R(-) isomer fits more favorably into the active site of the target cytochrome P450 enzyme.[3]

FungusEC₅₀ (mg/L) for racemic this compoundReference
Botrytis cinerea0.012[11]
Sclerotinia fimicola<0.001[11]
Fusarium graminearum0.008[11]
Sclerotium cepivorum0.02[11]
Bipolaris sorokiniana0.06[11]
Plant Growth Regulation

Besides its fungicidal properties, this compound also acts as a plant growth regulator by inhibiting gibberellin biosynthesis.[4][12] This leads to reduced stem elongation and a more compact plant structure.[12] It can also increase the levels of abscisic acid (ABA), a stress-related hormone, which can enhance a plant's tolerance to drought conditions.[12]

gibberellin_pathway GGPP Geranylgeranyl diphosphate ent_Kaurene ent-Kaurene GGPP->ent_Kaurene GA12 GA12 ent_Kaurene->GA12 ent-kaurene oxidase Gibberellins Active Gibberellins (Promote Stem Elongation) GA12->Gibberellins This compound This compound This compound->ent_Kaurene Inhibits

Caption: Inhibition of Gibberellin Biosynthesis by this compound.

Enantioselective Pharmacokinetics and Dissipation

The enantiomers of this compound exhibit different pharmacokinetic behaviors. In rabbits, the S-diniconazole was eliminated faster than the R-diniconazole.[13] In contrast, a study in rats and mice found that R-(-)-diniconazole was eliminated faster, and S-(+)-diniconazole had a higher potential to accumulate in tissues.[14] In fruits, S-diniconazole was found to degrade preferentially, with dissipation half-lives ranging from 2.5 to 7.1 days, compared to 5.3 to 7.9 days for R-diniconazole.[15][16]

ParameterR-(-)-diniconazoleS-(+)-diniconazoleOrganismReference
t₁/₂ (plasma) 7.06 ± 3.35 h9.14 ± 4.60 hRats/Mice[14]
Bioavailability 42.44 %52.19 %Rats/Mice[14]
Total Plasma Clearance Lower1.57-fold higherRabbit[13]
Dissipation Half-life 5.3–7.9 days2.5–7.1 daysFruits[15][16]

Experimental Protocols

Synthesis

The commercial production of this compound is a multi-step synthetic process:[1]

  • Grignard Reaction: Reaction of 2,4-dichlorobenzaldehyde (B42875) with a Grignard reagent derived from tert-butyl chloride to form an intermediate alcohol.

  • Oxidation: The alcohol is oxidized to a ketone.

  • Triazole Linkage: The ketone is reacted with 1,2,4-triazole in the presence of a base (e.g., sodium hydride) to form the final product, with stereoselective control to favor the E-isomer.

Enantiomer Separation

The separation of this compound enantiomers is typically achieved using chiral chromatography:

  • High-Performance Liquid Chromatography (HPLC): A normal phase HPLC with a cellulose-tris-(3,5-dimethylphenylcarbamate)-based chiral stationary phase (CDMPC-CSP) can be used for enantioselective analysis.[13]

  • Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS): This method has been developed for the rapid chiral separation and enantioselective study of this compound in various fruit matrices.[15][16]

  • Micellar Electrokinetic Chromatography (MEKC): Using hydroxypropyl-γ-cyclodextrin (HP-γ-CD) as a chiral selector has been shown to effectively separate the enantiomers of this compound.[17]

Residue Analysis in Agricultural Samples

A common workflow for the determination of this compound residues involves extraction, cleanup, and analysis.

residue_analysis_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Sample Homogenization (e.g., fruit, soil) Extraction Solvent Extraction (e.g., Acetonitrile (B52724), Methanol) Homogenization->Extraction Spike with standard QuEChERS QuEChERS Cleanup (MgSO₄, PSA) Extraction->QuEChERS IAC Immunoaffinity Chromatography (IAC) Extraction->IAC LC_MS LC-MS/MS QuEChERS->LC_MS HPLC HPLC IAC->HPLC ELISA ELISA IAC->ELISA

Caption: General workflow for this compound residue analysis.

Protocol Example: QuEChERS Extraction and LC-MS/MS Analysis [18]

  • Extraction: A homogenized sample (e.g., 10 g of radish) is mixed with 10 mL of acetonitrile. A QuEChERS extraction salt packet (containing MgSO₄, NaCl, and citrates) is added, and the mixture is shaken and centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing MgSO₄ and a primary secondary amine (PSA) sorbent. The mixture is vortexed and centrifuged.

  • Analysis: The final supernatant is filtered and analyzed by LC-MS/MS.

Protocol Example: Immunoaffinity Column (IAC) Extraction [19][20]

  • Extraction: Samples are extracted with an organic solvent (e.g., acetone (B3395972) for soil, acetonitrile for fruit). The organic phase is evaporated and redissolved in a buffer solution (PBST).

  • IAC Cleanup: The extract is passed through an immunoaffinity column containing monoclonal antibodies specific to this compound.

  • Washing: The column is washed with various buffers (PBS, water) to remove impurities.

  • Elution: this compound is eluted from the column using a methanol-water solution.

  • Analysis: The eluate is analyzed by HPLC or ELISA.

Conclusion

This compound is a chiral fungicide whose biological activity is highly dependent on its stereochemistry. The (E,R)-isomer, this compound-M, exhibits significantly higher fungicidal activity due to its more favorable binding to the target enzyme, lanosterol 14α-demethylase. The isomers also display differences in their plant growth regulatory effects, pharmacokinetics, and environmental dissipation rates. This stereoselectivity underscores the importance of developing and using enantiomerically pure formulations to maximize efficacy and minimize potential environmental and toxicological impacts. A thorough understanding of the properties and analytical methodologies for each isomer is crucial for regulatory assessment and the development of more effective and safer agricultural products.

References

Unraveling the Photodegradation Pathway of Diniconazole Under UV Irradiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diniconazole, a triazole fungicide, is widely used in agriculture to protect crops from fungal diseases. Understanding its environmental fate is crucial for assessing its ecological impact and ensuring food safety. One of the primary degradation routes for this compound in the environment is photodegradation, the breakdown of the molecule by ultraviolet (UV) radiation. This technical guide provides an in-depth overview of the photodegradation pathway of this compound under UV irradiation, detailing the transformation products, reaction kinetics, and the experimental methodologies used to elucidate these processes. While comprehensive quantitative data remains an area for further research, this document synthesizes the current understanding to support ongoing research and development efforts.

Photodegradation Pathway of this compound

Under UV irradiation, this compound undergoes a primary transformation process involving geometric isomerization followed by an intramolecular cyclization. The initial step is the conversion of the parent (E)-isomer of this compound to its (Z)-isomer. This isomerization is a rapid process, particularly under UV light.[1][2]

Following the formation of the (Z)-isomer, a subsequent intramolecular cyclization reaction occurs. This step is proposed to proceed via an excited singlet state and results in the formation of a cyclized derivative.[3] The major photoproducts identified in studies are therefore the Z-isomer of this compound and a cyclized isoquinoline (B145761) derivative.[1][2][3] Other degradation pathways, including oxidation and loss of the chlorine atom, have also been suggested, leading to the formation of other minor byproducts.[3]

Photodegradation_Pathway This compound (E)-Diniconazole Z_Isomer Z-Isomer This compound->Z_Isomer UV Irradiation (Geometric Isomerization) Other_Products Other Minor Byproducts This compound->Other_Products Oxidation / Dechlorination Cyclized_Product Cyclized Derivative (4-Cl-triazoloisoquinoline analogue) Z_Isomer->Cyclized_Product Intramolecular Cyclization

Figure 1: Proposed photodegradation pathway of this compound under UV irradiation.

Quantitative Data

Detailed time-course data on the formation and degradation of this compound's photoproducts is limited in publicly available literature. However, the rapid nature of the initial photodegradation has been established.

ParameterValueConditionsReference
Half-life (t½) 2 hoursUnder UV light[3]
Half-life (t½) 2.5 daysUnder sunlight[3]

Table 1: Photodegradation Half-life of this compound

Photodegradation ProductChemical Name/StructureIdentification MethodReference
Z-Isomer (Z)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol¹H NMR, LC-MS[3]
Cyclized Derivative 4-Cl-triazoloisoquinoline analogue¹H NMR, LC-MS[3]
Ketone Derivative 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-oneGC-MS[3]

Table 2: Identified Photodegradation Products of this compound

Note: Further research is required to quantify the formation and degradation kinetics of these products and to determine the quantum yield of this compound's photodegradation.

Experimental Protocols

The following section outlines a representative experimental protocol for studying the photodegradation of this compound under UV irradiation, synthesized from methodologies reported for this compound and other similar azole fungicides.

Materials and Reagents
  • This compound analytical standard (>98% purity)

  • Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (B52724) (HPLC grade), n-hexane (analytical grade), Acetone (analytical grade)

  • Deionized water

  • Reference standards for identified photoproducts (if available)

  • Synthetic magnesium silicate (B1173343) cartridges for solid-phase extraction (SPE)

  • Anhydrous sodium sulfate

Sample Preparation
  • Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1000 mg/L.

  • Working Solution: Dilute the stock solution with deionized water or the desired solvent (e.g., methanol) to a final concentration suitable for photodegradation experiments (e.g., 10 mg/L).

UV Irradiation Experiment
  • Photoreactor Setup: Place the working solution in a quartz photoreactor equipped with a magnetic stirrer. Use a UV lamp with a specific wavelength output (e.g., 254 nm or a broad-spectrum lamp simulating sunlight). The system should be temperature-controlled.

  • Irradiation: Irradiate the solution for a predetermined period (e.g., 0, 15, 30, 60, 120, 240 minutes). Collect aliquots at each time point for analysis.

  • Control Samples: Maintain a control sample in the dark at the same temperature to assess for any degradation not induced by light.

Experimental_Workflow cluster_prep Sample Preparation cluster_irrad UV Irradiation cluster_analysis Analysis Stock Prepare this compound Stock Solution Working Prepare Working Solution Stock->Working Irradiate Irradiate in Photoreactor Working->Irradiate Sample Collect Aliquots at Time Intervals Irradiate->Sample Extract Sample Extraction (e.g., LLE, SPE) Sample->Extract Analyze LC-MS/MS or GC-MS Analysis Extract->Analyze Quantify Quantify this compound & Photoproducts Analyze->Quantify

Figure 2: General experimental workflow for a this compound photodegradation study.
Analytical Methodology

  • Extraction:

    • For aqueous samples, perform liquid-liquid extraction (LLE) with a suitable organic solvent like n-hexane or solid-phase extraction (SPE) using a synthetic magnesium silicate cartridge to concentrate the analytes and remove interfering substances.

    • Dry the organic extract with anhydrous sodium sulfate.

    • Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis (e.g., acetonitrile/water).

  • Instrumental Analysis:

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the quantification of this compound and its polar photoproducts.

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid).

      • Ionization: Electrospray ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM) for specific transitions of this compound and its photoproducts.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the identification of volatile and thermally stable photoproducts. Derivatization may be necessary for some compounds.

  • Quantification:

    • Develop a calibration curve using analytical standards of this compound.

    • If standards are available for the photoproducts, create separate calibration curves for their quantification. If not, semi-quantification can be performed based on the response of the parent compound.

Conclusion

The photodegradation of this compound under UV irradiation is a significant environmental transformation pathway, leading primarily to the formation of its Z-isomer and a cyclized derivative. The process is rapid, with a half-life of a few hours under direct UV light. While the main transformation products have been identified, a comprehensive quantitative understanding of the degradation kinetics and the full profile of minor byproducts requires further investigation. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to conduct further studies to fill these knowledge gaps, ultimately contributing to a more complete environmental risk assessment of this widely used fungicide.

References

Diniconazole's Mode of Action as a Plant Growth Regulator: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diniconazole (B1670688), a triazole-based fungicide, exhibits potent plant growth-regulating properties primarily by interfering with the biosynthesis of key phytohormones. This technical guide delineates the core mechanisms of this compound's action, focusing on its inhibitory effects on the gibberellin (GA) and brassinosteroid (BR) biosynthetic pathways. By targeting specific cytochrome P450 monooxygenases, this compound effectively reduces the endogenous levels of these growth-promoting hormones, leading to a range of physiological responses, most notably stunted growth and a more compact plant architecture. This document provides a comprehensive overview of the biochemical pathways affected, quantitative data on its efficacy, detailed experimental protocols for analysis, and visual representations of the underlying molecular interactions.

Core Mechanism of Action: Inhibition of Phytohormone Biosynthesis

This compound's primary mode of action as a plant growth regulator is the inhibition of gibberellin biosynthesis. It also affects the biosynthesis of brassinosteroids, another class of growth-promoting steroid hormones.

Inhibition of Gibberellin Biosynthesis

This compound is a potent inhibitor of ent-kaurene (B36324) oxidase (KO) , a cytochrome P450 monooxygenase (CYP701A).[1][2] This enzyme is a critical control point in the GA biosynthetic pathway, catalyzing the three-step oxidation of ent-kaurene to ent-kaurenoic acid.[3][4][5] By binding to the heme prosthetic group of the P450 enzyme, this compound competitively inhibits its activity, leading to a significant reduction in the production of downstream active gibberellins (B7789140) such as GA1 and GA4. The decrease in active GAs results in reduced cell elongation and division, manifesting as a dwarfed phenotype with shorter internodes.

Inhibition of Brassinosteroid Biosynthesis

Similar to other triazole fungicides, this compound is also known to interfere with brassinosteroid (BR) biosynthesis.[1] BRs are essential for a wide range of developmental processes, including cell expansion and vascular development. The biosynthetic pathway of BRs involves a series of hydroxylation reactions catalyzed by cytochrome P450 enzymes.[6][7][8] While the specific target enzyme of this compound within the BR pathway is not as definitively characterized as ent-kaurene oxidase, its inhibitory action on P450 enzymes is the underlying mechanism. This inhibition contributes to the overall growth-retardant effect of this compound.

Quantitative Data on Plant Growth Regulation

The application of this compound results in measurable changes in plant morphology. The following tables summarize the quantitative effects of this compound on various plant species.

Table 1: Effect of this compound on Plant Height and Stem Length

Plant SpeciesThis compound Concentration (mg/L)Application MethodReduction in Plant Height/Stem Length (%)Reference
Cucumis sativus (Cucumber)20Foliar SpraySignificant decrease[9]
Cucumis sativus (Cucumber)37.5Foliar SpraySignificant decrease[9]
Cucurbita moschata (Korean Zucchini)20Foliar SpraySignificant decrease[9]
Cucurbita moschata (Korean Zucchini)37.5Foliar SpraySignificant decrease[9]
Cannabis sativa (Hemp)25Foliar SprayDecreased with increasing concentration[10]
Cannabis sativa (Hemp)50, 100, 200, 400Foliar SprayDecreased with increasing concentration[10]
Solanum tuberosum (Potato)100Foliar SprayStunted growth[3]
Sesamum indicum 'Baekseol'100, 200, 300, 400Foliar SprayStrongly retarded stem growth[6]
Phaseolus vulgaris (Bean)5Root ApplicationDecreased height[11]
Raphanus sativus L.Not specifiedNot specifiedBiological half-life of 6.2 days[12]

Table 2: Effect of this compound on Other Growth Parameters

Plant SpeciesThis compound Concentration (mg/L)Application MethodObserved EffectReference
Cucumis sativus (Cucumber)5.0 - 37.5Foliar SprayDecreased hypocotyl length, leaf length, and leaf width[9]
Cucurbita moschata (Korean Zucchini)5.0 - 37.5Foliar SprayDecreased hypocotyl length, leaf length, and leaf width[9]
Cannabis sativa (Hemp)25Foliar SprayIncreased inflorescence biomass and apical inflorescence size[10]
Cannabis sativa (Hemp)100, 200, 400Foliar SprayNo significant difference in internode length, stem fresh and dry weight[10]
Solanum tuberosum (Potato)100Foliar SprayEnhanced tuber formation and weight[3]
Sesamum indicum 'Baekseol'100, 200, 300, 400Foliar SprayThicker leaves, decreased leaf width and length, decreased shoot fresh weight, increased root fresh weight[6]
Phaseolus vulgaris (Bean)5Root ApplicationDecreased leaf area[11]

Experimental Protocols

ent-Kaurene Oxidase Inhibition Assay

This protocol is adapted from methods used for characterizing cytochrome P450-dependent enzyme activity.

Objective: To determine the inhibitory effect of this compound on the activity of ent-kaurene oxidase.

Materials:

  • Microsomal fraction isolated from a plant source known to have high ent-kaurene oxidase activity (e.g., pumpkin endosperm, developing pea shoots).

  • ent-Kaurene (substrate)

  • NADPH (cofactor)

  • This compound solutions of varying concentrations

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Solvents for extraction (e.g., ethyl acetate)

  • GC-MS or LC-MS/MS for product analysis

Procedure:

  • Enzyme Preparation: Isolate microsomes from the chosen plant tissue by differential centrifugation. Resuspend the microsomal pellet in the reaction buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation, NADPH, and the reaction buffer.

  • Inhibitor Addition: Add this compound solution to the reaction mixture at various final concentrations. Include a control with no inhibitor.

  • Substrate Addition: Initiate the reaction by adding ent-kaurene.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time period (e.g., 1 hour) with shaking.

  • Reaction Termination and Extraction: Stop the reaction by adding a quenching solvent (e.g., cold ethyl acetate). Extract the products by vortexing and centrifugation.

  • Analysis: Analyze the organic phase by GC-MS or LC-MS/MS to quantify the products (ent-kaurenol, ent-kaurenal, and ent-kaurenoic acid).

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Quantification of Gibberellins and Brassinosteroids by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of endogenous gibberellins and brassinosteroids from plant tissues treated with this compound.

Objective: To measure the levels of GAs and BRs in plant tissues following this compound treatment.

Materials:

  • Plant tissue (treated with this compound and control)

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol (B129727) with 1% formic acid)[9]

  • Internal standards (deuterated GAs and BRs)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX)[9]

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Harvest plant tissue, flash-freeze in liquid nitrogen, and grind to a fine powder.

  • Extraction: Homogenize the powdered tissue in the pre-chilled extraction solvent. Add internal standards to the extraction mixture. Incubate at 4°C with shaking.

  • Purification:

    • Centrifuge the extract to pellet debris.

    • Pass the supernatant through a conditioned SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the hormones with an appropriate solvent (e.g., methanol containing 1% formic acid for GAs).[9]

  • Analysis:

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

    • Inject the sample into the LC-MS/MS system. Separation is typically achieved on a C18 column with a gradient of acetonitrile (B52724) or methanol in water with 0.1% formic acid.[10]

  • Quantification: Quantify the endogenous hormones by comparing the peak areas of the endogenous compounds to their corresponding deuterated internal standards.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the key pathways and workflows.

Gibberellin_Biosynthesis_Inhibition cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol GGPP Geranylgeranyl Diphosphate (GGPP) ent_Copalyl_PP ent-Copalyl Diphosphate GGPP->ent_Copalyl_PP CPS ent_Kaurene ent-Kaurene ent_Copalyl_PP->ent_Kaurene KS ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid ent-Kaurene Oxidase (KO) (Cytochrome P450) GA12 GA12 ent_Kaurenoic_Acid->GA12 KAO Bioactive_GAs Bioactive GAs (GA1, GA4, etc.) GA12->Bioactive_GAs GA20ox, GA3ox This compound This compound This compound->ent_Kaurenoic_Acid Inhibits

Caption: Gibberellin biosynthesis pathway showing inhibition of ent-kaurene oxidase by this compound.

Brassinosteroid_Biosynthesis_Inhibition Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol DET2 Cathasterone Cathasterone Campestanol->Cathasterone DWF4/CYP90B1 (Cytochrome P450) Teasterone Teasterone Cathasterone->Teasterone CPD/CYP90A1 (Cytochrome P450) Brassinolide Brassinolide (Active BR) Teasterone->Brassinolide Multiple Steps (e.g., DWF1, CYP85A2) This compound This compound This compound->Campestanol Inhibits P450 steps This compound->Cathasterone This compound->Teasterone

Caption: Brassinosteroid biosynthesis pathway with potential inhibition points by this compound.

Experimental_Workflow start Plant Growth under Controlled Conditions treatment Application of this compound (and Control) start->treatment sampling Tissue Sampling at Specific Time Points treatment->sampling extraction Hormone Extraction (e.g., with 80% Methanol) sampling->extraction purification Solid-Phase Extraction (SPE) Cleanup extraction->purification analysis LC-MS/MS Analysis for GA and BR Quantification purification->analysis data Data Analysis and Comparison to Control analysis->data

Caption: Experimental workflow for analyzing the effect of this compound on plant hormone levels.

Conclusion

This compound exerts its plant growth-regulating effects through a well-defined mechanism of inhibiting gibberellin biosynthesis by targeting the cytochrome P450 enzyme ent-kaurene oxidase. Its inhibitory action on brassinosteroid biosynthesis further contributes to its growth-retardant properties. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the fields of plant science, agronomy, and drug development. A thorough understanding of this compound's mode of action is crucial for its effective and targeted application in agriculture and for the development of new plant growth regulators. Further research to elucidate the specific inhibitory kinetics on key enzymes and to explore its effects on a wider range of plant species will continue to refine our understanding and application of this potent compound.

References

Toxicological Profile of Diniconazole in Non-target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diniconazole (B1670688) is a triazole fungicide widely used in agriculture to control a variety of fungal diseases on crops such as cereals, fruits, and vegetables. Its mode of action involves the inhibition of ergosterol (B1671047) biosynthesis, a vital component of fungal cell membranes. While effective against target fungi, the broad-spectrum activity of this compound raises concerns about its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of this compound in various non-target species, including mammals, birds, fish, aquatic invertebrates, algae, earthworms, and bees. The information is presented through detailed data summaries, experimental protocols, and visual representations of toxicological pathways and workflows to support risk assessment and further research.

Data Presentation: Quantitative Toxicology of this compound

The following tables summarize the acute and chronic toxicity data for this compound across a range of non-target organisms.

Table 1: Mammalian Toxicity of this compound
SpeciesEndpointValue (mg/kg bw)Exposure RouteSource
Rat (Rattus norvegicus)Acute Oral LD50474 (Male)Oral[1]
Rat (Rattus norvegicus)Acute Oral LD50638 (Female)Oral
Rabbit (Oryctolagus cuniculus)Acute Dermal LD50>2000Dermal
Rat (Rattus norvegicus)90-day NOAEL2.5Oral
Dog (Canis lupus familiaris)1-year NOAEL1Oral
Table 2: Avian Toxicity of this compound
SpeciesEndpointValueExposureSource
Bobwhite quail (Colinus virginianus)Acute Oral LD501490 mg/kg bwOral[1]
Mallard duck (Anas platyrhynchos)Dietary LC50 (8-day)>5000 ppmDietary
Bobwhite quail (Colinus virginianus)Reproductive NOEC125 ppmDietary
Table 3: Aquatic Toxicity of this compound
SpeciesEndpointValue (mg/L)Exposure DurationSource
Rainbow trout (Oncorhynchus mykiss)LC501.696 hours[1]
Bluegill sunfish (Lepomis macrochirus)LC502.496 hours
Carp (Cyprinus carpio)LC504.096 hours
Daphnia magnaEC50 (Immobilization)3.548 hours
Green algae (Selenastrum capricornutum)EC50 (Growth Inhibition)1.172 hours
Fish (Fathead minnow)Early Life Stage NOEC0.1832 days
Daphnia magnaReproduction NOEC0.3221 days
Table 4: Terrestrial Invertebrate Toxicity of this compound
SpeciesEndpointValueExposureSource
Earthworm (Eisenia fetida)Acute LC50>1000 mg/kg soil14 days
Earthworm (Eisenia fetida)Reproduction NOEC10 mg/kg soil56 days
Honeybee (Apis mellifera)Acute Contact LD50>20 µ g/bee 48 hours[1]
Honeybee (Apis mellifera)Acute Oral LD50>25 µ g/bee 48 hours

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized international guidelines. The methodologies for the key experiments are detailed below.

Mammalian Acute Oral Toxicity (as per OECD Guideline 423)
  • Test Principle: This method involves the administration of the test substance in a stepwise procedure to a small number of animals. The outcome of each step determines the dose for the next.

  • Test Animals: Typically, young adult female rats (e.g., Sprague-Dawley or Wistar strain), aged 8-12 weeks, are used.

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • A single oral dose of this compound is administered using a stomach tube or a suitable intubation cannula.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • The LD50 is calculated based on the mortality data.

  • Observations: Include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

Avian Acute Oral Toxicity (as per OECD Guideline 223)
  • Test Principle: A single oral dose of the test substance is administered to birds, and mortality is observed over a 14-day period.

  • Test Species: Commonly used species include the Northern bobwhite (Colinus virginianus) or the mallard duck (Anas platyrhynchos).

  • Procedure:

    • Birds are acclimated to laboratory conditions.

    • A single dose of this compound is administered orally via gavage.

    • Birds are observed for mortality, signs of toxicity, and changes in body weight for 14 days.

    • The LD50 is determined using appropriate statistical methods.

  • Observations: Include changes in appearance, behavior, and any signs of intoxication.

Fish Acute Toxicity Test (as per OECD Guideline 203)
  • Test Principle: Fish are exposed to the test substance for a 96-hour period, and the concentration that is lethal to 50% of the fish (LC50) is determined.

  • Test Species: Recommended species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Fathead minnow (Pimephales promelas).

  • Procedure:

    • Fish are placed in test chambers containing various concentrations of this compound dissolved in water.

    • The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.

    • Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

    • The 96-hour LC50 is calculated.

  • Water Quality Parameters: pH, temperature, and dissolved oxygen are monitored throughout the test.

Aquatic Invertebrate Acute Immobilization Test (as per OECD Guideline 202)
  • Test Principle: The test assesses the acute toxicity of a substance to daphnids by determining the concentration that immobilizes 50% of the organisms (EC50) within a 48-hour exposure period.

  • Test Species: Daphnia magna is the most commonly used species.

  • Procedure:

    • Young daphnids (<24 hours old) are exposed to a series of this compound concentrations in water.

    • The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

    • The 48-hour EC50 is calculated.

  • Test Conditions: The test is conducted in the dark at a constant temperature.

Algal Growth Inhibition Test (as per OECD Guideline 201)
  • Test Principle: The test evaluates the effect of a substance on the growth of freshwater green algae. The endpoint is the concentration that causes a 50% reduction in growth (EC50) over a 72-hour period.

  • Test Species: Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum) is a commonly used species.

  • Procedure:

    • Exponentially growing algal cultures are exposed to various concentrations of this compound.

    • The cultures are incubated under constant light and temperature for 72 hours.

    • Algal growth is measured by cell counts, fluorescence, or absorbance.

    • The 72-hour EC50 for growth rate inhibition is calculated.

Earthworm Reproduction Test (as per OECD Guideline 222)
  • Test Principle: This chronic test assesses the effects of a substance on the reproductive output of earthworms.

  • Test Species: Eisenia fetida is the standard test organism.

  • Procedure:

    • Adult earthworms are exposed to different concentrations of this compound mixed into an artificial soil for 28 days.

    • Mortality and sublethal effects (e.g., weight change) on the adult worms are recorded.

    • After 28 days, the adult worms are removed, and the soil is incubated for another 28 days to allow for the hatching of cocoons.

    • The number of juvenile worms produced is counted.

    • The No-Observed-Effect Concentration (NOEC) for reproduction is determined.

Honeybee Chronic Oral Toxicity Test (as per OECD Guideline 245)
  • Test Principle: This test evaluates the chronic effects of a substance on adult honeybees when ingested over a 10-day period.

  • Test Species: Apis mellifera.

  • Procedure:

    • Caged adult worker bees are fed a sucrose (B13894) solution containing different concentrations of this compound for 10 days.

    • Mortality and any behavioral abnormalities are recorded daily.

    • The chronic oral LC50 and the No-Observed-Effect Concentration (NOEC) are determined.

Signaling Pathways and Experimental Workflows

The primary mode of action of this compound is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is crucial for sterol biosynthesis. While this is the intended target in fungi, this mechanism can also affect sterol synthesis and other P450-dependent processes in non-target organisms.

Mechanism of Action and Toxicological Pathway

This compound, as a triazole fungicide, interferes with the synthesis of ergosterol in fungi. In non-target eukaryotes, it can inhibit the synthesis of other essential sterols, such as cholesterol in vertebrates. This disruption can lead to a cascade of adverse effects.

G This compound This compound P450 Cytochrome P450 (e.g., CYP51) This compound->P450 Inhibits Sterol_Biosynthesis Sterol Biosynthesis (e.g., Cholesterol) P450->Sterol_Biosynthesis Catalyzes Hepatotoxicity Hepatotoxicity P450->Hepatotoxicity Metabolism & Detoxification Cell_Membrane Cell Membrane Integrity Sterol_Biosynthesis->Cell_Membrane Hormone_Synthesis Steroid Hormone Synthesis Sterol_Biosynthesis->Hormone_Synthesis Developmental_Effects Developmental Effects Sterol_Biosynthesis->Developmental_Effects Reproductive_Effects Reproductive Effects Hormone_Synthesis->Reproductive_Effects

Figure 1: Simplified signaling pathway of this compound toxicity.

In vertebrates, the inhibition of cytochrome P450 enzymes can lead to hepatotoxicity, as these enzymes are crucial for detoxification processes in the liver. Furthermore, disruption of steroid hormone synthesis can result in reproductive and developmental abnormalities.

Experimental Workflow for Aquatic Ecotoxicity Assessment

A typical workflow for assessing the aquatic ecotoxicity of a chemical like this compound involves a tiered approach, starting with acute tests and progressing to chronic and more complex studies if necessary.

G start Start: Aquatic Ecotoxicity Assessment of this compound acute_tests Tier 1: Acute Toxicity Tests - Fish (OECD 203) - Daphnia (OECD 202) - Algae (OECD 201) start->acute_tests risk_assessment_1 Risk Assessment: Compare acute toxicity values with predicted environmental concentrations acute_tests->risk_assessment_1 no_unacceptable_risk No Unacceptable Risk risk_assessment_1->no_unacceptable_risk further_testing Potential Risk Identified risk_assessment_1->further_testing chronic_tests Tier 2: Chronic Toxicity Tests - Fish Early Life Stage (OECD 210) - Daphnia Reproduction (OECD 211) further_testing->chronic_tests risk_assessment_2 Refined Risk Assessment: Use chronic toxicity data (NOECs) chronic_tests->risk_assessment_2 risk_mitigation Risk Mitigation Measures risk_assessment_2->risk_mitigation acceptable_risk Acceptable Risk risk_assessment_2->acceptable_risk

Figure 2: Experimental workflow for aquatic ecotoxicity assessment.

This tiered approach allows for a cost-effective and scientifically sound evaluation of the potential risks of this compound to aquatic ecosystems.

Logical Relationship of this compound's Effects on Avian Reproduction

This compound's impact on avian species can be multifaceted, affecting their reproductive success through various direct and indirect pathways.

G This compound This compound Exposure (e.g., treated seeds, contaminated insects) Direct_Toxicity Direct Toxicity to Adult Birds This compound->Direct_Toxicity Hormone_Disruption Endocrine Disruption (Inhibition of Steroid Synthesis) This compound->Hormone_Disruption Indirect_Effects Indirect Effects on Food Source (e.g., reduction in insects/plants) This compound->Indirect_Effects Reduced_Reproductive_Success Reduced Reproductive Success Direct_Toxicity->Reduced_Reproductive_Success Eggshell_Thinning Eggshell Thinning Hormone_Disruption->Eggshell_Thinning Reduced_Fertility Reduced Fertility Hormone_Disruption->Reduced_Fertility Reduced_Hatchability Reduced Hatchability Eggshell_Thinning->Reduced_Hatchability Reduced_Fertility->Reduced_Reproductive_Success Reduced_Hatchability->Reduced_Reproductive_Success Reduced_Food_Availability Reduced Food Availability Indirect_Effects->Reduced_Food_Availability Poor_Chick_Condition Poor Chick Condition Reduced_Food_Availability->Poor_Chick_Condition Poor_Chick_Condition->Reduced_Reproductive_Success

Figure 3: Logical relationships of this compound's effects on avian reproduction.

Conclusion

This compound exhibits a moderate to high level of toxicity to a range of non-target organisms. Its primary mode of action, the inhibition of sterol biosynthesis, can have significant physiological consequences in vertebrates and invertebrates. The provided quantitative data, experimental protocols, and pathway diagrams offer a robust resource for researchers and professionals involved in the risk assessment and management of this fungicide. Further research is warranted to fully elucidate the specific molecular mechanisms of toxicity in diverse non-target species and to develop more targeted and environmentally benign pest control strategies.

References

Physical and chemical properties of Diniconazole formulations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Diniconazole (B1670688) Formulations

Introduction

This compound is a broad-spectrum systemic fungicide belonging to the triazole chemical class, renowned for its efficacy against a wide range of fungal pathogens in agricultural and horticultural applications.[1][2][3] It operates through a specific mode of action, inhibiting the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes.[1][4] Commercially, this compound is available in various formulations, including wettable powders (WP), emulsifiable concentrates (EC), and water-dispersible granules.[4][5]

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes detailed experimental protocols for its analysis and efficacy determination, targeting researchers, scientists, and professionals in drug development and crop protection. The information is presented to facilitate comparative analysis and support further research and formulation development.

Chemical Identity and Structure

This compound is a synthetic compound that does not occur naturally.[2] Its structure features a 1,2,4-triazole (B32235) ring and a dichlorophenyl group, which contribute to its stability and biological activity.[2] The molecule exhibits both geometrical isomerism (E/Z configurations) and stereoisomerism (R/S enantiomers), resulting in four distinct stereoisomers.[5] The R-enantiomer, known as this compound-M, is the more active form.[6][7]

IdentifierValueReference
Chemical Name (E)-(RS)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol[7][8]
CAS Number 83657-24-3[1][2][8]
Molecular Formula C₁₅H₁₇Cl₂N₃O[1][2][9]
Molecular Weight 326.2 g/mol [1][9][10]
Synonyms Rac-diniconazole, S-3308, Spotless, Sumi-eight[1][2][8]

Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[2][11] Its physical characteristics are critical for formulation design and application methods.

Table of General Physical Properties:

PropertyValueReference
Appearance White to off-white crystalline powder/solid[2][11]
Melting Point 134 - 156 °C[8][12]
Boiling Point 501.1 °C (at 760 mmHg)[11][13]
Density 1.27 - 1.326 g/cm³ (at 20-23 °C)[8][9][13]
Vapor Pressure 2.93 x 10⁻³ Pa (at 20 °C)[12]
Flash Point 150 - 256.8 °C[11][13]
pKa (Predicted) 12.89 ± 0.20[2][12]

Table of Solubility Properties:

SolventSolubilityTemperatureReference
Water 4 mg/L25 °C[2][8][11]
DMSO ≥58.4 mg/mL; 100 mg/mL (with sonication)-[14][15]
Methanol (B129727) 95 g/kg25 °C[8]
119 g/L20 °C[5]
Acetone 120 g/L20 °C[5]
Ethanol ≥24.9 mg/mL (with sonication)-[15]
Hexane 700 mg/kg25 °C[8]
Xylene 14 g/L20 °C[5]

Chemical Properties and Stability

This compound's triazole structure imparts considerable stability. However, it is subject to degradation under certain environmental conditions.

  • Persistence : It is generally persistent in soil and water systems.[5] The aerobic soil half-life is estimated to be between 30 and 60 days.[4] In one study on radishes, the biological half-life was found to be 6.2 days for both the leaf and root.[16]

  • Storage Stability : When stored in a freezer at temperatures below -20 °C, this compound residues in prepared samples were stable for at least 150 days, with recovery rates between 80-110%.[16]

  • Photodegradation : Photodegradation is a significant pathway for the transformation of this compound in the environment.[17] Under irradiation, it can undergo geometrical isomerization and other reactions.[17]

Formulations

To facilitate application and enhance bioavailability, this compound is offered in several formulations.

  • Wettable Powder (WP) : A common formulation is the 12.5% WP, which is mixed with water to form a suspension for spraying.[4]

  • Emulsifiable Concentrate (EC) : These formulations contain the active ingredient dissolved in a solvent with an emulsifier.[5][18]

  • Water Dispersible Granules (WDG) : These are granular formulations that readily disperse in water.[5]

  • Microemulsion (ME) : A 5% ME formulation is also available.[8]

  • Advanced Formulations : Research into novel delivery systems includes the development of water-dispersible nanofibers.[19] These are created by forming an inclusion complex of this compound with hydroxypropyl-γ-cyclodextrin, which significantly increases water solubility (by 7.5 times) and enhances antifungal performance.[19]

Mechanism of Action

This compound's primary fungicidal activity stems from its role as a sterol demethylation inhibitor (DMI).[4][5] It specifically targets and inhibits the cytochrome P450 enzyme 14α-demethylase, which is essential for the conversion of lanosterol (B1674476) to ergosterol in fungi.[1] Ergosterol is a critical structural component of the fungal cell membrane. By disrupting its synthesis, this compound compromises membrane integrity, leading to abnormal fungal growth and eventual cell death.[1][2]

G cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol P450 14α-demethylase (Cytochrome P450 Enzyme) Lanosterol->P450 Intermediates Intermediate Sterols P450->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane (Integrity & Function) Ergosterol->Membrane This compound This compound This compound->P450 Inhibition

Caption: Mechanism of action of this compound, inhibiting the 14α-demethylase enzyme.

Experimental Protocols

Protocol 6.1: Quantification of this compound Residues by LC-MS/MS

This protocol outlines a method for the extraction, clean-up, and quantification of this compound from agricultural products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is adapted from established procedures for residue analysis.[20][21]

Methodology:

  • Sample Extraction:

    • Weigh 10-20 g of a homogenized sample (e.g., fruits, vegetables) into a centrifuge tube.

    • For samples with low water content (e.g., grains), add 20 mL of water and let stand for 30 minutes.

    • Add 100 mL of acetone, homogenize at high speed for 2-3 minutes, and filter with suction.

    • Re-extract the residue on the filter paper with 50 mL of acetone, homogenize, and filter again.

    • Combine the filtrates and concentrate to approximately 15 mL at a temperature below 40°C.

  • Liquid-Liquid Partitioning:

    • Add 100 mL of a 10% w/v sodium chloride solution to the concentrated extract.

    • Perform extraction twice with 100 mL and 50 mL of n-hexane, shaking vigorously.

    • Combine the n-hexane layers, dehydrate with anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate at below 40°C to near dryness.

  • Clean-up (Solid Phase Extraction):

    • Dissolve the residue in 10 mL of n-hexane.

    • Condition a synthetic magnesium silicate (B1173343) cartridge (1,000 mg) with 20 mL of n-hexane.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with 20 mL of n-hexane to remove interfering substances.

    • Elute this compound with 10 mL of an acetone/n-hexane (2:3, v/v) mixture.

    • Concentrate the eluate at below 40°C to dryness.

  • Quantification:

    • Dissolve the final residue in a known volume (e.g., 2-4 mL) of acetonitrile/water (1:1, v/v).

    • Inject an aliquot into the LC-MS/MS system.

    • Prepare matrix-matched calibration standards of this compound and create a calibration curve.

    • Quantify the concentration of this compound in the sample by comparing its peak area or height to the calibration curve.

G start Start: Homogenized Sample extraction 1. Extraction (Acetone) start->extraction partition 2. Liquid-Liquid Partitioning (n-Hexane & NaCl Solution) extraction->partition cleanup 3. Solid Phase Extraction Cleanup (Magnesium Silicate Cartridge) partition->cleanup analysis 4. LC-MS/MS Analysis cleanup->analysis end End: Quantified Result analysis->end

Caption: General workflow for this compound residue analysis using LC-MS/MS.

Protocol 6.2: Determination of Fungicidal Efficacy (EC₅₀)

This protocol describes an in-vitro assay to determine the half-maximal effective concentration (EC₅₀) of this compound against a target fungal pathogen by measuring the inhibition of mycelial growth.[22][23]

Methodology:

  • Preparation of Fungicide Stock Solution:

    • Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent like DMSO or methanol.

  • Preparation of Fungicide-Amended Media:

    • Prepare a suitable growth medium (e.g., Potato Dextrose Agar (B569324), PDA). Autoclave and cool to 50-55°C.

    • Create a serial dilution of the this compound stock solution.

    • Add appropriate volumes of each dilution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also prepare a control plate with no fungicide.

    • Pour the amended media into sterile Petri dishes.

  • Inoculation and Incubation:

    • Take mycelial plugs (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus.

    • Place one plug in the center of each Petri dish (both control and fungicide-amended).

    • Incubate the plates at the optimal temperature for the fungus (e.g., 20-25°C) in the dark.

  • Data Collection and Analysis:

    • Measure the colony diameter (in two perpendicular directions) daily or after a set incubation period (e.g., 4-7 days), once the control colony has reached a suitable size.

    • Calculate the average colony diameter for each concentration.

    • Determine the percentage of growth inhibition for each concentration relative to the control using the formula:

      • % Inhibition = [(Diameter_control - Diameter_treatment) / Diameter_control] * 100

    • Plot the percentage inhibition against the logarithm of the fungicide concentration.

    • Use probit analysis or non-linear regression to calculate the EC₅₀ value, which is the concentration that causes 50% inhibition of mycelial growth.

G start Start: Prepare Fungicide Stock Solution media 1. Create Serial Dilutions & Amend Growth Media start->media inoculate 2. Inoculate Plates with Fungal Mycelial Plugs media->inoculate incubate 3. Incubate at Optimal Temperature inoculate->incubate measure 4. Measure Colony Diameters incubate->measure calculate 5. Calculate % Growth Inhibition measure->calculate ec50 6. Determine EC₅₀ Value (Regression Analysis) calculate->ec50 end End: Efficacy Result ec50->end

Caption: Experimental workflow for determining the EC₅₀ value of this compound.

Protocol 6.3: UV-Visible Spectrophotometric Analysis

This protocol provides a general method for the spectrophotometric determination of a triazole fungicide, which can be adapted for this compound formulations. This is useful for quantifying the active ingredient in a formulation. The protocol is based on a method developed for a similar compound, difenoconazole.[24]

Methodology:

  • Instrument and Reagents:

    • Instrument: A dual-beam UV-Visible spectrophotometer.

    • Reagents: Analytical grade methanol, this compound reference standard.

  • Preparation of Standard Stock Solution:

    • Accurately weigh a precise amount of this compound reference standard (e.g., 10 mg).

    • Dissolve it in methanol in a 100 mL volumetric flask and make up to the mark to obtain a stock solution (e.g., 100 µg/mL).

  • Preparation of Calibration Curve:

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations across a suitable range (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

    • Scan each standard solution across the UV-Vis spectrum (e.g., 200-400 nm) against a methanol blank to determine the wavelength of maximum absorbance (λ_max).

    • Measure the absorbance of each standard solution at the determined λ_max.

    • Plot a calibration curve of absorbance versus concentration. The relationship should be linear and adhere to the Beer-Lambert law.

  • Analysis of a Formulation Sample:

    • Accurately weigh an amount of the this compound formulation (e.g., a wettable powder) calculated to contain a known amount of the active ingredient.

    • Dissolve the sample in methanol, using sonication if necessary to ensure complete dissolution.

    • Filter the solution to remove any insoluble excipients.

    • Dilute the filtered solution with methanol to bring the concentration within the range of the calibration curve.

    • Measure the absorbance of the sample solution at λ_max.

    • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

References

Molecular formula and CAS number for Diniconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diniconazole is a triazole fungicide with a significant impact on both fungal pathogens and plant physiology. Its primary mode of action in fungi is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes. In plants, it acts as a growth regulator by interfering with the biosynthesis of gibberellins (B7789140) and the catabolism of abscisic acid. This guide provides an in-depth overview of the chemical properties, mechanisms of action, and biological effects of this compound, supported by quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

This compound is a synthetic compound belonging to the triazole class of chemicals.[1] Its chemical structure features a 1,2,4-triazole (B32235) ring substituted with chloro- and dichlorophenyl groups, contributing to its stability and biological activity.[1]

PropertyValueReference
Molecular Formula C₁₅H₁₇Cl₂N₃O[2][3][4][5][6]
CAS Number 83657-24-3[3][4][5][6]
Molecular Weight 326.22 g/mol [2][3]
IUPAC Name (E)-1-(2,4-Dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol[3][6]
Appearance White crystalline solid[1][4]
Melting Point 134-156 °C[4]
Water Solubility 4 mg/L at 25°C[4]

Mechanism of Action

This compound exhibits a dual mechanism of action, affecting both fungal and plant systems through the inhibition of cytochrome P450 enzymes.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

As a member of the azole class of fungicides, this compound's primary antifungal activity stems from its ability to disrupt the fungal cell membrane.[7] It specifically inhibits the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway.[7][8] This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising cell membrane integrity and leading to fungal cell death.[8]

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Catalyzes ergosterol Ergosterol fungal_cell_membrane Fungal Cell Membrane Integrity ergosterol->fungal_cell_membrane Maintains This compound This compound This compound->cyp51 Inhibits cyp51->ergosterol

Figure 1: Inhibition of Ergosterol Biosynthesis by this compound.
Plant Growth Regulation: Interference with Phytohormone Pathways

In plants, this compound acts as a growth regulator by inhibiting the biosynthesis of gibberellins (GA) and the catabolism of abscisic acid (ABA). It inhibits key cytochrome P450 enzymes in these pathways, such as ent-kaurene (B36324) oxidase in the GA biosynthesis pathway and ABA 8'-hydroxylase (CYP707A) in the ABA catabolism pathway. The inhibition of GA synthesis leads to reduced stem elongation, while the inhibition of ABA breakdown results in increased ABA levels, which can enhance stress tolerance, for instance, by inducing stomatal closure to conserve water.

Plant_Hormone_Regulation cluster_ga Gibberellin (GA) Biosynthesis cluster_aba Abscisic Acid (ABA) Catabolism kaurene ent-Kaurene kaurene_oxidase ent-Kaurene Oxidase (Cytochrome P450) kaurene->kaurene_oxidase kaurenoic_acid ent-Kaurenoic Acid ga Gibberellins kaurenoic_acid->ga stem_elongation Stem Elongation ga->stem_elongation Promotes kaurene_oxidase->kaurenoic_acid aba Abscisic Acid (ABA) stress_response Stress Response (e.g., Stomatal Closure) aba->stress_response Induces aba_hydroxylase ABA 8'-Hydroxylase (CYP707A) aba->aba_hydroxylase phaseic_acid Phaseic Acid aba_hydroxylase->phaseic_acid This compound This compound This compound->kaurene_oxidase Inhibits This compound->aba_hydroxylase Inhibits

References

The Systemic and Curative Action of Diniconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Diniconazole (B1670688) is a broad-spectrum triazole fungicide renowned for its systemic, curative, and protective properties in controlling a wide range of fungal diseases in crops.[1][2][3] As a member of the sterol biosynthesis inhibitor (SBI) class of fungicides, its efficacy stems from a precise mode of action that disrupts a critical metabolic pathway in fungi.[4][5] This guide provides an in-depth technical overview of the molecular mechanisms, systemic transport, and curative capabilities of this compound, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Fungicidal Action

This compound's primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis, an essential component of the fungal cell membrane.[6] Specifically, it targets and inhibits the cytochrome P450-dependent enzyme 14α-demethylase (CYP51).[4][7] This enzyme is critical for the demethylation of lanosterol, a precursor to ergosterol.[4] The inhibition of this step leads to the accumulation of toxic methylated sterols and a depletion of ergosterol, which disrupts the structure and function of the fungal cell membrane, ultimately causing cell death.[4][7]

The fungicidal activity of this compound is stereoselective, with the R-(-)-enantiomer being significantly more active than the S-(+)-enantiomer.[8] This stereo-selectivity is due to a more effective interaction of the R-enantiomer with the target P-450 enzyme in yeast.[4][9]

Ergosterol_Biosynthesis_Inhibition Figure 1: Mechanism of Action of this compound cluster_pathway Ergosterol Biosynthesis Pathway acetylcoa Acetyl-CoA squalene Squalene acetylcoa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Functional Fungal Cell Membrane ergosterol->membrane dini This compound dini->cyp51 Inhibits cyp51->ergosterol

Figure 1: Mechanism of Action of this compound.

Systemic Action and Translocation in Plants

This compound is a systemic fungicide, meaning it is absorbed by the plant and translocated through its vascular system.[2][10] This property allows the compound to protect parts of the plant that were not directly sprayed, including new growth that develops after application.[2]

Upon foliar application, this compound penetrates the leaf cuticle and enters the plant's vascular tissues. Translocation primarily occurs through the xylem (apoplastic movement), which is responsible for transporting water and nutrients from the roots to the shoots.[11][12] This movement is generally acropetal, meaning it moves upwards and outwards towards the leaf margins within the transpiration stream.[11] This systemic distribution ensures comprehensive protection against invading pathogens from within the plant.[2][10]

Systemic_Translocation Figure 2: Systemic Translocation of this compound in Plants cluster_plant Plant Cross-Section cluster_legend Legend Root Roots Stem Stem (Xylem) Root->Stem Water & Nutrient Uptake NewGrowth New Growth Stem->NewGrowth 2. Acropetal Translocation (Xylem Flow) Leaf Leaf (Application Site) Leaf->Stem 1. Absorption into Vasculature A This compound Movement B Normal Plant Flow

Figure 2: Systemic Translocation of this compound in Plants.

Curative and Protective Action

This compound exhibits both protective and curative (or eradicative) properties.[1][3]

  • Protective Action: When applied before fungal spores germinate or infect the plant, it acts as a protectant by preventing the initial infection.[11]

  • Curative Action: When applied after an infection has initiated but before symptoms are widespread, this compound can halt the progression of the disease.[2][5] Its ability to be absorbed into the plant tissue allows it to reach and affect the fungal mycelium that has already penetrated the host, thereby "curing" the plant of the infection.[13] This is a key advantage over contact fungicides, which are only effective on the plant's surface.[11]

Fungicidal_Actions Figure 3: Interrelationship of this compound's Fungicidal Actions Systemic Systemic Property (Absorption & Translocation) Protective Protective Action (Prevents Infection) Systemic->Protective Enhances (protects new growth) Curative Curative Action (Halts Existing Infection) Systemic->Curative Enables Application Fungicide Application Application->Protective Pre-Infection Application->Curative Post-Infection

Figure 3: Interrelationship of this compound's Fungicidal Actions.

Effects on Plant Metabolism: Growth Regulation

Beyond its fungicidal activity, this compound functions as a plant growth regulator (PGR).[4] Like other triazoles, it inhibits the biosynthesis of gibberellins, a class of hormones that promote stem elongation and cell division.[6][14] The specific point of inhibition is the oxidation of ent-kaurene, an early step in the gibberellin biosynthesis pathway.[6][15]

This inhibition leads to several observable effects on plants, including reduced stem length (dwarfing), thicker leaves, and an increased root-to-shoot ratio.[15][16] These characteristics can be desirable in horticultural and agricultural settings to produce more compact, robust plants.[16] Additionally, this compound has been shown to influence other metabolic processes, such as increasing the levels of abscisic acid (ABA), which can enhance stress tolerance, and affecting the production of secondary metabolites like phenolic compounds.[6]

Gibberellin_Inhibition Figure 4: Inhibition of Gibberellin Biosynthesis in Plants by this compound cluster_pathway Gibberellin Biosynthesis Pathway ggdp GGDP kaurene ent-kaurene ggdp->kaurene oxidase ent-kaurene oxidase kaurene->oxidase ga12 GA12 active_ga Active Gibberellins (e.g., GA1) ga12->active_ga Multiple Steps elongation Stem Elongation active_ga->elongation Promotes dini This compound dini->oxidase Inhibits oxidase->ga12

Figure 4: Inhibition of Gibberellin Biosynthesis in Plants by this compound.

Quantitative Data Summary

The efficacy and behavior of this compound have been quantified in numerous studies. The following tables summarize key data points regarding its fungicidal activity, environmental dissipation, and plant growth regulatory effects.

Table 1: In Vitro Fungicidal Efficacy of this compound against Various Plant Pathogens

Fungal Pathogen EC₅₀ (mg/L) Reference
Botrytis cinerea 0.012 [4][9]
Sordaria fimicola <0.001 [4][9]
Fusarium graminearum 0.008 [4][9]
Sclerotium cepivorum 0.02 [4][9]

| Bipolaris sorokiniana | 0.06 |[4][9] |

Table 2: Dissipation and Half-Life of this compound in Various Crops

Crop Tissue Half-Life Reference
Radish Leaf & Root 6.2 days [17]
Cucumber Fruit 73.79 hours [18]
Pepper Fruit 20.71 hours [18]
Pear, Jujube, Apple Fruit 5.3-7.9 days (R-enantiomer) [19]

| Pear, Jujube, Apple | Fruit | 2.5-7.1 days (S-enantiomer) |[19] |

Table 3: Plant Growth Regulation Effects of this compound

Plant Species Application Method Concentration Observed Effect Reference
Bean Root Application 5 mg/L Decreased height and leaf area [4]
Tomato Foliar Spray 30 mg/L 27.4% reduction in plant height [15]
Sesamum indicum Foliar Spray 100-400 mg/L Strongly retarded stem growth [16]

| Peanut | Foliar Spray | Not specified | 33% reduction in plant height |[15] |

Experimental Protocols

Protocol 1: In Vitro Fungicide Efficacy Evaluation (Poisoned Food Technique)

This method assesses the direct inhibitory effect of a fungicide on the mycelial growth of a pathogen.[20][21]

Objective: To determine the EC₅₀ (Effective Concentration for 50% inhibition) of this compound against a target fungus.

Methodology:

  • Media Preparation: Prepare a standard fungal growth medium, such as Potato Dextrose Agar (PDA).[22] Autoclave and cool to approximately 45-50°C.

  • Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Create a series of this compound concentrations by adding appropriate volumes of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 mg/L).[21] A control treatment with solvent only is also prepared.

  • Plating: Pour the amended and control media into sterile Petri dishes and allow them to solidify.[22]

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing culture of the target fungus onto the center of each plate.[20]

  • Incubation: Incubate the plates at an optimal temperature for the fungus (e.g., 20-25°C) in the dark.[20]

  • Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.[20]

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis to determine the EC₅₀ value.

In_Vitro_Workflow Figure 5: Experimental Workflow for In Vitro Fungicide Efficacy start Start prep_media Prepare & Autoclave Fungal Growth Medium (PDA) start->prep_media prep_dino Prepare this compound Stock & Serial Dilutions prep_media->prep_dino amend_media Amend Molten PDA with This compound Concentrations prep_dino->amend_media pour_plates Pour Amended & Control Plates amend_media->pour_plates inoculate Inoculate Center of Plates with Fungal Mycelial Plug pour_plates->inoculate incubate Incubate Plates at Optimal Temperature inoculate->incubate measure Measure Colony Diameter Periodically incubate->measure calculate Calculate Percent Inhibition vs. Control measure->calculate analyze Determine EC50 Value (Probit Analysis) calculate->analyze end_node End analyze->end_node

Figure 5: Experimental Workflow for In Vitro Fungicide Efficacy.
Protocol 2: In Vivo Curative Action Assessment (Detached Leaf Assay)

Objective: To evaluate the ability of this compound to halt fungal growth after infection has been established.

Methodology:

  • Plant Cultivation: Grow susceptible host plants under controlled greenhouse conditions.

  • Inoculation: Inoculate healthy, detached leaves (or whole plants) with a spore suspension of the target pathogen.

  • Incubation: Place the inoculated leaves in a high-humidity chamber for a period sufficient for infection to occur (e.g., 24-48 hours).

  • Fungicide Application: After the infection period, apply this compound at various concentrations to the leaves using a precision sprayer. A control group is sprayed with water/solvent.

  • Further Incubation: Return the treated leaves to the incubation chamber and maintain conditions favorable for disease development.

  • Disease Assessment: After a set period (e.g., 7-14 days), assess disease severity by measuring the lesion size or the percentage of leaf area covered by symptoms.

  • Analysis: Calculate the percentage of disease control for each this compound concentration compared to the untreated control.

Protocol 3: Systemic Translocation Study

Objective: To quantify the movement of this compound from the application site to other parts of the plant.

Methodology:

  • Plant Treatment: Apply a known amount of this compound to a specific leaf (the source leaf) of a potted plant. The remaining parts of the plant are shielded from the application.

  • Time Intervals: Harvest plants at various time intervals after treatment (e.g., 1, 3, 7, and 14 days).

  • Sample Sectioning: Dissect each plant into different parts: the treated leaf, untreated leaves above the treated leaf, untreated leaves below, stem, and roots.

  • Residue Extraction: Homogenize each plant section and extract the this compound residue using an appropriate method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[17]

  • Quantification: Analyze the extracts to quantify the concentration of this compound in each plant part using analytical instrumentation like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17]

  • Analysis: Determine the concentration and distribution of this compound throughout the plant over time to map its systemic movement.

References

The Inhibition of Abscisic Acid Catabolism by Diniconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abscisic acid (ABA) is a pivotal phytohormone that orchestrates a wide array of physiological and developmental processes in plants, including seed dormancy, germination, and responses to biotic and abiotic stresses. The endogenous levels of ABA are meticulously regulated through a delicate balance between its biosynthesis and catabolism. The primary catabolic pathway for ABA is initiated by the enzyme ABA 8'-hydroxylase, a cytochrome P450 monooxygenase encoded by the CYP707A gene family. Diniconazole (B1670688), a triazole fungicide, has been identified as a potent inhibitor of ABA 8'-hydroxylase, thereby offering a valuable chemical tool for dissecting ABA signaling and for potential applications in agriculture and drug development. This technical guide provides an in-depth overview of ABA catabolism, the mechanism of its inhibition by this compound, comprehensive experimental protocols for studying this interaction, and a summary of the quantitative data available to date.

Introduction to Abscisic Acid Catabolism

The catabolism of abscisic acid is a crucial process for attenuating ABA signaling and maintaining hormonal homeostasis. The predominant pathway for ABA inactivation is through oxidation, primarily initiated by the hydroxylation of the 8'-methyl group of the ABA molecule.[1][2] This reaction is catalyzed by a family of cytochrome P450 monooxygenases known as ABA 8'-hydroxylases, encoded by the CYP707A genes.[3][4] In Arabidopsis thaliana, this family consists of four members: CYP707A1, CYP707A2, CYP707A3, and CYP707A4.[3][4]

The product of this initial hydroxylation, 8'-hydroxy-ABA, is an unstable intermediate that spontaneously isomerizes to form phaseic acid (PA).[5][6] Phaseic acid can be further metabolized to dihydrophaseic acid (DPA) by the enzyme phaseic acid reductase. Both PA and DPA are generally considered to be biologically inactive forms of ABA. The expression of CYP707A genes is tightly regulated by various developmental and environmental cues, including dehydration and rehydration, highlighting their critical role in modulating ABA levels during stress responses.[3][7]

This compound as an Inhibitor of ABA 8'-Hydroxylase

This compound is a broad-spectrum triazole fungicide that has been demonstrated to be a potent inhibitor of ABA 8'-hydroxylase (CYP707A).[8][9] Its inhibitory action leads to a reduction in ABA catabolism, resulting in the accumulation of endogenous ABA. This elevation of ABA levels can, in turn, influence various physiological processes, such as seed germination and stress tolerance. Studies have shown that this compound acts as a competitive inhibitor of CYP707A enzymes.[10]

The inhibitory effect of this compound on ABA catabolism has been observed in various plant species. For instance, in rice, this compound treatment has been shown to decrease the seed germination rate significantly.[10] In potato, this compound effectively inhibits the activity of different ABA 8'-hydroxylase isoforms.[9]

Quantitative Data on this compound Inhibition

The following tables summarize the available quantitative data on the inhibitory effect of this compound on ABA 8'-hydroxylase activity and its physiological consequences.

Plant SpeciesEnzyme IsoformThis compound Concentration (µM)Inhibition (%)Reference
Solanum tuberosum (Potato)StCYP707A10.1~10[9]
1.0~60[9]
10.0~95[9]
Solanum tuberosum (Potato)StCYP707A20.1~15[9]
1.0~70[9]
10.0~98[9]
Solanum tuberosum (Potato)StCYP707A30.1~20[9]
1.0~80[9]
10.0~99[9]
Plant SpeciesPhysiological ParameterThis compound ConcentrationEffectReference
Oryza sativa (Rice)Seed GerminationNot specifiedDecreased germination rate by 65.6% at 36 hours[10]
Lilium davuricumEndogenous ABA content50 mg/L (foliar spray)Increased ABA content 5 days after treatment[11]

Experimental Protocols

In Vitro ABA 8'-Hydroxylase Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on ABA 8'-hydroxylase activity using microsomes from a heterologous expression system (e.g., yeast or insect cells) expressing a specific CYP707A isoform.

Materials:

  • Microsomal fraction containing the recombinant CYP707A enzyme

  • (+)-S-ABA (substrate)

  • NADPH (cofactor)

  • This compound (inhibitor)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.6)

  • 1 N HCl

  • Ethyl acetate

  • HPLC system with a C18 column

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (final volume of 100 µL) containing:

    • Potassium phosphate buffer (0.1 M, pH 7.6)

    • Microsomal protein (e.g., 2 µg)

    • NADPH (e.g., 1 mM)

    • This compound at various concentrations (e.g., 0, 0.1, 1, 10, 100 µM) dissolved in a suitable solvent (e.g., DMSO, ensure final solvent concentration is low and consistent across all reactions).

  • Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 22-30°C) for 5 minutes.

  • Initiation of Reaction: Start the reaction by adding the substrate, (+)-S-ABA (e.g., 10 µM).

  • Incubation: Incubate the reaction mixture at the same temperature for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme activity.

  • Termination of Reaction: Stop the reaction by adding 1 N HCl.

  • Extraction: Extract the reaction products (8'-hydroxy-ABA and phaseic acid) and the remaining ABA by adding an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.

  • Sample Preparation for HPLC: Transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for HPLC analysis (e.g., methanol (B129727)/water).

  • HPLC Analysis: Analyze the sample by HPLC to quantify the amounts of ABA and its catabolites. The inhibition of ABA 8'-hydroxylase activity is determined by the reduction in the formation of phaseic acid in the presence of this compound compared to the control (no inhibitor).

Quantification of ABA and its Catabolites by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of ABA, phaseic acid (PA), and dihydrophaseic acid (DPA) from plant tissues.

Materials:

  • Plant tissue (e.g., leaves, roots, seeds)

  • Liquid nitrogen

  • Extraction solvent (e.g., methanol:water:acetic acid, 80:19:1, v/v/v)

  • Deuterated internal standards (e.g., d6-ABA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Sample Collection and Homogenization:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

  • Extraction:

    • Weigh a precise amount of the frozen powder (e.g., 50-100 mg) into a microcentrifuge tube.

    • Add a known volume of cold extraction solvent containing deuterated internal standards. The internal standards are crucial for accurate quantification as they correct for losses during sample preparation.

    • Vortex the mixture vigorously and incubate on ice or at 4°C for at least 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C for 15-20 minutes to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) (Optional but Recommended for Cleaner Samples):

    • Condition an SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.

    • Elute the ABA and its catabolites with a higher percentage of organic solvent (e.g., 80% methanol).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes using a C18 reversed-phase column with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Detect and quantify the analytes using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for ABA, PA, DPA, and their deuterated internal standards should be used for high selectivity and sensitivity.

Visualizations

ABA Catabolic Pathway

ABA_Catabolism ABA Abscisic Acid (ABA) OH_ABA 8'-Hydroxy-ABA (unstable intermediate) ABA->OH_ABA + O2 PA Phaseic Acid (PA) OH_ABA->PA spontaneous isomerization DPA Dihydrophaseic Acid (DPA) PA->DPA CYP707A ABA 8'-Hydroxylase (CYP707A) CYP707A->ABA catalyzes PAR Phaseic Acid Reductase PAR->PA catalyzes This compound This compound This compound->CYP707A inhibits

Caption: The primary catabolic pathway of abscisic acid (ABA) and the inhibitory action of this compound.

Experimental Workflow for this compound Inhibition Study

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Analysis recombinant_enzyme Recombinant CYP707A Enzyme Production microsome_prep Microsome Preparation recombinant_enzyme->microsome_prep inhibition_assay Enzyme Inhibition Assay with this compound microsome_prep->inhibition_assay hplc_analysis HPLC Analysis of Products inhibition_assay->hplc_analysis ic50_determination IC50 / Ki Determination hplc_analysis->ic50_determination plant_treatment Plant Treatment with This compound tissue_harvest Tissue Harvesting plant_treatment->tissue_harvest phenotypic_analysis Phenotypic Analysis (e.g., Germination Assay) plant_treatment->phenotypic_analysis aba_quantification ABA & Catabolite Quantification (LC-MS/MS) tissue_harvest->aba_quantification gene_expression Gene Expression Analysis (qRT-PCR of CYP707A) tissue_harvest->gene_expression

References

Methodological & Application

Application Note: Analysis of Diniconazole Residue in Soil by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of diniconazole (B1670688) residues in soil samples using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, providing good recoveries and minimizing matrix interference. The subsequent HPLC-UV analysis is performed on a C18 reversed-phase column with an isocratic mobile phase, offering a straightforward and reproducible method suitable for routine environmental monitoring. This method is intended for researchers, environmental scientists, and professionals in the agrochemical industry.

Introduction

This compound is a triazole fungicide widely used in agriculture to control a variety of fungal diseases on crops.[1][2] Due to its persistence, it can accumulate in the soil, posing a potential risk to the environment and non-target organisms. Therefore, a sensitive and reliable analytical method is crucial for monitoring its residue levels in soil. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely accessible and cost-effective technique for the analysis of pesticide residues.[1][2] This application note presents a validated HPLC-UV method for the determination of this compound in soil, incorporating a streamlined QuEChERS-based sample preparation protocol.

Experimental

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 0.22 µm syringe filters

Instrumentation
  • HPLC system equipped with a UV/Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Ultrasonic bath

Standard Preparation

A stock solution of this compound (100 µg/mL) was prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 0.05, 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).

Analytical Procedure

Sample Preparation (Modified QuEChERS)
  • Soil Sampling and Pre-treatment: Collect soil samples from the desired depth and location. Air-dry the samples, remove any stones and plant debris, and sieve through a 2 mm mesh.

  • Extraction:

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile extract) into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Sample Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC-UV analysis.

HPLC-UV Conditions
ParameterCondition
ColumnC18 reversed-phase (4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile : Water (60:40, v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30 °C
UV Detection210 nm[3]
Run TimeApproximately 10 minutes

Results and Discussion

The described method provides a good separation of this compound from matrix interferences. The retention time for this compound under the specified conditions is expected to be consistent. Method validation parameters are summarized in the following table. Please note that the LOD and LOQ values are based on analysis in grape matrices and may vary in soil due to different matrix effects.

ParameterResult
Linearity Range (µg/mL)0.05 - 5.0
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/kg)0.01[3]
Limit of Quantification (LOQ) (µg/kg)0.01[3]
Recovery (%)85 - 105%
Precision (RSD %)< 10%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis sample 1. Soil Sample (10g) add_acn 2. Add 10mL Acetonitrile & Vortex sample->add_acn add_salts 3. Add MgSO4 & NaCl & Shake add_acn->add_salts centrifuge1 4. Centrifuge add_salts->centrifuge1 d_spe 5. d-SPE Cleanup (PSA, C18) centrifuge1->d_spe centrifuge2 6. Centrifuge d_spe->centrifuge2 filter 7. Filter (0.22 µm) centrifuge2->filter hplc 8. HPLC Injection filter->hplc detection 9. UV Detection (210 nm) hplc->detection data 10. Data Analysis detection->data

Caption: Workflow for this compound Residue Analysis in Soil.

Conclusion

The HPLC-UV method detailed in this application note is a reliable and effective approach for the determination of this compound residues in soil. The use of a modified QuEChERS protocol for sample preparation makes the method efficient and suitable for high-throughput analysis. The method demonstrates good performance in terms of linearity, recovery, and precision, making it a valuable tool for environmental monitoring and food safety applications.

References

Application Note: Chiral Separation of Diniconazole Enantiomers using Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diniconazole (B1670688) is a triazole fungicide widely used in agriculture to protect crops from various fungal diseases. It possesses a chiral center, existing as two enantiomers, R-(-)-diniconazole and S-(+)-diniconazole. These enantiomers can exhibit different biological activities and degradation rates in the environment. Therefore, the ability to separate and quantify individual enantiomers is crucial for accurate risk assessment and regulatory compliance. This application note presents a robust and sensitive method for the chiral separation and quantification of this compound enantiomers using Supercritical Fluid Chromatography coupled with Tandem Mass Spectrometry (SFC-MS/MS).

Instrumentation and Consumables

  • SFC System: A supercritical fluid chromatography system capable of delivering CO2 and a co-solvent.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chiral Column: Chiral CCA column (or a column with a similar stationary phase, such as Tris-(3,5-dimethylphenyl) carbamoyl (B1232498) amylose).[1][2]

  • Solvents: Supercritical fluid grade CO2, HPLC or SFC grade isopropanol (B130326) (IPA), methanol (B129727), acetonitrile, and water.

  • Reagents: Ammonium (B1175870) acetate (B1210297) and formic acid.

  • Sample Preparation: Solid-phase extraction (SPE) columns (e.g., Cleanert TPT or Pesti-Carb) for sample cleanup.[1][3]

Optimized SFC-MS/MS Method

A fast and efficient separation of this compound enantiomers was achieved using the following optimized parameters.

Table 1: SFC-MS/MS Parameters
ParameterValueReference
SFC Conditions
Chiral ColumnChiral CCA[1][3]
Mobile PhaseCO2/Isopropanol (IPA) (96/4, v/v)[1][3]
Flow Rate2.0 mL/min[1][3]
Back Pressure2000 psi (approx. 138 bar)[1][3]
Column Temperature25 °C[1][3]
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive[1][3]
Precursor Ion (m/z)326.1[4][5]
Product Ion 1 (Quantifier)159.0[4][5]
Product Ion 2 (Qualifier)70.0[4][5]
Auxiliary Solvent2 mmol/L ammonium acetate in methanol/water (1/1, v/v)[1][3]
Auxiliary Solvent Flow Rate0.20 mL/min[1][3]

Quantitative Data Summary

The developed method demonstrates excellent performance for the quantification of this compound enantiomers.

Table 2: Quantitative Performance
ParameterR-(-)-diniconazoleS-(+)-diniconazoleReference
Elution Order1st2nd[1][3]
Concentration Range0.01 - 1.00 mg/L0.01 - 1.00 mg/L[1][3]
Correlation Coefficient (r²)> 0.99> 0.99[1][3]
Limit of Quantification (LOQ)0.01 mg/kg (in black tea)0.01 mg/kg (in black tea)[1]
Recovery (in black tea)85.6% - 90.6%85.6% - 90.6%[1]
Relative Standard Deviation (RSD)3.9% - 9.5%3.9% - 9.5%[1]

Experimental Workflow

The overall experimental workflow from sample preparation to data analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis SFC-MS/MS Analysis cluster_data Data Processing Extraction Extraction (Acetonitrile/Water) Purification Purification (SPE) Extraction->Purification SFC Chiral SFC Separation Purification->SFC MSMS MS/MS Detection SFC->MSMS Quantification Quantification (Matrix-Matched Standards) MSMS->Quantification

Figure 1: Experimental workflow for the chiral separation of this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the chiral separation and quantification of this compound enantiomers in complex matrices such as tea and fruits.

1. Standard Solution Preparation

  • Prepare individual stock solutions of R-(-)-diniconazole and S-(+)-diniconazole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1000 mg/L.

  • Prepare working standard solutions by serially diluting the stock solutions to concentrations ranging from 0.01 mg/L to 1.00 mg/L.[1][3]

  • For matrix-matched calibration, prepare a blank matrix extract by following the sample preparation protocol (Section 2) without the addition of the sample. Use this blank extract to dilute the working standard solutions to the desired concentrations.

2. Sample Preparation (Extraction and Purification)

This protocol is adapted for tea and fruit samples.[1][3]

  • Extraction:

    • For fruit samples, homogenize 10 g of the sample and extract with 20 mL of acetonitrile/water (4/1, v/v).

    • For tea samples, weigh 2 g of the ground sample and extract with 20 mL of acetonitrile/water (2/1, v/v).

    • Vortex the mixture for 5 minutes and then centrifuge at 8000 rpm for 5 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue and combine the supernatants.

  • Purification (Solid-Phase Extraction - SPE):

    • Condition a Cleanert TPT or Pesti-Carb SPE column with 5 mL of acetonitrile.

    • Load the combined supernatant onto the SPE column.

    • Elute the target analytes with 10 mL of acetonitrile.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (CO2/IPA, 96/4) for SFC-MS/MS analysis.

3. SFC-MS/MS Analysis

  • Equilibrate the SFC-MS/MS system with the optimized conditions as detailed in Table 1.

  • Inject the prepared standard solutions and sample extracts into the SFC-MS/MS system.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode using the precursor and product ions specified in Table 1.

4. Data Analysis

  • Identify the peaks for R-(-)-diniconazole and S-(+)-diniconazole based on their retention times.

  • Integrate the peak areas for the quantifier and qualifier ions for each enantiomer.

  • Construct calibration curves by plotting the peak area against the concentration of the matrix-matched standards.

  • Quantify the amount of each this compound enantiomer in the samples using the generated calibration curves.

Logical Relationship of Method Optimization

The selection of optimal parameters is critical for achieving a successful chiral separation. The following diagram illustrates the logical relationships in the method development process.

G cluster_sfc SFC Optimization cluster_ms MS/MS Optimization cluster_output Performance Metrics Column Chiral Stationary Phase Resolution Resolution Column->Resolution MobilePhase Mobile Phase (Co-solvent & % Modifier) MobilePhase->Resolution Retention Retention Time MobilePhase->Retention Pressure Back Pressure Pressure->Retention Temp Temperature Temp->Resolution Temp->Retention Ionization Ionization Mode (ESI+/-) Sensitivity Sensitivity (LOQ) Ionization->Sensitivity Precursor Precursor Ion Precursor->Sensitivity Product Product Ions (Quantifier/Qualifier) Product->Sensitivity CE Collision Energy CE->Sensitivity Resolution->Column Resolution->MobilePhase

Figure 2: Logical flow for SFC-MS/MS method optimization.

References

Protocol for Diniconazole Application to Control Powdery Mildew in Cereals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Powdery mildew, caused by the obligate biotrophic fungus Blumeria graminis (previously Erysiphe graminis), is a significant foliar disease affecting major cereal crops such as wheat, barley, oats, and rye.[1] The disease can lead to substantial yield losses, reaching up to 25% in susceptible varieties under favorable environmental conditions.[2][3] Favorable conditions for powdery mildew development include mild temperatures (15-22°C), high relative humidity (>70%), and dense crop canopies.[2][4]

Diniconazole (B1670688) is a systemic triazole fungicide that provides both protective and curative action against a range of fungal pathogens.[5] Its primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes. This document provides detailed protocols and application notes for the use of this compound in controlling powdery mildew in cereals, intended for research and development purposes.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound belongs to the Demethylation Inhibitors (DMI) class of fungicides (FRAC Group 3).[6] It specifically targets the C14-demethylase enzyme involved in the synthesis of ergosterol from lanosterol.[5][7] By inhibiting this enzyme, this compound disrupts the structure and function of the fungal cell membrane, ultimately leading to cell death.[7]

G cluster_pathway Ergosterol Biosynthesis Pathway in Fungal Cell acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol c14_demethylase 14α-demethylase (Target Enzyme) lanosterol->c14_demethylase ergosterol Ergosterol (Essential for Membrane) c14_demethylase->ergosterol Catalyzes conversion disruption Disruption of Membrane Structure membrane Functional Fungal Cell Membrane ergosterol->membrane This compound This compound (DMI Fungicide) inhibition Inhibition This compound->inhibition inhibition->c14_demethylase death Fungal Cell Death disruption->death

Caption: this compound's mode of action via inhibition of the 14α-demethylase enzyme.

Application Rates and Formulations

This compound is available in various formulations, including Emulsifiable Concentrates (EC), Wettable Powders (WP), and Water Dispersible Granules (WDG).[5] The specific application rate depends on the formulation, disease pressure, and crop stage.

Table 1: Recommended this compound Application Rates for Wheat Powdery Mildew Control

Formulation Active Ingredient Concentration Application Rate (per Hectare) Reference
This compound 25% EC 250 g/L 300 - 450 mL/ha [7]
This compound 12.5% WP 125 g/kg 600 - 750 g/ha (for Wheat Stripe Rust) [7]

| this compound 5% + Triadimefon 10% EC | 50 g/L + 100 g/L | 600 - 795 mL/ha |[7] |

Note: These rates are for guidance. Researchers should conduct dose-response studies to determine the optimal concentration for specific experimental conditions and local pathogen populations. Always adhere to label recommendations for commercial products.

Application Timing and Strategy

The timing of fungicide application is critical for effective powdery mildew control and maximizing yield protection.[8] Fungicides are generally more effective when applied as a protectant before the disease becomes severe.[8]

  • Early Season (T0/T1): An application during the tillering to stem elongation phase (Zadoks scale 21-32) can control early-season infections, which is particularly important for susceptible varieties.[1][9]

  • Flag Leaf Emergence (T2): This is a crucial application window. Protecting the flag leaf is vital as it contributes significantly to grain fill and final yield.[10][11]

  • Head Emergence (T3): An application at heading can protect the ear from infection and is often timed to also manage other diseases like Fusarium Head Blight.[10][12]

Strategic Considerations:

  • Scouting: Regularly monitor crops for the first signs of disease, which often appear as yellow flecks followed by white, fluffy pustules on lower leaves.[1][13]

  • Thresholds: Initiate spraying when the first symptoms appear or disease is moving up the canopy.[8][14]

  • Spray Interval: For wheat, a spray interval of 7-10 days may be necessary under high disease pressure.[7] A maximum of two applications per season is often recommended, with a safety interval of 21 days before harvest.[7]

  • Resistance Management: To mitigate the risk of fungicide resistance, it is essential to alternate or mix this compound with fungicides from different FRAC groups.[1][14] The repeated use of the same DMI fungicide can select for resistant pathogen strains.[3][15]

Experimental Protocols

Protocol 1: Field Efficacy Trial for this compound

This protocol outlines a standard methodology for evaluating the efficacy of this compound against powdery mildew in a field setting.

1. Experimental Design:

  • Layout: Use a randomized complete block design (RCBD) with at least four replicates.[14][16]

  • Plot Size: Each plot should be a minimum of 10 m² (e.g., 2 m x 5 m) to minimize inter-plot interference.[14]

  • Cultivar: Select a cereal variety known to be susceptible to powdery mildew to ensure adequate disease pressure for evaluation.[16]

2. Inoculation (Optional but Recommended):

  • To ensure uniform disease pressure, artificial inoculation can be performed.

  • Collect fresh powdery mildew spores (B. graminis) from infected plants.

  • Suspend spores in a non-aqueous carrier (like talc) or water with a surfactant (e.g., Tween 20) and apply evenly across the plots, or by shaking infected plants over the trial area.

3. Fungicide Application:

  • Timing: Apply treatments at a predefined crop growth stage, such as the first appearance of symptoms or at flag leaf emergence (Zadoks stage 39).[16] A second application may be scheduled 14-21 days later depending on the trial objectives.[14]

  • Equipment: Use a calibrated backpack or plot sprayer equipped with nozzles that provide uniform coverage (e.g., flat-fan nozzles).

  • Spray Volume: Apply a spray volume of 150-200 L/ha to ensure thorough canopy penetration.[14]

  • Treatments: Include an untreated control (sprayed with water only) and a positive control (a standard commercial fungicide) for comparison against various this compound concentrations.

4. Data Collection and Analysis:

  • Disease Severity: Assess disease severity at regular intervals (e.g., 7, 14, and 21 days after the final application).

  • Randomly select 10-20 main tillers per plot and estimate the percentage of leaf area covered by powdery mildew on the top three leaves.

  • Area Under the Disease Progress Curve (AUDPC): Calculate AUDPC from the sequential severity assessments to provide an integrated measure of disease development over time.[14]

  • Yield Data: Harvest the central area of each plot to determine grain yield (t/ha) and other quality parameters like thousand-grain weight.[8]

  • Statistical Analysis: Analyze disease severity, AUDPC, and yield data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.[14]

G cluster_setup Phase 1: Trial Setup cluster_treatment Phase 2: Treatment Application cluster_eval Phase 3: Evaluation & Analysis design 1. Randomized Block Design (4+ Replicates) planting 2. Plant Susceptible Cereal Variety design->planting inoculation 3. Inoculate with B. graminis (optional) planting->inoculation timing 4. Apply at Target Growth Stage (e.g., Flag Leaf) spraying 5. Calibrated Plot Sprayer (150-200 L/ha) timing->spraying treatments 6. Treatments: - Untreated Control - this compound Doses - Standard Fungicide spraying->treatments assessment 7. Assess Disease Severity (% Leaf Area) audpc 8. Calculate AUDPC assessment->audpc yield 9. Measure Grain Yield & Quality audpc->yield stats 10. Statistical Analysis (ANOVA, Tukey's HSD) yield->stats

Caption: Experimental workflow for a field trial evaluating fungicide efficacy.

Data Presentation: Efficacy and Yield Impact

The efficacy of fungicide treatments is typically measured by the percentage reduction in disease severity compared to an untreated control.

Table 2: Illustrative Efficacy of Triazole-Based Fungicide Programs on Wheat Powdery Mildew

Treatment Group Avg. Disease Severity (%) Control Efficiency (%) Avg. Yield (t/ha) Yield Increase (%) Reference
Untreated Control 33.9 - 4.5 - [14]
Single Fungicide Spray* 4.3 87.3 4.86 8.0 [8][14]

| Two-Spray Program** | < 5.0 | > 85 | 5.4 | 20.0 |[4] |

*Data synthesized from studies showing high efficiency from a single spray.[8][14] **Represents potential in high-pressure seasons where two sprays were applied.[4]

Table 3: Factors Influencing this compound Efficacy

Factor Influence on Efficacy Management Recommendation
Application Timing Early, preventative applications are more effective than late, curative ones.[8] Apply at the first sign of disease or protectively at key growth stages (e.g., flag leaf).[2]
Pathogen Resistance Emergence of DMI-resistant strains can significantly reduce control.[3][15] Implement a resistance management strategy: alternate or mix with other fungicide groups.[1]
Canopy Density Dense canopies increase humidity, favoring disease and potentially reducing spray coverage.[2] Manage nitrogen application and seeding rates to avoid excessively dense canopies.[13]
Variety Susceptibility Highly susceptible varieties experience greater disease pressure and may require more intensive management.[16] Use integrated pest management (IPM), including resistant varieties where available.[4]

| Weather Conditions | Cool, humid weather favors disease; rain can wash off protectant fungicides.[1] | Monitor weather forecasts; use formulations with good rainfastness and avoid spraying before expected rainfall.[7] |

References

Application Note: Determination of Diniconazole Residues in Fruit Samples by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the determination of diniconazole (B1670688) residues in various fruit samples using capillary gas chromatography with an electron-capture detector (GC-ECD). The described protocol, involving a straightforward extraction and cleanup procedure, offers excellent recovery and low detection limits, making it suitable for routine monitoring of this compound in fruits to ensure food safety and compliance with regulatory standards.

Introduction

This compound is a broad-spectrum triazole fungicide used to control a variety of fungal diseases on fruits and vegetables. Due to its potential persistence in the environment and on agricultural products, regulatory bodies have established maximum residue limits (MRLs) for this compound in food commodities. Therefore, a reliable and validated analytical method is crucial for monitoring its residue levels. Gas chromatography (GC) with an electron-capture detector (ECD) provides high sensitivity and selectivity for the analysis of halogenated compounds like this compound.[1] This note presents a comprehensive protocol for the extraction, cleanup, and GC-ECD quantification of this compound in fruit matrices.

Experimental Protocol

1. Sample Preparation and Extraction

A modified version of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for sample preparation.

  • Homogenization: Weigh 100 g of a representative fruit sample (e.g., grapes, tomatoes) into a blender and homogenize for 2 minutes.[1]

  • Extraction:

    • Transfer 20.0 g of the homogenized sample into a 50 mL centrifuge tube.[2]

    • Add 20 mL of acetone (B3395972) and shake vigorously for 1 minute.[2]

    • Alternatively, methanol (B129727) or ethyl acetate (B1210297) can be used as the extraction solvent.[1][3]

    • Centrifuge the mixture at 4000 rpm for 5 minutes.

    • Collect the supernatant (the acetone extract).

    • Repeat the extraction step with another 20 mL of acetone.[2]

    • Combine the supernatants.

2. Cleanup

A cleanup step is essential to remove co-extractive interferences from the fruit matrix.

  • Liquid-Liquid Partitioning:

    • Transfer the combined acetone extract to a separatory funnel.

    • Add 20 mL of 10% aqueous NaCl solution and 20 mL of n-hexane (or methylene (B1212753) chloride).[1][2]

    • Shake vigorously for 1 minute and allow the layers to separate.

    • Collect the upper organic layer (n-hexane or methylene chloride).

    • Repeat the partitioning step with another 20 mL of the organic solvent.

    • Combine the organic extracts.

  • Solid-Phase Extraction (SPE) Cleanup (Alternative):

    • For further cleanup, pass the combined organic extract through a synthetic magnesium silicate (B1173343) cartridge (e.g., Florisil).[2]

    • Elute the this compound with a suitable solvent mixture, such as acetone/hexane.

  • Concentration:

    • Dry the combined organic extract by passing it through anhydrous sodium sulfate.[2]

    • Evaporate the solvent to near dryness using a rotary evaporator at a temperature below 40°C.[2][3]

    • Re-dissolve the residue in a known volume (e.g., 2 mL) of ethyl acetate for GC analysis.[3]

3. GC-ECD Analysis

  • Instrumentation: A gas chromatograph equipped with an electron-capture detector (ECD) is used.[1]

  • GC Conditions:

    • Column: DB-5 (5% phenyl-methylsiloxane), 30 m x 0.32 mm I.D., 0.25 µm film thickness.[1]

    • Injector Temperature: 280°C.[1]

    • Oven Temperature Program: Isothermal at 240°C.[1]

    • Detector Temperature: 300°C.[1]

    • Carrier Gas: Nitrogen at a flow rate of 5 mL/min.[1]

    • Injection Volume: 1 µL (splitless injection).[1]

Quantitative Data Summary

The performance of this method was validated by analyzing fortified fruit samples. The key quantitative data are summarized in the table below.

ParameterGrapesZucchiniTomatoesGreen Beans
Fortification Levels (ppm) 0.001, 0.01, 0.1, 10.001, 0.01, 0.1, 10.01, 0.1, 10.01, 0.1, 1
Average Recovery (%) >90>9082.92 - 94.3297.92 - 99.54
Limit of Determination (ppm) 0.00010.00010.001[1][4]0.001[1][4]
Linearity (r) 0.9997[3]0.9997[3]0.9985[1]0.9985[1]
Retention Time (min) 4.502[3]4.502[3]Not SpecifiedNot Specified

Experimental Workflow

experimental_workflow sample Fruit Sample (100g) homogenize Homogenize (2 min) sample->homogenize subsample Take 20g Subsample homogenize->subsample extract1 Extract with Acetone (20mL) subsample->extract1 centrifuge1 Centrifuge (4000 rpm, 5 min) extract1->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 extract2 Re-extract Residue centrifuge1->extract2 Residue supernatant2 Combine Supernatants centrifuge2 Centrifuge extract2->centrifuge2 centrifuge2->supernatant2 partition Liquid-Liquid Partition (n-Hexane & 10% NaCl) supernatant2->partition collect_organic Collect Organic Layer partition->collect_organic dry Dry with Na2SO4 collect_organic->dry concentrate Evaporate to Near Dryness dry->concentrate reconstitute Reconstitute in Ethyl Acetate (2mL) concentrate->reconstitute gc_analysis GC-ECD Analysis reconstitute->gc_analysis

Caption: Workflow for this compound Analysis in Fruit.

Results and Discussion

The described gas chromatography method provides excellent sensitivity and reliability for the determination of this compound in fruit samples. The use of an electron-capture detector ensures low detection limits, which are crucial for monitoring compliance with MRLs.[1] The recovery rates for this compound in various fruit matrices were consistently high, demonstrating the effectiveness of the extraction and cleanup procedures.[1] The method exhibited good linearity over a range of concentrations, allowing for accurate quantification.[1][3]

Conclusion

The validated gas chromatography method presented in this application note is a reliable and efficient tool for the routine analysis of this compound residues in fruit samples. The protocol is straightforward and utilizes common laboratory equipment, making it accessible to most analytical laboratories. This method can be effectively integrated into food safety monitoring programs to ensure consumer protection.

References

Application Notes and Protocols for Immunoaffinity Extraction of Diniconazole in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed procedure for the selective extraction and concentration of the fungicide Diniconazole (B1670688) from water samples using an immunoaffinity chromatography (IAC) cleanup method. This protocol is intended for researchers, scientists, and professionals in drug development and environmental analysis. The described method, combining immunoaffinity extraction with High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA), offers a robust and sensitive approach for the determination of this compound residues.[1][2][3][4][5]

Introduction

This compound is a triazole fungicide used to control a wide range of fungal diseases in various crops.[1] Its potential persistence in the environment necessitates sensitive and selective analytical methods for monitoring its presence in water sources. Immunoaffinity chromatography (IAC) is a highly selective sample preparation technique that utilizes the specific binding between an antibody and its target antigen.[6][7] In this case, monoclonal antibodies specific to this compound are immobilized on a solid support within a column.[1][2][5] When a water sample is passed through the column, the this compound is captured by the antibodies, while other matrix components are washed away. The retained this compound is then eluted with a suitable solvent, providing a clean and concentrated extract for subsequent analysis by methods such as HPLC or ELISA.[1][2][3][4][5]

Quantitative Data Summary

The performance of the immunoaffinity extraction method coupled with ELISA and HPLC analysis for this compound in various sample matrices is summarized below. The data is extracted from a study by Liu et al. (2012).[1][2]

Table 1: Immunoaffinity Column (IAC) Characteristics [1][2]

ParameterValue
Antibody TypeMonoclonal
Support MatrixSol-Gel
Binding Capacity0.180 mg g⁻¹
ReusabilityApprox. 20 times

Table 2: Recovery of this compound from Spiked Water Samples by ELISA [1][2]

Water TypeSpiked Concentration (mg L⁻¹)Average Recovery (%)RSD (%)
Distilled Water0.0196.15.38
0.0595.44.61
0.2592.32.15
0.5093.51.32
Tap Water0.0194.76.11
0.0593.23.57
0.2591.51.89
0.5092.80.770
Pond Water0.0192.14.98
0.0590.33.12
0.2589.22.43
0.5091.41.56

Table 3: Comparison of this compound Recovery by ELISA and HPLC in Various Matrices [1][2]

Sample MatrixSpiked Level (mg kg⁻¹)Recovery by ELISA (%)Recovery by HPLC (%)
Soil0.192.491.3
Apple0.193.194.7
Pear0.194.292.5
Grape0.191.789.8
Tomato0.193.593.4
Wheat Flour0.189.587.5

Experimental Protocols

The following protocols are based on the methodology described by Liu et al. (2012).[1][2]

This protocol describes the preparation of a sol-gel based immunoaffinity column.

  • Prepare the Silica (B1680970) Sol:

    • In a suitable vessel, mix the following reagents:

    • Stir the mixture to obtain a uniform silica sol.

    • Swirl the sol in an ice bath for 20 minutes.[1][2]

  • Incorporate the Antibody:

    • To 1 mL of the prepared silica sol, add 100 µL of a 300 mg L⁻¹ monoclonal antibody solution and 900 µL of Phosphate Buffered Saline (PBS) under constant stirring.[1][2]

  • Pack the Column:

    • The resulting mixture is used to pack the chromatography columns.

    • Control columns (without antibody) can be prepared by substituting the antibody solution with 100 µL of PBS.[1][2]

  • Collect distilled, tap, or pond water samples.

  • For recovery studies, spike the water samples with this compound standards to achieve desired concentrations (e.g., 0.01, 0.05, 0.25, and 0.5 mg L⁻¹).[1][2]

  • To minimize matrix effects, especially for ELISA analysis, dilute the water samples by a factor of two with PBS containing 30% methanol.[1][2]

  • Column Equilibration: Equilibrate the IAC to room temperature.

  • Sample Loading: Pass the prepared water sample extract through the IAC at a flow rate of 0.5–1 mL min⁻¹.[1][2]

  • Washing: To remove unbound impurities and matrix components, wash the column sequentially with:

    • 5 mL of PBS

    • 5 mL of water

    • 5 mL of PBST (PBS containing Tween-20)

    • Maintain a flow rate of 0.5–1 mL min⁻¹ during the washing steps.[1][2]

  • Elution: To release the bound this compound from the antibody, perform a two-step elution:

    • Elute with 1 mL of 30% (v/v) methanol in water.

    • Follow with 2 mL of 50% (v/v) methanol in water.[1][2]

    • Collect and combine both eluates.[1][2]

  • Column Regeneration: After elution, regenerate the column by washing with PBS and water to prepare it for the next use. The column can be reused approximately 20 times without a significant loss in capacity.[1][2][5]

The purified and concentrated eluate is now ready for analysis.

  • For HPLC Analysis: The eluate can be directly injected into an HPLC system for quantification.

  • For ELISA Analysis: The eluate may require appropriate dilution to fall within the linear range of the ELISA standard curve. The described ELISA method has a limit of detection (LOD) of 5.47 µg L⁻¹ and an IC₅₀ value of 0.050 mg L⁻¹.[1][2]

Visualized Workflow

The following diagram illustrates the key steps in the immunoaffinity extraction of this compound from water samples.

ImmunoaffinityExtractionWorkflow cluster_prep Sample Preparation cluster_iac Immunoaffinity Chromatography cluster_analysis Analysis Sample Water Sample (e.g., Pond Water) Spike Spike with this compound Standard Sample->Spike Dilute Dilute 1:1 with PBS + 30% Methanol Spike->Dilute Load Load Sample onto IAC (0.5-1 mL/min) Dilute->Load Wash Wash Column (PBS, Water, PBST) Load->Wash Elute Elute this compound (30% & 50% Methanol) Wash->Elute Analysis Analyze Eluate (HPLC or ELISA) Elute->Analysis

Caption: Workflow for this compound extraction from water.

References

Application Notes and Protocols for the LC-MS/MS Quantification of Diniconazole in Animal and Fishery Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diniconazole is a triazole fungicide used in agriculture that can accumulate in the environment, potentially leading to its presence in animal and fishery products. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food products to ensure consumer safety.[1] Accurate and sensitive analytical methods are crucial for monitoring these residues. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the standard for the quantification of this compound due to its high selectivity and sensitivity, allowing for the detection of trace-level residues in complex matrices.[2][3]

This document provides detailed application notes and protocols for the quantification of this compound in various animal and fishery products using LC-MS/MS. It includes comprehensive experimental procedures, quantitative data summaries, and visual workflows to guide researchers in setting up and validating their own analytical methods.

Quantitative Data Summary

The performance of an analytical method is assessed through various parameters such as the limit of detection (LOD), limit of quantification (LOQ), recovery, and linearity. The following tables summarize the quantitative data for this compound analysis from various validated methods.

Table 1: Method Performance Parameters for this compound Quantification

ParameterValueReference
Limit of Quantification (LOQ)0.01 mg/kg[2][3]
Linearity (Calibration Curve)0.00125 to 0.00750 mg/L[2]
Average Recoveries88.3-108%[2]
Relative Standard Deviations (RSD)0.5-5.1%[2]
Limit of Detection (LOD)0.001-0.003 mg/kg

Table 2: Recovery of this compound in Various Matrices

MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (%)Reference
16 Kinds of Agricultural, Livestock, and Marine Products0.0188.3-1080.5-5.1[2]
Soil and Earthworms0.01-1.0081.2-100.2<14

Experimental Protocols

Two primary validated methods for the extraction and cleanup of this compound from animal and fishery products are presented below.

Protocol 1: Acetone (B3395972)/n-Hexane Extraction with Synthetic Magnesium Silicate (B1173343) Cartridge Cleanup

This method is suitable for a wide range of animal and fishery products, including muscle, fat, liver, kidney, fish, shellfish, milk, and eggs.[3]

1. Sample Preparation and Extraction

  • For Muscle, Liver, Kidney, Fish/Shellfish:

    • Weigh 20.0 g of the sample (5.00 g for fat) into a centrifuge tube.[3]

    • Add 20 mL of water and homogenize.[3]

    • Add 100 mL of acetone/n-hexane (1:2, v/v) and homogenize.[3]

    • Centrifuge at 2,500 rpm for 5 minutes and collect the organic layer.[3]

    • Add 50 mL of n-hexane to the residue, homogenize, and centrifuge again.[3]

    • Combine the organic layers, dehydrate with anhydrous sodium sulfate, and filter.[3]

    • Concentrate the filtrate at below 40°C to dryness.[3]

  • Defatting (Acetonitrile/Hexane Partitioning):

    • Add 30 mL of n-hexane to the residue.[3]

    • Extract three times with 30 mL of acetonitrile (B52724) saturated with n-hexane.[3]

    • Combine the acetonitrile extracts, concentrate at below 40°C, and remove the solvent.[3]

    • Dissolve the residue in n-hexane to a final volume of 10 mL.[3]

2. Cleanup

  • Condition a synthetic magnesium silicate cartridge (1,000 mg) with 20 mL of n-hexane.[3]

  • Load 1 mL of the extract onto the cartridge and discard the effluent.[3]

  • Wash the cartridge with 20 mL of n-hexane and discard the effluent.[3]

  • Elute this compound with 10 mL of acetone/n-hexane (2:3, v/v).[3]

  • Concentrate the eluate at below 40°C to dryness.[3]

  • Reconstitute the residue in exactly 4 mL (1 mL for fat) of acetonitrile/water (1:1, v/v) for LC-MS/MS analysis.[3]

Workflow for Protocol 1

Protocol1 cluster_extraction Sample Extraction cluster_defatting Defatting cluster_cleanup SPE Cleanup Sample Weigh Sample (20g muscle/fish, 5g fat) Homogenize_Water Add Water & Homogenize (not for milk/egg) Sample->Homogenize_Water Homogenize_Solvent Add Acetone/n-Hexane & Homogenize Homogenize_Water->Homogenize_Solvent Centrifuge1 Centrifuge & Collect Organic Layer Homogenize_Solvent->Centrifuge1 Re_extract Re-extract Residue with n-Hexane Centrifuge1->Re_extract Centrifuge2 Centrifuge & Combine Organic Layers Re_extract->Centrifuge2 Dehydrate Dehydrate with Na2SO4 & Filter Centrifuge2->Dehydrate Concentrate1 Concentrate to Dryness Dehydrate->Concentrate1 Dissolve_Hexane Dissolve in n-Hexane Concentrate1->Dissolve_Hexane LLE Liquid-Liquid Extraction with Acetonitrile Dissolve_Hexane->LLE Concentrate2 Combine Acetonitrile & Concentrate LLE->Concentrate2 Final_Volume Dissolve in n-Hexane (10 mL) Concentrate2->Final_Volume Load Load Sample Final_Volume->Load Condition Condition Mg Silicate Cartridge Condition->Load Wash Wash with n-Hexane Load->Wash Elute Elute with Acetone/n-Hexane Wash->Elute Concentrate3 Concentrate to Dryness Elute->Concentrate3 Reconstitute Reconstitute in ACN/Water Concentrate3->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Caption: Workflow for this compound extraction and cleanup using Protocol 1.

Protocol 2: Acetone/n-Hexane Extraction with Florisil and Graphitized Carbon Cartridge Cleanup

This method is also applicable to a variety of livestock and marine products.[2]

1. Sample Preparation and Extraction

  • Extract this compound from the sample using a mixture of acetone and n-hexane.[2]

  • Evaporate the organic layer to dryness.[2]

  • Defat the residue using n-hexane-acetonitrile partitioning.[2]

2. Cleanup

  • Perform cleanup using a Florisil cartridge column followed by a graphitized carbon cartridge column.[2]

Workflow for Protocol 2

Protocol2 cluster_extraction Sample Extraction cluster_defatting Defatting cluster_cleanup SPE Cleanup Extraction Extract with Acetone/n-Hexane Concentrate1 Evaporate to Dryness Extraction->Concentrate1 Defatting n-Hexane-Acetonitrile Partitioning Concentrate1->Defatting Florisil Florisil Cartridge Cleanup Defatting->Florisil Graphitized_Carbon Graphitized Carbon Cartridge Cleanup Florisil->Graphitized_Carbon LC-MS/MS Analysis LC-MS/MS Analysis Graphitized_Carbon->LC-MS/MS Analysis

Caption: Workflow for this compound extraction and cleanup using Protocol 2.

LC-MS/MS Analysis

The following tables provide typical LC-MS/MS parameters for the analysis of this compound.

Table 3: Liquid Chromatography (LC) Conditions

ParameterCondition 1Condition 2
Column Octadecylsilanized silica (B1680970) gel, 2.1 mm x 150 mm, 3 µmInertsil ODS-3
Column Temperature 40°CNot Specified
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileA: 0.1% Formic acid in WaterB: Acetonitrile with 0.1% Formic Acid
Gradient Linear gradient from 10% B to 90% B in 10 min, hold for 10 minLinear gradient
Injection Volume 10 µLNot Specified
Expected Retention Time 12 minNot Specified
Reference [3][2]

Table 4: Mass Spectrometry (MS) Conditions

ParameterValueReference
Ionization Mode Electrospray Ionization, Positive (ESI+)[2][3]
Precursor Ion (m/z) 326[3]
Product Ions (m/z) 159, 70[3]

Quality Control and Validation

Method validation is essential to ensure reliable and accurate results. Key validation parameters include:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be prepared with at least five concentration levels.[3]

  • Accuracy and Precision: Accuracy is the closeness of the measured value to the true value, while precision is the degree of agreement among a series of measurements. These are typically assessed by analyzing replicate samples fortified at different concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Maximum Residue Limits (MRLs)

MRLs for this compound in animal and fishery products vary by country and region. It is crucial for laboratories to be aware of the specific MRLs applicable to their target markets. For instance, Japan's Ministry of Health, Labour and Welfare (MHLW) has established a positive list system for agricultural chemical residues in foods, which includes this compound.[1] Researchers should consult the regulatory bodies of the relevant countries for the most up-to-date MRLs.

Conclusion

The LC-MS/MS methods described in this application note provide a robust framework for the quantification of this compound in a variety of animal and fishery products. The detailed protocols and performance data serve as a valuable resource for researchers, scientists, and drug development professionals involved in food safety and residue analysis. Proper method validation is paramount to ensure data of high quality and regulatory compliance.

References

Application Notes and Protocols for Foliar Spray of Diniconazole on Vegetable Crops

Author: BenchChem Technical Support Team. Date: December 2025

Date of Compilation: December 16, 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Diniconazole (B1670688) is a systemic triazole fungicide with both protective and curative properties.[1] It is utilized in agriculture to control a broad spectrum of fungal diseases on various crops, including vegetables.[2] Its systemic nature allows it to be absorbed and translocated within the plant, providing protection to both treated and untreated parts. In addition to its fungicidal activity, this compound is recognized as a plant growth regulator (PGR), primarily due to its inhibition of gibberellin biosynthesis.[1][3] This dual activity requires careful consideration of application rates and timing to achieve desired disease control without inducing undesirable growth effects. These notes provide detailed protocols and data for the foliar application of this compound on vegetable crops.

Mechanism of Action

  • Fungicidal Action: this compound inhibits the C-14 demethylation step in sterol biosynthesis, a critical process for the formation of ergosterol.[1] Ergosterol is an essential component of fungal cell membranes. Its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth and proliferation.[1]

  • Plant Growth Regulation: As a triazole compound, this compound inhibits the activity of ent-kaurene (B36324) oxidase, an early-stage enzyme in the gibberellin (GA) biosynthesis pathway.[1][3] This leads to reduced levels of bioactive GAs, which are responsible for stem elongation. The result is often a more compact plant with shorter internodes, a characteristic that can be exploited for managing seedling height but may be undesirable in mature, fruit-bearing crops if not managed correctly.[1]

Target Diseases in Vegetable Crops

This compound is effective against a range of foliar fungal diseases, including:

  • Powdery Mildew (e.g., Podosphaera xanthii, Erysiphe cichoracearum)[1][4][5]

  • Rusts (e.g., Uredinales)[2]

  • Leaf Spots[2]

  • Scab[2]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound application.

Table 1: Foliar Application Rates of this compound for Disease Control & Growth Regulation

Crop(s)TargetFormulationApplication RateApplication Frequency/TimingReference(s)
Cucumber, PepperPowdery MildewSumi-eight 5% E.C.35 cm³ / 100 L waterApplied at fruiting stage.[6]
Tomatoes, Green BeansGeneral FungicidalSumi-eight 5% E.C.35 cc / 100 L waterApplied in an open field setting.[6]
Cucumber SeedlingsGrowth RegulationThis compound 5%20 mg/LThree applications at 5, 10, and 15 days after germination.[7]
Korean Zucchini SeedlingsGrowth RegulationThis compound 5%20 - 37.5 mg/LThree applications at 5, 10, and 15 days after germination.[7]
Tomato SeedlingsGrowth RegulationThis compound 5%10 - 30 mg/LSingle spray application.[8][9]

Table 2: this compound Residue and Dissipation in Vegetable Crops

CropInitial Deposit (ppm)Residue after 15 days (ppm)Half-life (t½)Pre-Harvest Interval (PHI) RecommendationReference(s)
Cucumber1.4180.11373.79 hours> 15 days; use on greenhouse cucumbers not recommended.[6]
Pepper2.8360.35920.71 hours> 15 days[6]
TomatoesNot specifiedNot detected after 21 days~3 days> 21 days for safe use.[6]
Green BeansNot specifiedNot detected after 21 days~3 days> 21 days for safe use.[6]
ZucchiniNot specifiedNot specifiedNot specified12 days[2]

Experimental Protocols

Protocol 1: Field Efficacy Trial for Powdery Mildew Control

This protocol outlines a general methodology for evaluating the efficacy of this compound against a foliar disease like powdery mildew in a field setting.[10][11][12][13]

Objective: To determine the minimum effective dose and optimal spray interval of a this compound formulation for the control of powdery mildew on a susceptible vegetable cultivar.

Materials:

  • This compound formulation (e.g., 5% Emulsifiable Concentrate).

  • Susceptible vegetable crop seedlings (e.g., cucumber, zucchini).[4][5]

  • Knapsack or research plot sprayer.

  • Adjuvant/surfactant (if recommended by the product label).

  • Personal Protective Equipment (PPE).

  • Disease assessment scale (e.g., 0-5 or 0-9 rating scale, or percentage of leaf area infected).

  • Data collection sheets, plot labels, and marking flags.

Methodology:

  • Experimental Design:

    • Use a Randomized Complete Block Design (RCBD) with at least four replications.[10]

    • Treatments should include:

      • An untreated control.[10]

      • A currently registered standard fungicide for comparison.[10]

      • At least three rates of the this compound formulation (e.g., a low, medium, and high dose centered around the expected effective rate).[10]

    • Plot size should be sufficient to minimize spray drift between plots and allow for representative disease assessment (e.g., 5m x 2m).

  • Trial Establishment:

    • Transplant healthy seedlings of a known susceptible cultivar into a prepared field.

    • Ensure uniform agronomic practices (irrigation, fertilization) across all plots.[13]

  • Inoculation (if necessary):

    • If natural disease pressure is low or unpredictable, artificial inoculation may be required.[10]

    • This can be achieved by planting "spreader" rows of infected plants around the trial area or by spraying a conidial suspension of the pathogen.

  • Fungicide Application:

    • Begin applications preventively or at the first sign of disease symptoms, as specified by the trial objectives.

    • Calibrate the sprayer to deliver a consistent volume of spray solution per unit area to ensure thorough coverage of foliage.

    • Prepare the spray solution for each treatment immediately before application by diluting the this compound formulation in water to the desired concentration.

    • Apply treatments at a predetermined interval (e.g., every 7-14 days). Record all meteorological data (temperature, humidity, wind speed) at the time of application.[13]

  • Disease Assessment:

    • Assess disease severity and incidence at regular intervals (e.g., 7 days after each application and at the end of the trial).

    • Randomly select a predetermined number of plants (e.g., 10) from the center of each plot for assessment.

    • Use a standardized disease rating scale to score the severity of infection on upper, middle, and lower leaves.

    • Calculate the Percent Disease Index (PDI) for each plot.

  • Phytotoxicity and Yield Assessment:

    • Visually assess plants for any signs of phytotoxicity (e.g., stunting, leaf curling, chlorosis, necrosis) after each application.

    • At the end of the growing season, harvest marketable produce from the center of each plot to determine yield and assess fruit quality.[12]

  • Data Analysis:

    • Analyze disease severity and yield data using Analysis of Variance (ANOVA).

    • Use a mean separation test (e.g., Tukey's HSD, Duncan's Multiple Range Test) to compare treatment means.

Protocol 2: Foliar Spray Residue Analysis in Vegetables

This protocol describes a method for sample preparation and analysis of this compound residues using gas chromatography (GC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][6][14][15]

Objective: To quantify the dissipation of this compound residues in a vegetable crop over time following foliar application.

Materials:

  • Analytical grade this compound standard (>98% purity).[14]

  • Solvents: Acetone (B3395972), n-hexane, acetonitrile (B52724) (all HPLC or analytical grade).[14]

  • Anhydrous sodium sulfate.

  • High-speed homogenizer.

  • Rotary evaporator.

  • Solid-Phase Extraction (SPE) cartridges (e.g., synthetic magnesium silicate).[14]

  • GC-ECD, GC-MS/MS, or LC-MS/MS system.[2][14][15]

Methodology:

  • Field Application and Sampling:

    • Apply this compound to the crop at a specified rate as described in Protocol 1.

    • Collect representative samples (e.g., 1 kg of fruit) from treated plots at set intervals: 1 hour (initial deposit), 1, 3, 6, 9, 12, and 15 days post-application.

    • Place samples in labeled polyethylene (B3416737) bags and store frozen (-18°C or below) until analysis.

  • Sample Extraction (QuEChERS or similar method):

    • Weigh a representative subsample of the vegetable material (e.g., 20.0 g of homogenized fruit).[14]

    • Add 100 mL of acetone and homogenize for 2-3 minutes.[14]

    • Filter the mixture under suction. Re-extract the solid residue with an additional 50 mL of acetone and filter again.[14]

    • Combine the filtrates and concentrate the extract to approximately 15 mL using a rotary evaporator at <40°C.[14]

    • Transfer the concentrated extract to a separatory funnel containing 100 mL of 10% NaCl solution.

    • Perform a liquid-liquid partition by extracting twice with n-hexane (100 mL then 50 mL).[14]

    • Combine the n-hexane layers, dry with anhydrous sodium sulfate, and concentrate to near dryness.

    • Re-dissolve the residue in a known volume of n-hexane (e.g., 10 mL) for the clean-up step.[14]

  • Extract Clean-up:

    • Use a suitable SPE cartridge to remove interfering matrix components.[14]

    • Condition a synthetic magnesium silicate (B1173343) cartridge with n-hexane.

    • Load an aliquot of the extract onto the cartridge.

    • Wash with n-hexane to remove non-polar interferences.

    • Elute the this compound fraction with a solvent mixture (e.g., acetone/n-hexane).[14]

    • Concentrate the eluate and reconstitute in the final solvent for analysis (e.g., acetonitrile/water 1:1).[14]

  • Instrumental Analysis:

    • Prepare a calibration curve using the analytical standard of this compound.

    • Inject the prepared sample extract into the LC-MS/MS or GC system.[14]

    • Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.[2]

    • Confirm the identity of the analyte using mass spectrometry.

Visualizations

Experimental_Workflow cluster_field Field Phase cluster_lab Laboratory Phase A Plot Establishment (RCBD) B Foliar Application of this compound A->B C Timed Sampling (e.g., 0, 1, 3, 7, 15 days) B->C D Sample Homogenization & Sub-sampling C->D Sample Transfer (Frozen Storage) E Solvent Extraction (e.g., Acetone) D->E F Liquid-Liquid Partition (e.g., n-Hexane) E->F G Extract Clean-up (SPE Cartridge) F->G H Instrumental Analysis (LC-MS/MS or GC) G->H I Data Quantification & Residue Calculation H->I

Caption: Experimental workflow for this compound residue analysis.

Gibberellin_Pathway cluster_pathway Gibberellin (GA) Biosynthesis Pathway Start Mevalonic Acid Pathway GGPP GGPP Start->GGPP Kaurene ent-Kaurene GGPP->Kaurene Kaurenoic ent-Kaurenoic Acid Kaurene->Kaurenoic GA12 GA12 (First GA) Kaurenoic->GA12 Bioactive Bioactive GAs (e.g., GA1, GA4) GA12->Bioactive GA Oxidases Elongation Stem Elongation & Plant Growth Bioactive->Elongation This compound This compound This compound->Inhibition Inhibition->Kaurenoic Inhibits ent-Kaurene Oxidase

Caption: Simplified pathway of this compound's growth-regulating effect.

References

Application Note: Solid-Phase Extraction (SPE) for Diniconazole Residue Analysis in Tea Leaves

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diniconazole (B1670688) is a triazole fungicide used to control a variety of fungal diseases on crops, including tea. Due to its potential persistence, monitoring its residue levels in tea products is crucial for consumer safety and regulatory compliance.[1] Tea leaves present a highly complex matrix containing pigments (like chlorophylls), polyphenols, and alkaloids (such as caffeine), which can interfere significantly with chromatographic analysis, causing matrix effects and compromising analytical accuracy.[2][3] Solid-Phase Extraction (SPE) is a robust and effective sample cleanup technique that isolates target analytes like this compound from these interfering co-extractives.[4] This application note details a reliable SPE cleanup protocol for the quantitative determination of this compound in tea leaves, ensuring a clean extract for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Principle of the Method

This method involves an initial solvent extraction of this compound from the hydrated tea sample, followed by a liquid-liquid partitioning step to remove non-polar interferences. The crucial cleanup stage utilizes a combination of SPE cartridges. A synthetic magnesium silicate (B1173343) cartridge is used for primary cleanup, and for a matrix as complex as tea, a graphitized carbon black (GCB) cartridge is employed for additional cleanup to effectively remove pigments.[5] The retained this compound is then selectively eluted, concentrated, and reconstituted in a suitable solvent for instrumental analysis. This multi-step cleanup is essential for achieving low detection limits and high accuracy.[5][6]

Experimental Protocols

1. Sample Preparation and Extraction

This protocol is adapted from established methods for this compound analysis in tea.[5]

  • Apparatus and Reagents:

    • Homogenizer/blender

    • Centrifuge and tubes (50 mL)

    • Rotary evaporator

    • SPE manifold

    • Analytical balance

    • Vortex mixer

    • Solvents: Acetone (B3395972), n-hexane, acetonitrile (B52724) (HPLC grade)

    • Reagents: Anhydrous sodium sulfate (B86663), 10% w/v sodium chloride solution

    • SPE Cartridges: Synthetic magnesium silicate (1000 mg) and Graphitized Carbon Black (GCB, 500 mg)[5] or alternatively, a Pesti-Carb SPE column.[7][8]

  • Extraction Procedure:

    • Weigh 5.00 g of homogenized tea sample into a centrifuge tube.

    • Add 20 mL of deionized water and let the sample soak for 30 minutes.[5]

    • Add 100 mL of acetone and homogenize for 2-3 minutes at high speed.

    • Filter the mixture with suction.

    • Transfer the residue back to the homogenizer cup, add 50 mL of acetone, and repeat the homogenization and filtration steps.[5]

    • Combine the filtrates and concentrate the volume to approximately 15 mL using a rotary evaporator at a temperature below 40°C.

    • Add 100 mL of 10% w/v sodium chloride solution to the concentrated extract.

    • Perform liquid-liquid partitioning by extracting twice, first with 100 mL and then with 50 mL of n-hexane, shaking vigorously each time.[5]

    • Combine the n-hexane layers and pass them through anhydrous sodium sulfate to remove residual water.

    • Concentrate the final extract to dryness using the rotary evaporator at <40°C. The resulting residue is ready for SPE cleanup.

2. Solid-Phase Extraction (SPE) Cleanup Protocol

This dual-cartridge cleanup procedure is specifically designed for high-pigment matrices like tea.[5]

  • Cartridge Conditioning:

    • Condition a synthetic magnesium silicate cartridge (1000 mg) by passing 20 mL of n-hexane through it. Discard the effluent.

    • Separately, condition a graphitized carbon black cartridge (500 mg) by passing 20 mL of an acetone/n-hexane (2:3, v/v) mixture through it. Discard the effluent.[5]

  • Sample Loading:

    • Dissolve the dried residue from the extraction step in 2 mL of n-hexane.

    • Load this solution onto the conditioned magnesium silicate cartridge.

  • Washing (Interference Elution):

    • Wash the magnesium silicate cartridge with 20 mL of n-hexane to remove non-polar interferences. Discard the effluent.[5]

  • Analyte Elution (Step 1):

    • Elute the this compound from the magnesium silicate cartridge with 10 mL of an acetone/n-hexane (2:3, v/v) mixture.

    • Concentrate this eluate to dryness at <40°C.

  • Sample Loading (Step 2 - GCB Cartridge):

    • Dissolve the residue from the previous step in 2 mL of acetone/n-hexane (2:3, v/v).

    • Load this solution onto the conditioned GCB cartridge.

  • Analyte Elution (Step 2):

    • Elute the this compound from the GCB cartridge with 10 mL of acetone/n-hexane (2:3, v/v). Collect the eluate.

  • Final Processing:

    • Concentrate the final eluate to near dryness at <40°C.

    • Dissolve the residue in a precise volume (e.g., 2 mL) of acetonitrile/water (1:1, v/v) for LC-MS/MS analysis.[5]

Quantitative Data Summary

The performance of SPE cleanup methods for this compound in tea is summarized below. The data highlights excellent recovery and precision, demonstrating the effectiveness of the protocol.

AnalyteTea MatrixSpiking Levels (mg/kg)Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantification (LOQ) (mg/kg)Reference
This compoundBlack Tea0.0185.6 - 90.63.9 - 9.50.01[7][8]
0.1085.6 - 90.63.9 - 9.5[7][8]
0.5085.6 - 90.63.9 - 9.5[7][8]
This compoundTea (General)Not SpecifiedNot SpecifiedNot Specified0.01[5]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from sample preparation to final analysis.

SPE_Workflow_for_Diniconazole_in_Tea cluster_extraction 1. Extraction cluster_spe 2. SPE Cleanup cluster_analysis 3. Analysis sample 5g Homogenized Tea Sample hydrate Hydrate with 20mL Water sample->hydrate extract1 Homogenize with 100mL Acetone hydrate->extract1 extract2 Re-extract with 50mL Acetone extract1->extract2 concentrate Concentrate Filtrate extract2->concentrate partition Liquid-Liquid Partitioning (n-Hexane) concentrate->partition dry Dry Extract partition->dry spe_load Load onto Mg-Silicate Cartridge dry->spe_load spe_wash Wash Cartridge (n-Hexane) spe_load->spe_wash spe_elute1 Elute from Mg-Silicate spe_wash->spe_elute1 dry2 Dry Eluate spe_elute1->dry2 spe_load2 Load onto GCB Cartridge dry2->spe_load2 spe_elute2 Elute this compound spe_load2->spe_elute2 concentrate_final Concentrate Final Eluate spe_elute2->concentrate_final reconstitute Reconstitute in Acetonitrile/Water concentrate_final->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for SPE Cleanup of this compound in Tea.

References

Application Note: Discrimination of Diniconazole Enantiomers using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the discrimination and quantification of Diniconazole (B1670688) enantiomers using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocol utilizes a chiral liquid crystal (CLC) solution of poly-γ-benzyl-L-glutamate (PBLG) in chloroform-d (B32938) to induce a chemical shift non-equivalence in the ¹³C NMR spectra of the (R)- and (S)-enantiomers of this compound. This approach allows for the clear resolution of signals corresponding to each enantiomer, enabling the determination of enantiomeric excess (ee). The method is particularly effective for the analysis of the aromatic carbons of this compound. This technique serves as a valuable tool for quality control in the manufacturing of this compound and for stereoselective studies in drug development and environmental analysis.

Introduction

This compound is a triazole fungicide that exhibits stereoisomerism, with its biological activity often residing predominantly in one enantiomer. The R-(-)-enantiomer of this compound is reported to have significantly higher fungicidal activity, while the S-(+)-enantiomer shows greater plant growth regulatory effects[1][2]. Therefore, the ability to discriminate and quantify the enantiomers is crucial for the development of enantiomerically pure products, for regulatory purposes, and for understanding its environmental fate and toxicology.

NMR spectroscopy, in the presence of a chiral auxiliary, offers a powerful method for the analysis of enantiomers. Chiral discriminating agents (CDAs), such as chiral solvating agents (CSAs) or chiral liquid crystals (CLCs), can interact with the enantiomers to form transient diastereomeric complexes. This interaction leads to a different average magnetic environment for each enantiomer, resulting in the separation of their NMR signals. This application note describes the use of a PBLG/CDCl₃ chiral liquid crystalline solution for the enantiomeric discrimination of this compound by ¹³C NMR spectroscopy[3][4].

Principle of Chiral Discrimination by NMR

In an achiral solvent, the enantiomers of a chiral molecule are chemically and magnetically equivalent, and thus, their NMR spectra are identical. The introduction of a chiral discriminating agent (CDA) creates a chiral environment. The CDA interacts with the enantiomers of the analyte to form transient diastereomeric complexes. These diastereomeric complexes have different stereochemical interactions and, consequently, different energies and geometries. This difference in interaction leads to a separation of the NMR signals for the two enantiomers, a phenomenon known as chemical shift non-equivalence (ΔΔδ). The magnitude of this separation depends on the strength and nature of the interaction between the analyte and the CDA.

In the case of using a chiral liquid crystal like PBLG, the rod-like polymer forms a helical structure in solution, creating an anisotropic chiral environment. Chiral molecules dissolved in this medium experience a differential ordering effect, leading to a separation of their NMR signals, particularly for carbons with significant chemical shift anisotropy, such as aromatic carbons[3][4].

G Principle of Chiral Discrimination by NMR cluster_achiral Achiral Environment cluster_chiral Chiral Environment (with CDA) R_enantiomer_achiral R-Enantiomer NMR_achiral Single NMR Signal R_enantiomer_achiral->NMR_achiral S_enantiomer_achiral S-Enantiomer S_enantiomer_achiral->NMR_achiral R_enantiomer_chiral R-Enantiomer Diastereomer_R Diastereomeric Complex (R-Analyte + CDA) R_enantiomer_chiral->Diastereomer_R S_enantiomer_chiral S-Enantiomer Diastereomer_S Diastereomeric Complex (S-Analyte + CDA) S_enantiomer_chiral->Diastereomer_S CDA Chiral Discriminating Agent (PBLG) CDA->Diastereomer_R CDA->Diastereomer_S NMR_chiral Separated NMR Signals Diastereomer_R->NMR_chiral Diastereomer_S->NMR_chiral

Caption: Interaction of enantiomers with a chiral discriminating agent.

Experimental Protocols

Materials and Reagents
  • Racemic this compound

  • Poly-γ-benzyl-L-glutamate (PBLG)

  • Chloroform-d (CDCl₃, 99.8 atom % D)

  • 5 mm NMR tubes

Instrumentation
  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Preparation of the Chiral Liquid Crystalline Solution
  • Prepare a stock solution of PBLG in CDCl₃. The concentration of PBLG will influence the degree of orientation and signal separation. A typical concentration is around 10-15% (w/v).

  • Gently warm and sonicate the mixture until the PBLG is fully dissolved and the solution is homogeneous. The solution should be viscous.

Sample Preparation
  • Accurately weigh a suitable amount of racemic this compound (e.g., 5-10 mg).

  • Dissolve the this compound in a specific volume of the prepared PBLG/CDCl₃ solution (e.g., 0.6 mL) directly in a 5 mm NMR tube.

  • Ensure the sample is thoroughly mixed to achieve a homogeneous solution.

NMR Data Acquisition
  • Insert the NMR tube into the spectrometer.

  • Tune and match the probe for ¹³C.

  • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Sufficient to cover the entire ¹³C chemical shift range (e.g., 0-200 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2-5 seconds to ensure quantitative results.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio. This may range from a few hundred to several thousand scans depending on the sample concentration and spectrometer sensitivity.

Data Processing and Analysis
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum carefully.

  • Apply a baseline correction.

  • Identify the signals of the aromatic carbons of this compound.

  • Observe the splitting of specific aromatic carbon signals into two distinct peaks, corresponding to the R- and S-enantiomers.

  • Integrate the separated signals for each enantiomer.

  • Calculate the enantiomeric excess (ee) using the following formula:

    • ee (%) = [|Integral(R) - Integral(S)| / (Integral(R) + Integral(S))] x 100

G Experimental Workflow A Prepare PBLG/CDCl3 Chiral Liquid Crystal Solution B Dissolve this compound in CLC Solution A->B C Acquire 13C NMR Spectrum B->C D Process NMR Data (FT, Phasing, Baseline Correction) C->D E Identify and Integrate Separated Aromatic Carbon Signals D->E F Calculate Enantiomeric Excess (ee) E->F

Caption: Workflow for NMR analysis of this compound enantiomers.

Data Presentation

The use of the PBLG/CDCl₃ chiral liquid crystalline solution leads to a noticeable separation of the ¹³C NMR signals for the aromatic carbons of the this compound enantiomers. The following table summarizes the expected chemical shift differences.

Carbon AtomEnantiomerChemical Shift (δ) ppm (Illustrative)Chemical Shift Difference (ΔΔδ) ppm
Aromatic C1R134.5
S134.30.2
Aromatic C2R129.8
S129.60.2
Aromatic C3R127.2
S127.10.1

Note: The chemical shift values are illustrative and may vary depending on the exact experimental conditions (concentration, temperature, etc.). The key observation is the separation of the signals for the two enantiomers.

Discussion

The method presented provides a reliable and direct way to discriminate and quantify the enantiomers of this compound without the need for derivatization. The primary separation is observed in the signals of the aromatic carbons due to differences in chemical shift anisotropies in the chiral liquid crystalline environment[3][4]. The magnitude of the chemical shift difference (ΔΔδ) is sufficient for baseline resolution of the signals, allowing for accurate integration and determination of the enantiomeric excess.

The concentration of PBLG is a critical parameter and may need to be optimized to achieve the best resolution. Higher concentrations generally lead to a greater degree of ordering and larger signal separations, but also result in broader lines due to the viscosity of the solution.

Conclusion

NMR spectroscopy using a chiral liquid crystalline solution of PBLG in CDCl₃ is an effective method for the enantiomeric discrimination of this compound. The protocol is straightforward and provides clear, quantifiable results from the ¹³C NMR spectrum. This application note provides the necessary details for researchers, scientists, and drug development professionals to implement this technique for the chiral analysis of this compound.

References

Application Notes and Protocols: The Influence of Diniconazole on Flowering and Secondary Metabolite Content in Cannabis sativa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of the plant growth regulator diniconazole (B1670688) on the flowering and secondary metabolite profile of Cannabis sativa. The information is compiled from recent scientific studies to guide research and development in the cultivation and therapeutic application of cannabis. Detailed experimental protocols and data are presented to facilitate the replication and extension of these findings.

Introduction

This compound, a triazole-based fungicide, is also known for its potent plant growth-regulating properties. It functions as an inhibitor of gibberellin (GA) biosynthesis, a key hormone that regulates various aspects of plant growth and development, including stem elongation and flowering.[1][2] In Cannabis sativa, the application of this compound has been shown to modulate plant architecture, enhance floral biomass, and influence the production of key secondary metabolites, namely cannabinoids. While direct quantitative data on its effects on the full terpene profile remains an area for further research, the known mechanism of action on the isoprenoid pathway allows for informed hypotheses.

Effects on Flowering and Inflorescence Biomass

The application of this compound has a notable impact on the morphology and yield of Cannabis sativa flowers. By inhibiting gibberellin synthesis, this compound can lead to a more compact plant structure with reduced internodal spacing, which can be advantageous in controlled growing environments.

A key study demonstrated that a specific concentration of this compound can significantly increase the biomass of female hemp inflorescences.[1]

Table 1: Effect of this compound on Inflorescence Biomass of Cannabis sativa 'Hot blonde' [1]

This compound Concentration (mg·L⁻¹)Fresh Weight of Inflorescences ( g/plant )Dry Weight of Inflorescences ( g/plant )
0 (Control)98.918.3
25123.122.7
5095.817.8
10089.516.6
20082.315.3
40075.113.9

Data sourced from Hahm et al. (2023).[1]

As indicated in the table, a concentration of 25 mg·L⁻¹ this compound resulted in the highest increase in both fresh and dry weight of the inflorescences compared to the control group.[1] Higher concentrations, however, showed an inhibitory effect on biomass production.[1]

Effects on Secondary Metabolite Content

Cannabinoids

The impact of this compound on the concentration of major cannabinoids, such as cannabidiol (B1668261) (CBD) and Δ⁹-tetrahydrocannabinol (Δ⁹-THC), appears to be concentration-dependent. While the percentage of these cannabinoids in the plant tissue may not significantly change, the overall yield per plant can be enhanced due to the increased inflorescence biomass at optimal concentrations.[1]

Table 2: Effect of this compound on Cannabinoid Content and Total Yield per Plant in Cannabis sativa 'Hot blonde' Inflorescences [1]

This compound Concentration (mg·L⁻¹)Total CBD Content (mg·g⁻¹)Total Δ⁹-THC Content (mg·g⁻¹)Total CBD Yield per Plant (mg)Total Δ⁹-THC Yield per Plant (mg)
0 (Control)56.804.951039.490.6
2558.215.151321.3116.9
5057.655.081026.290.4
10059.345.23985.086.8
20058.775.18899.379.3
40057.995.11806.171.0

Data calculated from Hahm et al. (2023). Total yield is estimated by multiplying the content by the dry weight of the inflorescences.[1]

The data shows that while the concentration of total CBD and Δ⁹-THC per gram of dried inflorescence did not show statistically significant differences across treatments, the total yield of these cannabinoids per plant was highest at the 25 mg·L⁻¹ this compound concentration, correlating with the increased biomass.[1]

Terpenes (Hypothesized Effects)

Currently, there is a lack of direct experimental data quantifying the effect of this compound on the terpene profile of Cannabis sativa. However, based on its mechanism of action, we can hypothesize the potential impact. Terpenes and cannabinoids share a common precursor, geranyl pyrophosphate (GPP), which is synthesized through the methylerythritol phosphate (B84403) (MEP) pathway.[2] this compound, by inhibiting gibberellin synthesis, may lead to a redirection of metabolic flux within the isoprenoid pathway.

Studies on the application of gibberellic acid (GA3) to Cannabis sativa have shown a decrease in the activity of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), a key enzyme in the MEP pathway.[3][4] This decrease was associated with a reduction in THC, chlorophyll, and carotenoid content.[3][4] Conversely, inhibiting gibberellin biosynthesis with a triazole compound like this compound could potentially upregulate the MEP pathway, leading to an increased production of precursors for both cannabinoids and terpenes. This hypothesis warrants further experimental validation.

Experimental Protocols

Protocol for this compound Application to Cannabis sativa

This protocol is adapted from the methodology described by Hahm et al. (2023).[1]

Objective: To evaluate the effect of different concentrations of this compound on the growth, flowering, and secondary metabolite content of Cannabis sativa.

Materials:

  • Cannabis sativa cuttings (e.g., cultivar 'Hot blonde')

  • This compound solution at concentrations of 0 (control), 25, 50, 100, 200, and 400 mg·L⁻¹

  • Rooting medium (e.g., rockwool plugs)

  • Growth medium (e.g., peat moss, perlite, and vermiculite (B1170534) mix)

  • Controlled environment growth chamber or greenhouse

Procedure:

  • Cutting Propagation: Take cuttings from healthy mother plants and induce adventitious root formation in a suitable rooting medium.

  • This compound Treatment: After a successful rooting period (e.g., 21 days), immerse the entire root system of the rooted cuttings in the respective this compound solutions for 10 minutes.[1] The control group should be immersed in water without this compound.

  • Transplanting: Transplant the treated cuttings into individual pots containing the growth medium.

  • Vegetative Growth: Cultivate the plants under a long-day photoperiod (e.g., 18 hours light / 6 hours dark) to promote vegetative growth.

  • Flowering Induction: To induce flowering, switch the photoperiod to a short-day cycle (e.g., 12 hours light / 12 hours dark).

  • Harvesting: Harvest the plants at full maturity (e.g., 9 weeks after transplanting). Separate the inflorescences from the rest of the plant for analysis.

Protocol for Cannabinoid Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of major cannabinoids (e.g., CBDA, THCA, CBD, THC) in dried Cannabis sativa inflorescences.

Materials:

  • Freeze-dried and powdered Cannabis sativa inflorescence samples

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • HPLC system with a Diode Array Detector (DAD)

  • C18 column

  • Cannabinoid reference standards

Procedure:

  • Extraction:

    • Weigh 100 mg of the powdered inflorescence sample into a 2.0 mL microcentrifuge tube.

    • Add 2 mL of a 9:1 methanol:hexane solution.[1]

    • Vortex the mixture for 1 minute.

    • Sonicate the mixture for 15 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Sample Preparation:

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject the sample into the HPLC system.

    • Perform chromatographic separation on a C18 column using a suitable gradient elution program with mobile phases such as acetonitrile (B52724) and water with 0.1% formic acid.

    • Detect the cannabinoids using the DAD at a wavelength of 228 nm.

  • Quantification:

    • Create a calibration curve using the cannabinoid reference standards.

    • Quantify the concentration of each cannabinoid in the samples by comparing their peak areas to the calibration curve.

Protocol for Terpene Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To identify and quantify the terpene profile in Cannabis sativa inflorescences.

Materials:

  • Fresh or dried Cannabis sativa inflorescence samples

  • Pentane or a suitable non-polar solvent (GC grade)

  • Anhydrous sodium sulfate (B86663)

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • A suitable capillary column (e.g., DB-5ms)

  • Terpene reference standards

Procedure:

  • Extraction:

    • Weigh a known amount of homogenized inflorescence material (e.g., 100 mg) into a glass vial.

    • Add a known volume of the extraction solvent (e.g., 5 mL of pentane).

    • Vortex or sonicate for a set period (e.g., 30 minutes).

    • Allow the solid material to settle.

  • Sample Cleanup (optional but recommended):

    • Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • GC-FID Analysis:

    • Inject a small volume of the extract (e.g., 1 µL) into the GC.

    • Use a temperature program that allows for the separation of a wide range of terpenes. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C).

    • The FID will detect the separated terpenes as they elute from the column.

  • Identification and Quantification:

    • Identify individual terpenes by comparing their retention times with those of the reference standards.

    • Quantify the concentration of each terpene by creating a calibration curve with the reference standards and comparing the peak areas of the sample components.

Signaling Pathways and Experimental Workflows

Gibberellin Signaling Pathway and the Effect of this compound

This compound inhibits the biosynthesis of gibberellins. In the absence of gibberellin, DELLA proteins accumulate and repress growth and flowering. When gibberellin is present, it binds to its receptor GID1, leading to the degradation of DELLA proteins and the promotion of growth and flowering. By blocking this pathway, this compound causes an accumulation of DELLA proteins, leading to reduced stem elongation and potentially influencing the transition to flowering.

Gibberellin_Signaling_Pathway cluster_0 Gibberellin Biosynthesis cluster_1 Cellular Response ent-kaurene ent-kaurene Gibberellin Gibberellin ent-kaurene->Gibberellin Biosynthesis Pathway This compound This compound This compound->ent-kaurene Inhibits GID1_Receptor GID1 Receptor Gibberellin->GID1_Receptor Binds to DELLA_Proteins DELLA Proteins GID1_Receptor->DELLA_Proteins Promotes Degradation Growth_Flowering Growth & Flowering DELLA_Proteins->Growth_Flowering Relieves Repression Repression Growth & Flowering Repression DELLA_Proteins->Repression Causes

Caption: Gibberellin signaling and this compound's point of inhibition.

Experimental Workflow for Assessing this compound's Effects

The following workflow outlines the key steps in an experiment designed to evaluate the impact of this compound on Cannabis sativa.

Experimental_Workflow Start Start Plant_Material Cannabis sativa Cuttings Start->Plant_Material Treatment This compound Application (Root Soaking) Plant_Material->Treatment Cultivation Vegetative Growth & Flowering Induction Treatment->Cultivation Harvest Harvest Inflorescences Cultivation->Harvest Analysis Analysis Harvest->Analysis Biomass Inflorescence Biomass Measurement Analysis->Biomass Cannabinoid Cannabinoid Profiling (HPLC) Analysis->Cannabinoid Terpene Terpene Profiling (GC-FID) Analysis->Terpene Data_Interpretation Data Interpretation & Reporting Biomass->Data_Interpretation Cannabinoid->Data_Interpretation Terpene->Data_Interpretation

Caption: Workflow for this compound treatment and analysis in Cannabis.

Isoprenoid Biosynthesis Pathway and Potential this compound Influence

Both cannabinoids and terpenes are derived from the isoprenoid biosynthesis pathway. This compound's inhibition of gibberellin synthesis could potentially increase the pool of precursors available for cannabinoid and terpene production.

Isoprenoid_Pathway MEP_Pathway MEP Pathway (in Plastids) GPP Geranyl Pyrophosphate (GPP) MEP_Pathway->GPP Gibberellins Gibberellins MEP_Pathway->Gibberellins ...via other precursors Cannabinoids Cannabinoids GPP->Cannabinoids Monoterpenes Monoterpenes GPP->Monoterpenes This compound This compound This compound->Gibberellins Inhibits Biosynthesis

References

Application Notes and Protocols: The Use of Diniconazole in Plant Hormone Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diniconazole (B1670688) is a broad-spectrum fungicide from the triazole family, primarily known for its role in agriculture in controlling fungal pathogens like powdery mildews and rusts.[1] Its mode of action involves the inhibition of ergosterol (B1671047) biosynthesis, an essential component of fungal cell membranes.[1] Beyond its fungicidal properties, this compound has profound effects on plant physiology, making it a valuable chemical tool for researchers studying plant hormone metabolism.

Triazole compounds, including this compound, are potent inhibitors of cytochrome P450 monooxygenases (P450s).[2] These enzymes are critical not only for fungal sterol production but also for the biosynthesis of several key plant hormones, including gibberellins (B7789140) (GAs), brassinosteroids (BRs), and the catabolism of abscisic acid (ABA). By targeting these pathways, this compound application leads to predictable and measurable changes in hormone levels, resulting in distinct morphological and physiological phenotypes. This allows researchers to investigate the roles of these hormones in various developmental processes and stress responses. These growth-regulating properties are mediated by altering the endogenous levels of gibberellins, abscisic acid, and cytokinins.[3][4]

Mechanism of Action

This compound's utility as a research tool stems from its inhibition of specific P450 enzymes involved in hormone biosynthesis and metabolism.

  • Gibberellin (GA) Biosynthesis Inhibition: this compound is a well-established inhibitor of GA biosynthesis.[2] It specifically blocks the activity of ent-kaurene (B36324) oxidase, a P450 enzyme that catalyzes an early step in the GA pathway.[1] This inhibition leads to a significant reduction in the levels of bioactive GAs, which are responsible for promoting stem elongation and cell division.[1] The resulting phenotype is typically a compact or dwarfed plant, a desirable trait in some ornamental plants and a useful characteristic for scientific study.[1][5]

  • Abscisic Acid (ABA) Metabolism: this compound has been shown to increase the endogenous levels of ABA, a key hormone in mediating stress responses.[1][3] This effect is achieved by inhibiting ABA 8'-hydroxylase (CYP707A), the primary enzyme responsible for ABA catabolism (breakdown).[6] By preventing ABA degradation, this compound treatment leads to ABA accumulation, which can trigger downstream responses such as stomatal closure to reduce water loss, thereby enhancing tolerance to drought stress.[1][6]

  • Brassinosteroid (BR) Biosynthesis: As with other triazoles, this compound can interfere with the biosynthesis of brassinosteroids. BRs are steroidal hormones synthesized from sterol precursors, and their pathway involves multiple P450-catalyzed steps, such as sterol-14α-demethylation.[7][8] Inhibition of these steps disrupts the production of bioactive BRs like brassinolide, which are essential for cell elongation, division, and differentiation.[7][9]

cluster_GA Gibberellin (GA) Pathway cluster_ABA Abscisic Acid (ABA) Pathway cluster_BR Brassinosteroid (BR) Pathway GGPPS GGPP ent_Kaurene ent-Kaurene GGPPS->ent_Kaurene ent-Kaurene Synthase GA12 GA12 ent_Kaurene->GA12 ent-Kaurene Oxidase (CYP701A) Bioactive_GA Bioactive GAs (e.g., GA4) GA12->Bioactive_GA Multi-step Xanthophyll Xanthophylls ABA_active Active ABA Xanthophyll->ABA_active Biosynthesis PA Phaseic Acid (PA) (Inactive) ABA_active->PA ABA 8'-Hydroxylase (CYP707A) Squalene Squalene Campesterol Campesterol Squalene->Campesterol Sterol Biosynthesis (involves P450s like 14α-demethylase) Bioactive_BR Bioactive BRs (e.g., Brassinolide) Campesterol->Bioactive_BR Multi-step (involves P450s like DWF4) This compound This compound ent_Kaurene -> GA12 ent_Kaurene -> GA12 This compound->ent_Kaurene -> GA12 ABA_active -> PA ABA_active -> PA This compound->ABA_active -> PA Squalene -> Campesterol Squalene -> Campesterol This compound->Squalene -> Campesterol A 1. Plant Growth (e.g., Arabidopsis on MS agar) B 2. This compound Treatment (In-media, foliar spray, or drench) A->B C 3. Phenotypic Analysis (Measure root length, hypocotyl length, fresh weight, etc.) B->C D 4. Sample Collection (Flash freeze tissue in liquid N2) C->D E 5a. Hormone Quantification (LC-MS/MS analysis of GA, ABA, BRs, etc.) D->E F 5b. Gene Expression Analysis (RNA extraction, cDNA synthesis, qRT-PCR of target genes) D->F G 6. Data Integration & Interpretation (Correlate phenotype with hormone levels and gene expression) E->G F->G This compound This compound Application GA_decrease GA Biosynthesis Inhibited This compound->GA_decrease GA_low [GA] Decreases GA_decrease->GA_low ABA_increase ABA Catabolism Inhibited ABA_high [ABA] Increases ABA_increase->ABA_high GA_low->ABA_high Antagonistic Crosstalk Stem_Elongation Stem Elongation & Growth GA_low->Stem_Elongation Inhibits Stress_Response Drought Tolerance & Stomatal Closure ABA_high->Stress_Response Promotes Diniconazoletargets->ABA_increase

References

Troubleshooting & Optimization

Overcoming matrix effects in Diniconazole residue analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in Diniconazole residue analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] This interference can lead to either signal suppression (lower response) or enhancement (higher response), which compromises the accuracy, precision, and sensitivity of the analysis.[2] In this compound analysis, particularly with LC-MS/MS, matrix components can compete with this compound for ionization, leading to inaccurate quantification.[2]

Q2: What are the common sample preparation techniques to minimize matrix effects for this compound?

A2: Common techniques include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A widely used method involving a single extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (dSPE) cleanup.[3][4]

  • Solid-Phase Extraction (SPE): This technique uses cartridges with specific sorbents to clean up the sample extract and remove interfering compounds.[5][6] For this compound, materials like synthetic magnesium silicate (B1173343) or graphitized carbon black are often used, especially for complex matrices like tea.[7]

  • Liquid-Liquid Extraction (LLE): A fundamental technique used to separate compounds based on their relative solubilities in two different immiscible liquids.

Q3: How can I compensate for matrix effects that cannot be eliminated by sample cleanup?

A3: The most effective way to compensate for unavoidable matrix effects is by using matrix-matched calibration .[8] This involves preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.

Q4: When should I consider sample dilution?

A4: Sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[9] It can be particularly useful when dealing with highly complex matrices. However, it's important to ensure that the dilution does not bring the this compound concentration below the limit of quantification (LOQ) of the analytical method.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound residue analysis.

Problem 1: Low or Inconsistent Recovery of this compound

  • Possible Cause: Inefficient extraction from the sample matrix.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: Ensure the chosen solvent (e.g., acetonitrile in QuEChERS) is appropriate for the matrix. For dry samples like grains or soil, a pre-wetting step with water is crucial for efficient extraction.[4]

    • Verify Homogenization: Ensure the sample is thoroughly homogenized to allow for complete extraction of the analyte.

    • Check pH: For pH-sensitive compounds, buffering the extraction solvent can improve recovery.[10]

    • Evaluate Cleanup Step: Analyte loss can occur during dSPE or SPE cleanup. Analyze the discarded fractions to check for the presence of this compound. If loss is detected, consider using a less retentive sorbent or a stronger elution solvent.[9]

  • Possible Cause: Analyte degradation.

  • Troubleshooting Steps:

    • Control Temperature: Perform extraction and evaporation steps at controlled, moderate temperatures (e.g., below 40°C) to prevent thermal degradation.[7]

    • Protect from Light: If this compound is known to be light-sensitive, protect samples and extracts from light.

  • Possible Cause: Strong matrix suppression in the analytical instrument (LC-MS/MS).

  • Troubleshooting Steps:

    • Implement Matrix-Matched Calibration: This is the most reliable way to correct for signal suppression.[8]

    • Dilute the Extract: Diluting the final extract can reduce the concentration of interfering matrix components.[9]

    • Optimize Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components by modifying the mobile phase gradient or using a different analytical column.

    • Check for Ion Source Contamination: A dirty ion source can exacerbate matrix effects.[11] Regular cleaning and maintenance are essential.

Problem 2: Poor Peak Shape (Tailing, Broadening, or Splitting)

  • Possible Cause: Column contamination or degradation.

  • Troubleshooting Steps:

    • Flush the Column: Use a strong solvent to wash the column and remove contaminants.

    • Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.

    • Replace the Column: If flushing does not resolve the issue, the column may be permanently damaged and require replacement.

  • Possible Cause: Inappropriate injection solvent.

  • Troubleshooting Steps:

    • Match Injection Solvent to Mobile Phase: The injection solvent should be of similar or weaker elution strength than the initial mobile phase to ensure good peak shape.[12]

Problem 3: High Signal Enhancement

  • Possible Cause: Co-eluting matrix components enhance the ionization of this compound.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Use a more rigorous cleanup method (e.g., different SPE sorbents) to remove the enhancing compounds.

    • Utilize Matrix-Matched Calibration: As with suppression, this will help to accurately quantify the analyte despite the signal enhancement.[8]

Data Presentation

The following tables summarize typical recovery and matrix effect data for this compound in various matrices.

Table 1: Recovery of this compound in Different Matrices using QuEChERS and LC-MS/MS

MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Grapes0.5100N/A[13]
Grape Leaves0.587.1N/A[13]
Zucchini0.00182.92N/A[5]
Zucchini1.099.54N/A[5]

Table 2: Matrix Effect of this compound in Different Food Matrices

MatrixAnalytical MethodMatrix Effect (%)Mitigation StrategyReference
GrapesGC-MS/MSStrong EnhancementMatrix-Matched Calibration[8]
ApplesGC-MS/MSStrong EnhancementMatrix-Matched Calibration[8]
Spelt KernelsGC-MS/MSStrong SuppressionMatrix-Matched Calibration[8]
Sunflower SeedsGC-MS/MSStrong SuppressionMatrix-Matched Calibration[8]

Experimental Protocols

1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Fruits and Vegetables

This protocol is a general guideline based on the EN 15662 method.[4]

  • Sample Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to achieve at least 80% water content.[3][4]

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add an internal standard if required.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously again for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the dSPE sorbents (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA)). For pigmented samples, Graphitized Carbon Black (GCB) may be included, but use with caution as it can adsorb planar molecules.[10]

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant.

    • The extract can be analyzed directly by GC-MS or diluted with a suitable solvent for LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Tea)

This protocol is a generalized procedure.[7]

  • Initial Extraction: Perform an initial solvent extraction (e.g., with acetone).

  • Liquid-Liquid Partitioning: Concentrate the extract and perform a liquid-liquid partitioning with n-hexane and a salt solution to remove non-polar interferences.

  • SPE Cleanup:

    • Condition an SPE cartridge (e.g., synthetic magnesium silicate) with n-hexane.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., n-hexane) to remove remaining interferences.

    • Elute this compound with a solvent mixture of appropriate polarity (e.g., acetone/n-hexane).

    • For highly pigmented matrices like tea, an additional cleanup step with a graphitized carbon black cartridge may be necessary.[7]

  • Final Preparation: Evaporate the eluate and reconstitute the residue in a suitable solvent for analysis.

3. Preparation of Matrix-Matched Calibration Standards

  • Prepare Blank Matrix Extract: Select a sample of the same matrix type that is known to be free of this compound. Process this blank sample through the entire extraction and cleanup procedure used for the test samples.[14][15]

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a pure solvent (e.g., acetonitrile).

  • Create Calibration Series:

    • Dispense aliquots of the blank matrix extract into a series of vials.

    • Spike each aliquot with a different, known amount of the this compound stock solution to create a series of calibration standards at different concentration levels.

    • Ensure the final solvent composition of the standards is consistent.

Visualizations

Troubleshooting_Workflow start Start: Inaccurate this compound Quantification check_recovery Check Analyte Recovery (Spike a blank sample) start->check_recovery low_recovery Recovery is Low (<70%) or High (>120%)? check_recovery->low_recovery troubleshoot_extraction Troubleshoot Sample Preparation: - Optimize extraction solvent - Check homogenization - Verify cleanup step for analyte loss low_recovery->troubleshoot_extraction Yes good_recovery Recovery is Acceptable (70-120%) low_recovery->good_recovery No troubleshoot_extraction->check_recovery check_matrix_effect Assess Matrix Effect: Compare response in solvent vs. matrix extract good_recovery->check_matrix_effect no_matrix_effect No Significant Matrix Effect (<20% difference) check_matrix_effect->no_matrix_effect No matrix_effect_present Significant Matrix Effect (>20% difference) check_matrix_effect->matrix_effect_present Yes instrument_issue Investigate Instrument Issues: - Check sensitivity - Calibrate instrument - Check for contamination no_matrix_effect->instrument_issue end End: Accurate Quantification instrument_issue->end mitigation_strategy Implement Mitigation Strategy matrix_effect_present->mitigation_strategy matrix_matched_cal Use Matrix-Matched Calibration mitigation_strategy->matrix_matched_cal dilute_sample Dilute Sample Extract mitigation_strategy->dilute_sample internal_standard Use Stable Isotope-Labeled Internal Standard (if available) mitigation_strategy->internal_standard matrix_matched_cal->end dilute_sample->end internal_standard->end

Caption: Troubleshooting workflow for inaccurate this compound quantification.

QuEChERS_Workflow start Start: Homogenized Sample (10-15g) add_solvent Add Acetonitrile (10 mL) + Internal Standard start->add_solvent shake1 Shake Vigorously (1 min) add_solvent->shake1 add_salts Add QuEChERS Salts (MgSO4, NaCl, Citrates) shake1->add_salts shake2 Shake Vigorously (1 min) add_salts->shake2 centrifuge1 Centrifuge (>=3000g, 5 min) shake2->centrifuge1 transfer_supernatant Transfer Acetonitrile Supernatant centrifuge1->transfer_supernatant dspe_cleanup dSPE Cleanup: Add to tube with MgSO4 + PSA (and/or C18, GCB) transfer_supernatant->dspe_cleanup vortex Vortex (30 sec) dspe_cleanup->vortex centrifuge2 Centrifuge (high speed, 2 min) vortex->centrifuge2 final_extract Collect Cleaned Extract centrifuge2->final_extract analysis Analyze by LC-MS/MS or GC-MS final_extract->analysis

Caption: Experimental workflow for the QuEChERS sample preparation method.

References

Technical Support Center: Optimizing Chiral Column Selection for Diniconazole Enantiomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and optimizing chiral columns for the separation of Diniconazole enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of chiral stationary phases (CSPs) for this compound enantiomer separation?

A1: Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), have demonstrated high success rates for resolving this compound enantiomers. Columns with tris-(3,5-dimethylphenyl) carbamoyl (B1232498) amylose and cellulose derivatives have shown effective separation. For instance, studies have indicated that amylose-based stationary phases are often successful in resolving this compound enantiomers[1].

Q2: What are the key considerations when selecting a mobile phase for this separation?

A2: Mobile phase selection is critical and depends on the mode of chromatography. For Supercritical Fluid Chromatography (SFC), carbon dioxide (CO2) is the primary mobile phase component, with alcohol co-solvents like isopropanol (B130326) (IPA) or methanol (B129727) used to modulate selectivity and retention. In some cases, methanol has been shown to improve the enantiomeric separation on several chiral stationary phases[1][2]. For High-Performance Liquid Chromatography (HPLC) under normal-phase conditions, a mixture of a non-polar solvent (like hexane (B92381) or heptane) and an alcohol modifier (like IPA or ethanol) is typically used. For reversed-phase conditions, a mixture of water and an organic modifier like acetonitrile (B52724) or methanol is common[3][4].

Q3: Can temperature be used to optimize the separation of this compound enantiomers?

A3: Yes, temperature is a valuable parameter for optimization. The effect of temperature on chiral separations can be complex and unpredictable; however, adjusting the column temperature can alter the thermodynamics of the interaction between the analyte and the CSP, potentially improving resolution[4]. It is recommended to screen a range of temperatures (e.g., 10°C to 40°C) to determine the optimal condition for your specific column and mobile phase[5].

Q4: What is a typical starting flow rate for this type of chiral separation?

A4: For analytical scale HPLC columns (e.g., 4.6 mm I.D.), a starting flow rate of 1.0 mL/min is common[4]. However, chiral separations can be sensitive to flow rate, and lower flow rates often lead to better resolution[4]. For SFC, flow rates around 2 mL/min have been used successfully[1].

Q5: What should I do if my sample solvent is not compatible with the mobile phase?

A5: It is always best to dissolve your sample in the mobile phase itself to avoid peak distortion[6]. If this is not possible, use a solvent that is weaker than the mobile phase. Injecting a sample in a solvent stronger than the mobile phase can lead to poor peak shape and reduced resolution. For traditional coated polysaccharide columns, certain organic solvents like toluene, chloroform, and acetone (B3395972) should be avoided as they can damage the column[6]. Immobilized polysaccharide columns offer greater solvent compatibility[6].

Troubleshooting Guide

Issue 1: No separation of enantiomers (co-elution).

Possible Cause Troubleshooting Step
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not be suitable for this compound. It is crucial to screen several different types of chiral stationary phases to find the optimal one[1][2]. Polysaccharide-based columns are a good starting point.
Suboptimal Mobile Phase Composition The type and concentration of the organic modifier in the mobile phase are critical. Systematically vary the percentage of the alcohol modifier (e.g., IPA, methanol, ethanol). In SFC, the choice of co-solvent can significantly impact separation; for example, switching from IPA to methanol can sometimes achieve separation where IPA fails[1][2].
Incorrect Chromatographic Mode If you are using reversed-phase, consider trying normal-phase or SFC, as the selectivity can be dramatically different.

Issue 2: Poor resolution (Rs < 1.5).

Possible Cause Troubleshooting Step
Mobile Phase Strength is Too High If the enantiomers are eluting too quickly, the interaction with the CSP is insufficient. Decrease the concentration of the organic modifier (e.g., alcohol in normal-phase or SFC, or acetonitrile/methanol in reversed-phase).
Flow Rate is Too High Chiral separations often benefit from lower flow rates[4]. Try reducing the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min, then 0.5 mL/min) to see if resolution improves.
Temperature is Not Optimal Vary the column temperature. Both increasing and decreasing the temperature can have a positive effect on resolution, so it's a valuable parameter to screen[4].
Incorrect Co-solvent In SFC, different co-solvents can provide different selectivities. If IPA provides poor resolution, test methanol or ethanol[1][2].

Issue 3: Peak tailing.

Possible Cause Troubleshooting Step
Secondary Interactions with the Stationary Phase Add a small amount of an acidic or basic additive to the mobile phase. For example, for acidic compounds, adding a small amount of an acid like trifluoroacetic acid (TFA) can help. For basic compounds, an amine additive like diethylamine (B46881) (DEA) may improve peak shape.
Column Overload Reduce the concentration of the sample being injected.
Extra-column Volume Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to minimize dead volume[4].
Column Contamination or Degradation Flush the column with a strong solvent (compatible with the CSP). If the problem persists, the column may need to be replaced.

Experimental Protocols

Protocol 1: Chiral SFC Method for this compound Enantiomer Separation

This protocol is based on a study that screened multiple chiral columns and found ChromegaChiral CCS to be highly effective[1].

  • Instrumentation: Supercritical Fluid Chromatography (SFC) system with UV detection.

  • Chiral Column: ChromegaChiral CCS (5 µm, 4.6 x 150 mm).

  • Mobile Phase: Supercritical CO2 with a co-solvent.

    • Screening Co-solvents: Isopropanol (IPA) or Methanol.

    • Example Condition 1 (High Resolution): 15% IPA in CO2[1].

    • Example Condition 2 (Fast Analysis): 5% Methanol in CO2[1].

  • Flow Rate: 2 mL/min[1].

  • Column Temperature: 25°C[1].

  • Back Pressure Regulator (BPR): 140 bar[1].

  • Detection: UV at 254 nm[1].

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Dissolve the this compound standard in the mobile phase co-solvent (IPA or Methanol).

    • Inject the sample.

    • Monitor the chromatogram for the separation of the two enantiomers.

Data Presentation

Table 1: Comparison of Chiral Stationary Phases for this compound Separation by SFC

Chiral Stationary PhaseChiral SelectorCo-Solvent (in CO2)Resolution (Rs)Retention Time (RT) of First Eluting Enantiomer (min)Analysis Time (min)
ChromegaChiral CCATris-(3,5-dimethylphenyl) carbamoyl amylose5% IPA1.2310.85~12.5
ChromegaChiral CCSNot Specified10% IPA6.98Not Specified< 6
ChromegaChiral CCSNot Specified15% IPA5.44Not Specified< 4.5
ChromegaChiral CCSNot Specified5% Methanol2.84Not Specified< 4.5
ChromegaChiral CCO-F4Cellulose-based5% MethanolSeparatedNot SpecifiedQuicker than CC4
ChromegaChiral CC4Cellulose-based5% MethanolSeparatedNot SpecifiedSlower than CCO-F4
ChromegaChiral CC3Amylose-basedNot SpecifiedNo Resolution--

Data sourced from a study by Chromatography Today[1].

Visualizations

TroubleshootingWorkflow start Start: Separation Issue (e.g., Co-elution, Poor Resolution) check_csp Is the CSP appropriate? (e.g., Polysaccharide-based) start->check_csp screen_csps Screen different CSPs (Amylose & Cellulose derivatives) check_csp->screen_csps No/Unsure check_mp Is the mobile phase optimized? check_csp->check_mp Yes screen_csps->check_mp vary_modifier Vary organic modifier concentration check_mp->vary_modifier No check_flow Is the flow rate optimal? check_mp->check_flow Yes change_modifier Change organic modifier type (e.g., IPA to Methanol) vary_modifier->change_modifier change_modifier->check_flow reduce_flow Reduce flow rate check_flow->reduce_flow No check_temp Is the temperature optimal? check_flow->check_temp Yes reduce_flow->check_temp vary_temp Vary column temperature (e.g., 10-40°C) check_temp->vary_temp No success Successful Separation check_temp->success Yes vary_temp->success

Caption: Troubleshooting workflow for this compound enantiomer separation.

References

Technical Support Center: Diniconazole Extraction from High-Fat Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Diniconazole from high-fat matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when extracting this compound from high-fat matrices?

A1: The primary challenge is the high lipid content, which can lead to significant matrix effects during analysis.[1][2][3] Co-extracted fats can cause signal suppression or enhancement in chromatographic systems, contaminate instrument components, and lead to lower recovery rates of the target analyte, this compound.[2][4] The lipophilic nature of some pesticides means they can be difficult to separate from the fat fraction of the sample.[5]

Q2: What is the most common method for pesticide extraction from fatty foods, and how is it adapted for high-fat samples?

A2: The most prevalent method is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[6][7] For high-fat matrices, the standard QuEChERS protocol requires modification, particularly in the cleanup (dispersive solid-phase extraction or dSPE) step, to effectively remove lipids.[4][5][7] Common modifications include the use of specific sorbents like C18, Z-Sep, or Enhanced Matrix Removal—Lipid (EMR—Lipid) to target and remove fats.[8][9] A freezing step, where the extract is chilled to precipitate lipids before centrifugation, can also be incorporated.[10]

Q3: Which dSPE sorbents are most effective for lipid removal in the QuEChERS method?

A3: The choice of sorbent is critical for effective cleanup of high-fat extracts. While traditional sorbents like C18 and Primary Secondary Amine (PSA) are used, newer sorbents have shown superior performance for lipid removal.[8][11] Enhanced Matrix Removal—Lipid (EMR—Lipid) is a novel sorbent that selectively removes lipids through a combination of size exclusion and hydrophobic interactions.[9][12] Zirconium-based sorbents like Z-Sep and Z-Sep+ are also highly effective at removing fats.[8]

Q4: Are there alternative methods to QuEChERS for high-fat samples?

A4: Yes, other methods can be employed. Gel Permeation Chromatography (GPC) is a classic technique for separating lipids from smaller analyte molecules, though it is more time-consuming and requires specialized equipment.[9] Matrix Solid-Phase Dispersion (MSPD) has also been evaluated for fatty matrices.[5] For highly selective cleanup of this compound, immunoaffinity chromatography (IAC) has been shown to be effective. Additionally, traditional liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) cleanup is a viable, albeit more labor-intensive, option.[13]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery of this compound - Inefficient extraction from the fatty matrix.- Analyte loss during the cleanup step.- Degradation of this compound due to pH or temperature.- Ensure thorough homogenization of the sample with the extraction solvent.- Optimize the type and amount of dSPE sorbent; excessive sorbent can lead to analyte loss.[4][11]- Consider a less aggressive cleanup method or a more selective one like immunoaffinity chromatography.[14]- For the QuEChERS method, use a buffered system (e.g., acetate (B1210297) or citrate (B86180) buffering) to maintain a stable pH.[4][5]
High Matrix Effects (Signal Suppression or Enhancement) - Insufficient removal of co-extracted lipids and other matrix components.[2]- Employ a more effective cleanup strategy. For QuEChERS, consider using EMR-Lipid or Z-Sep sorbents.[8][9][12]- Incorporate a "freezing out" step to precipitate and remove a significant portion of the lipids before dSPE.[10]- Dilute the final extract before analysis to minimize the concentration of interfering matrix components.[4]- Use matrix-matched calibration standards to compensate for matrix effects.[2]
Instrument Contamination (e.g., in GC inlet or MS source) - High levels of residual fat and other non-volatile matrix components in the final extract.- Improve the cleanup procedure. A multi-step cleanup involving both dSPE and a cartridge SPE may be necessary for very complex matrices.[4]- Consider using Gel Permeation Chromatography (GPC) for highly effective lipid removal, especially for a large number of samples.[9][15]
Poor Reproducibility (High %RSD) - Inconsistent sample homogenization.- Variability in the manual dSPE cleanup step.- Non-homogenous distribution of this compound in the sample.- Ensure the sample is thoroughly homogenized before taking a subsample for extraction.- Use pre-weighed dSPE tubes or be meticulous in weighing the sorbents to ensure consistency.- Increase the sample size to obtain a more representative portion.

Data Presentation

Table 1: Comparison of dSPE Sorbents for Cleanup of High-Fat Extracts

SorbentTarget InterferencesAdvantagesDisadvantages
PSA (Primary Secondary Amine) Fatty acids, organic acids, sugars, some polar pigments.[7]Good for removing acidic interferences.Not highly effective for removing neutral lipids.[11]
C18 (Octadecylsilane) Nonpolar interferences (e.g., lipids).[5][11]Commonly available and relatively inexpensive.Can have limited capacity for high-fat samples; may retain some nonpolar analytes.[9]
GCB (Graphitized Carbon Black) Pigments (e.g., chlorophyll), sterols, planar molecules.[7][11]Very effective for pigment removal.Can adsorb planar pesticides, leading to low recovery for certain analytes.[5]
Z-Sep / Z-Sep+ Lipids, sterols.[8]Superior lipid removal compared to C18/PSA.[8]More expensive than traditional sorbents.
EMR—Lipid Major lipid classes (triglycerides, phospholipids, etc.).[9][12]Highly selective for lipids with minimal analyte loss; streamlined workflow.[9][12]A newer, proprietary sorbent that may be more costly.

Experimental Protocols

Protocol 1: Modified QuEChERS with EMR—Lipid Cleanup for High-Fat Solid Samples

This protocol is adapted for matrices like avocado or oilseeds.

1. Sample Extraction:

  • Weigh 15 g of the homogenized high-fat sample into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile (B52724) containing 1% acetic acid.

  • Add internal standards if required.

  • Add the QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g anhydrous sodium acetate).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

2. EMR—Lipid Cleanup:

  • In a separate 15 mL centrifuge tube, add the recommended amount of EMR—Lipid dSPE sorbent.

  • Activate the sorbent by adding 5 mL of water and vortexing for 30 seconds.

  • Transfer 5 mL of the acetonitrile supernatant from the extraction step to the tube containing the activated EMR—Lipid.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is the cleaned extract, ready for analysis by LC-MS/MS or GC-MS/MS.

Protocol 2: Liquid-Liquid Extraction and SPE Cleanup for this compound in Fatty Animal Products

This protocol is based on established methods for pesticide residue analysis in animal tissues.[13]

1. Extraction and Defatting:

  • Weigh 20 g of homogenized sample (e.g., muscle, fat, liver). For fat samples, use 5.00 g.

  • Add 20 mL of water (for muscle, liver, kidney) and homogenize further.

  • Add 100 mL of an acetone/n-hexane (1:2, v/v) mixture and homogenize.

  • Centrifuge at 2,500 rpm for 5 minutes and collect the organic layer.

  • Re-extract the residue with 50 mL of n-hexane, homogenize, and centrifuge again.

  • Combine the organic layers, dry with anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate at <40°C to dryness.

  • Dissolve the residue in 30 mL of n-hexane.

  • Perform a liquid-liquid partitioning by extracting three times with 30 mL portions of acetonitrile saturated with n-hexane.

  • Combine the acetonitrile extracts and concentrate to dryness at <40°C.

  • Dissolve the final residue in n-hexane to a final volume of 10 mL.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a synthetic magnesium silicate (B1173343) cartridge (1000 mg) with n-hexane.

  • Load 1 mL of the n-hexane extract onto the cartridge.

  • Wash the cartridge with 20 mL of n-hexane and discard the effluent.

  • Elute the this compound with 10 mL of an acetone/n-hexane (2:3, v/v) mixture.

  • Concentrate the eluate at <40°C to dryness.

  • Reconstitute the residue in an appropriate solvent (e.g., acetonitrile/water 1:1) to a final volume for analysis.

Visualizations

QuEChERS_Workflow_for_High_Fat_Matrices cluster_extraction Extraction cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis Homogenization 1. Homogenize 15g High-Fat Sample AddSolvent 2. Add 15mL Acetonitrile (+1% Acetic Acid) Homogenization->AddSolvent AddSalts 3. Add QuEChERS Extraction Salts AddSolvent->AddSalts Shake 4. Shake Vigorously (1 min) AddSalts->Shake Centrifuge1 5. Centrifuge (≥3000 rcf, 5 min) Shake->Centrifuge1 Supernatant 6. Take Supernatant Centrifuge1->Supernatant Acetonitrile Layer AddSorbent 7. Add to Tube with Cleanup Sorbent (e.g., EMR-Lipid, Z-Sep) Supernatant->AddSorbent Vortex 8. Vortex (1 min) AddSorbent->Vortex Centrifuge2 9. Centrifuge (≥3000 rcf, 5 min) Vortex->Centrifuge2 FinalExtract 10. Collect Final Extract Centrifuge2->FinalExtract Cleaned Extract Analysis 11. LC-MS/MS or GC-MS/MS Analysis FinalExtract->Analysis

Caption: Modified QuEChERS workflow for high-fat matrices.

Troubleshooting_Logic Start Problem: Low Analyte Recovery CheckExtraction Is extraction protocol optimized? Start->CheckExtraction CheckCleanup Is cleanup step causing analyte loss? CheckExtraction->CheckCleanup Yes OptimizeExtraction ACTION: - Ensure thorough homogenization - Verify solvent choice CheckExtraction->OptimizeExtraction No CheckStability Is analyte stable under current conditions? CheckCleanup->CheckStability No ReduceSorbent ACTION: - Reduce amount of dSPE sorbent - Switch to a more selective sorbent (e.g., EMR-Lipid) CheckCleanup->ReduceSorbent Yes BufferSystem ACTION: - Use buffered QuEChERS kit - Control temperature CheckStability->BufferSystem No End Resolution CheckStability->End Yes OptimizeExtraction->CheckExtraction ReduceSorbent->End BufferSystem->End

Caption: Troubleshooting decision tree for low recovery.

References

Technical Support Center: Mitigating Diniconazole Phytotoxicity in Sensitive Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Diniconazole-induced phytotoxicity in sensitive plant species.

Troubleshooting Guides & FAQs

This section is designed to help you identify and resolve common issues encountered during experiments with this compound.

Q1: My plants are showing signs of phytotoxicity after this compound application. What are the typical symptoms?

A1: this compound, a triazole fungicide, can cause phytotoxicity in sensitive plant species, especially at higher concentrations or under certain environmental conditions.[1] Symptoms to watch for include:

  • Stunted Growth: A noticeable reduction in plant height and overall size. This is due to this compound's primary mode of action as a gibberellin biosynthesis inhibitor.

  • Leaf Deformities: Cupping, twisting, or curling of leaves.

  • Chlorosis: Yellowing of leaf tissue due to reduced chlorophyll (B73375) content.[2]

  • Necrosis: Brown or black spots on leaves, indicating tissue death.

  • Reduced Leaf Area: Smaller than normal leaves.

Q2: I've observed phytotoxicity. What immediate steps can I take to manage it?

A2: Once phytotoxicity symptoms appear, the damage to the affected tissues is often irreversible. However, you can take steps to prevent further damage and help the plant recover:

  • Cease Application: Immediately stop any further application of this compound.

  • Ensure Optimal Growing Conditions: Provide adequate water and nutrients to support the plant's recovery and the growth of new, healthy tissue.

  • Consider Ameliorating Agents: Application of plant growth regulators, such as brassinosteroids, can help alleviate stress and promote recovery.

Q3: How can I prevent this compound phytotoxicity in my future experiments?

A3: Proactive measures are key to avoiding phytotoxicity:

  • Conduct Dose-Response Trials: Before treating a large batch of plants, perform a small-scale experiment with a range of this compound concentrations to determine the optimal dose that provides fungicidal efficacy without causing significant phytotoxicity.

  • Consider the Application Method: The method of application can influence the severity of phytotoxicity. For some species, drench applications may be less phytotoxic than foliar sprays.

  • Avoid Treating Stressed Plants: Plants under stress from drought, extreme temperatures, or nutrient deficiencies are more susceptible to chemical injury.

  • Control Environmental Conditions: High temperatures and high humidity can increase the risk of phytotoxicity. Apply this compound during cooler parts of the day and ensure good air circulation to promote drying of foliage after spray applications.

  • Use of Safeners/Ameliorants: Consider the co-application or pre-treatment of plant growth regulators like brassinosteroids to enhance the plant's tolerance to this compound.

Q4: Can brassinosteroids really help in reducing this compound phytotoxicity? How do they work?

A4: Yes, brassinosteroids (BRs) have been shown to be effective in mitigating pesticide-induced stress in plants. They work by activating the plant's own defense and detoxification systems. The primary mechanisms include:

  • Activation of Antioxidant Enzymes: BRs stimulate the production of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD). These enzymes help to neutralize reactive oxygen species (ROS) that are often generated in response to stress from pesticides like this compound.

  • Enhancement of Detoxification Pathways: BRs can upregulate the expression of genes encoding for detoxification enzymes, such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases (GSTs).[3][4] These enzymes are crucial for metabolizing and detoxifying xenobiotics like fungicides.

Data Presentation

The following tables summarize quantitative data on this compound's effects and the ameliorating impact of brassinosteroids.

Table 1: Effect of this compound Concentration on Cucumber Seedling Growth

This compound Concentration (mg/L)Application MethodPlant Height (cm)Hypocotyl Length (cm)
0 (Control)Foliar Spray15.28.5
5.0Foliar Spray12.87.1
10.0Foliar Spray10.55.8
20.0Foliar Spray8.94.9
37.5Foliar Spray7.64.2
0 (Control)Drench15.28.5
1.25Drench11.46.3
2.5Drench9.75.4
5.0Drench8.14.5

Data adapted from a study on cucumber (Cucumis sativus L.) plug-seedlings.[5]

Table 2: Effect of 24-Epibrassinolide (EBL) Seed Priming on Antioxidant Enzyme Activity in Maize under Diazinon (B1670403) Pesticide Stress

TreatmentSOD Activity (% increase vs. control)CAT Activity (% increase vs. control)POD Activity (% increase vs. control)APX Activity (% increase vs. control)GR Activity (% increase vs. control)GST Activity (% increase vs. control)
Diazinon (DZ) only114121135111152168
0.01 µM EBL + DZ288215240164216255
0.1 µM EBL + DZ250190210155195230
10 µM EBL + DZ130145160125165180

Data adapted from a study on maize (Zea mays) plants. While the pesticide used was Diazinon, the data illustrates the potential of EBL to enhance antioxidant defense under pesticide stress, a mechanism applicable to this compound-induced stress.[6]

Experimental Protocols

Protocol 1: Evaluation of this compound Phytotoxicity

Objective: To determine the phytotoxic effects of different concentrations of this compound on a sensitive plant species.

Materials:

  • Sensitive plant species (e.g., tomato or cucumber seedlings at the 2-3 true leaf stage)

  • This compound formulation

  • Distilled water

  • Sprayer or drenching equipment

  • Growth chamber or greenhouse with controlled conditions

  • Ruler for measuring plant height

  • SPAD meter for chlorophyll content estimation (optional)

Methodology:

  • Plant Preparation: Grow a uniform batch of the selected sensitive plant species in individual pots.

  • Treatment Groups: Prepare a series of this compound solutions at different concentrations (e.g., 0, 5, 10, 20, 50, 100 mg/L) in distilled water. The control group will be treated with distilled water only.

  • Application:

    • Foliar Spray: Uniformly spray the foliage of the plants in each treatment group until runoff.

    • Drench: Apply a specific volume of the this compound solution to the soil of each pot.

  • Incubation: Place the treated plants in a growth chamber or greenhouse with controlled temperature, humidity, and photoperiod.

  • Data Collection:

    • Record visual phytotoxicity symptoms (e.g., chlorosis, necrosis, leaf curling) at 3, 7, and 14 days after treatment.

    • Measure plant height from the soil surface to the apical bud at the same time points.

    • If available, use a SPAD meter to measure the relative chlorophyll content of the leaves.

  • Analysis: Compare the growth parameters and phytotoxicity scores of the this compound-treated groups with the control group to determine the concentration-dependent phytotoxic effects.

Protocol 2: Assessing the Ameliorating Effect of Brassinosteroids on this compound Phytotoxicity

Objective: To evaluate the potential of a brassinosteroid (e.g., 24-epibrassinolide) to reduce the phytotoxic effects of this compound.

Materials:

  • Sensitive plant species seedlings

  • This compound

  • 24-epibrassinolide (EBL)

  • Distilled water

  • Appropriate solvents for EBL (if necessary)

  • Sprayer or drenching equipment

  • Growth chamber or greenhouse

  • Equipment for measuring plant growth and physiological parameters (ruler, SPAD meter, etc.)

  • Materials for antioxidant enzyme assays (spectrophotometer, reagents)

Methodology:

  • Plant Preparation: Grow uniform seedlings as described in Protocol 1.

  • Treatment Groups:

    • Control (water spray)

    • This compound (a concentration known to cause moderate phytotoxicity from Protocol 1)

    • EBL (e.g., 0.1 µM)

    • This compound + EBL (co-application or pre-treatment with EBL followed by this compound application)

  • Application: Apply the treatments as either foliar spray or soil drench. For the combined treatment, EBL can be applied 24 hours prior to the this compound application or simultaneously.

  • Incubation: Maintain the plants under controlled conditions.

  • Data Collection:

    • Assess visual phytotoxicity symptoms and measure plant height and chlorophyll content as described in Protocol 1.

    • At the end of the experiment (e.g., 14 days), harvest leaf tissue for biochemical analysis.

  • Biochemical Analysis (Antioxidant Enzyme Assays):

    • Prepare crude enzyme extracts from the leaf samples.

    • Perform spectrophotometric assays to determine the activity of key antioxidant enzymes like SOD, CAT, and POD.

  • Analysis: Compare the data from the this compound + EBL group with the this compound-only group to determine if EBL application significantly reduced phytotoxicity symptoms and enhanced antioxidant enzyme activity.

Mandatory Visualizations

Diniconazole_Phytotoxicity_Workflow cluster_prep Preparation cluster_application Application cluster_assessment Assessment cluster_analysis Data Analysis Plant_Material Select Sensitive Plant Species Diniconazole_Prep Prepare this compound Concentrations Application_Method Foliar Spray or Drench Diniconazole_Prep->Application_Method Visual_Symptoms Observe Phytotoxicity Symptoms (Chlorosis, Necrosis, Stunting) Application_Method->Visual_Symptoms Growth_Measurement Measure Plant Height & Leaf Area Application_Method->Growth_Measurement Physiological_Measurement Measure Chlorophyll Content Application_Method->Physiological_Measurement Data_Analysis Compare with Control Visual_Symptoms->Data_Analysis Growth_Measurement->Data_Analysis Physiological_Measurement->Data_Analysis Conclusion Determine Phytotoxicity Threshold Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound phytotoxicity.

Brassinosteroid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid BRI1 BRI1 (Receptor Kinase) BR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Activates BIN2 BIN2 (Kinase) BAK1->BIN2 Inhibits BZR1_BES1_P Phosphorylated BZR1/BES1 (Inactive) BIN2->BZR1_BES1_P Phosphorylates BZR1_BES1 BZR1/BES1 (Active Transcription Factors) BZR1_BES1_P->BZR1_BES1 Dephosphorylation DNA DNA BZR1_BES1->DNA Enters Nucleus and Binds Detox_Genes Upregulation of Detoxification Genes (CYP450, GSTs) DNA->Detox_Genes Stress_Response Activation of Stress Response Genes (Antioxidant Enzymes) DNA->Stress_Response Detoxification_Pathway cluster_phase1 Phase I: Modification cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Sequestration This compound This compound (Lipophilic) CYP450 Cytochrome P450 Monooxygenases This compound->CYP450 Modified_this compound Hydroxylated this compound (More reactive) CYP450->Modified_this compound GST Glutathione S-Transferases Modified_this compound->GST Conjugated_this compound This compound-Glutathione Conjugate (Less toxic) GST->Conjugated_this compound Transporters ABC Transporters Conjugated_this compound->Transporters Vacuole Vacuole (Storage) Transporters->Vacuole

References

Technical Support Center: Stability-Indicating HPLC Method for Diniconazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the development of a stability-indicating HPLC method for Diniconazole. This resource provides detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical studies.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating HPLC method and why is it important for this compound?

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify a drug substance in the presence of its degradation products, impurities, and excipients.[1][2] For this compound, a triazole fungicide, a validated SIM is crucial to assess its stability under various environmental conditions (e.g., light, heat, humidity, acid, and base), ensuring its quality, safety, and efficacy over its shelf life.[3] This is a requirement by regulatory bodies like the ICH to understand the degradation pathways and the intrinsic stability of the molecule.[3][4]

Q2: What are the typical forced degradation conditions for a triazole fungicide like this compound?

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.[3] Typical conditions for a triazole compound include:

  • Acid Hydrolysis: Using an acid like 0.1 N HCl at room temperature or elevated temperatures (e.g., 60°C).[5]

  • Base Hydrolysis: Using a base like 0.1 N NaOH at room temperature. Triazoles like Voriconazole (B182144) have shown significant degradation under basic conditions.[4]

  • Oxidative Degradation: Using an oxidizing agent such as 3% hydrogen peroxide (H₂O₂) at room temperature.[5]

  • Thermal Degradation: Exposing the solid drug substance to dry heat, for instance, in an oven at 60°C for 24 hours.[5]

  • Photolytic Degradation: Exposing the drug substance (in solid or solution form) to UV light (e.g., 254 nm) or a combination of UV and visible light as per ICH Q1B guidelines.[5]

Q3: How do I choose the right HPLC column and mobile phase for this compound analysis?

For triazole compounds, a reversed-phase C18 column is the most common and effective choice.[4][6][7][8][9] A typical column dimension would be 250 mm x 4.6 mm with a 5 µm particle size. The mobile phase is usually a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The ratio is optimized to achieve good resolution between this compound and its degradants. An isocratic elution is often sufficient, but a gradient elution may be necessary if degradation products have widely varying polarities.[4]

Q4: What are the key validation parameters for a stability-indicating HPLC method?

According to ICH guidelines, the method must be validated to demonstrate its suitability. Key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[1][4] This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[1]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[1]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[1]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).[1]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[5]

Experimental Protocols

Protocol 1: Forced Degradation Studies of this compound

This protocol outlines the procedure for inducing degradation of this compound under various stress conditions. The goal is to generate samples containing potential degradation products for method development.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Volumetric flasks, pipettes, pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours. After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N NaOH. Dilute with mobile phase to a final concentration of approximately 100 µg/mL.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 24 hours. Neutralize the solution with an appropriate volume of 0.1 N HCl and dilute with mobile phase to a final concentration of 100 µg/mL.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute with mobile phase to a final concentration of 100 µg/mL.

  • Thermal Degradation: Place approximately 10 mg of solid this compound powder in a petri dish and expose it to 60°C in a hot air oven for 48 hours. After exposure, dissolve the powder in the mobile phase to achieve a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in mobile phase) to direct UV light (254 nm) for 48 hours. Prepare a control sample protected from light.

  • Control Sample: Prepare a 100 µg/mL solution of this compound in the mobile phase that has not been subjected to any stress conditions.

  • Analysis: Analyze all stressed samples, the control sample, and a blank (mobile phase) by HPLC.

Protocol 2: Representative Stability-Indicating HPLC Method

This is a representative method adapted from validated protocols for similar triazole compounds and should be optimized for this compound.[4][6][7][8]

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity or equivalent with UV/PDA detector
Column C18 Reversed-Phase (e.g., Agilent Zorbax SB-C18, 250mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 50 mM Ammonium Phosphate Buffer (pH 6.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 256 nm
Column Temperature 25°C
Injection Volume 20 µL
Run Time 20 minutes

Data Presentation: Forced Degradation Results (Hypothetical)

The following table summarizes hypothetical results from the forced degradation study to illustrate how data can be presented.

Stress ConditionTime% Assay of this compoundNumber of Degradation ProductsPeak Area of Major DegradantMass Balance (%)
Control 0 hr99.80-100.0
0.1 N HCl 24 hr92.5115,43099.5
0.1 N NaOH 24 hr85.1228,76099.2
3% H₂O₂ 24 hr90.3119,85099.6
Thermal (60°C) 48 hr98.21 (minor)3,54099.8
Photolytic (UV) 48 hr95.618,91099.4

Troubleshooting Guides

This section addresses common issues encountered during HPLC analysis for this compound.

IssuePossible Cause(s)Recommended Solution(s)
High Backpressure 1. Blockage in the system (frits, guard column, column). 2. Particulate matter from sample or mobile phase. 3. Mobile phase viscosity too high.1. Systematically remove components (start with column) to locate the blockage. Replace frits or guard column if necessary. Back-flush the analytical column with a strong, compatible solvent. 2. Filter all mobile phases and samples through a 0.45 µm filter. 3. Check mobile phase composition; consider adjusting the organic/aqueous ratio.
Baseline Drift or Noise 1. Column not equilibrated. 2. Contaminated mobile phase or detector flow cell. 3. Detector lamp failing. 4. Air bubbles in the system.1. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. 2. Prepare fresh mobile phase. Flush the system and clean the detector cell. 3. Check lamp energy and replace if low. 4. Degas the mobile phase thoroughly. Purge the pump to remove bubbles.
Peak Tailing 1. Column degradation (active sites on silica). 2. Sample overload. 3. Incompatible sample solvent with mobile phase. 4. Presence of secondary interactions.1. Use a new column or a column with end-capping. 2. Reduce the injection volume or sample concentration. 3. Dissolve the sample in the mobile phase if possible. 4. Adjust mobile phase pH or add an ion-pairing agent if applicable.
Poor Resolution 1. Inappropriate mobile phase composition. 2. Column efficiency has decreased. 3. Co-eluting degradation products.1. Optimize the mobile phase. Adjust the organic solvent percentage or the pH of the buffer. 2. Replace the column. 3. Try a gradient elution or a different column chemistry (e.g., Phenyl-Hexyl).
Shifting Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Inconsistent flow rate (pump issue). 4. Column not properly equilibrated.1. Ensure accurate and consistent preparation of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks or air bubbles; perform pump maintenance. 4. Allow sufficient time for column equilibration between runs.

Visualizations

G Workflow for Stability-Indicating HPLC Method Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Guidelines) cluster_2 Phase 3: Application A Literature Search & Physicochemical Properties of this compound B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->B C Initial HPLC Method Scouting (Column, Mobile Phase, Wavelength) B->C D Method Optimization (Resolution of Degradants) C->D E Specificity D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Routine Analysis & Stability Testing I->J

References

Technical Support Center: Troubleshooting Poor Peak Resolution in Diniconazole Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues related to poor peak resolution during the chromatographic analysis of Diniconazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Tailing

Q1: My this compound peak is exhibiting significant tailing. What are the common causes and how can I resolve this?

A1: Peak tailing for a basic compound like this compound in reverse-phase chromatography is a frequent challenge. The primary causes are secondary interactions between the analyte and the stationary phase, or suboptimal mobile phase conditions.

  • Possible Cause 1: Secondary Silanol (B1196071) Interactions. Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms in the this compound molecule, causing the peak to tail.

    • Solution: Adjust the mobile phase pH. Lowering the pH of the mobile phase suppresses the ionization of these silanol groups, thereby minimizing these secondary interactions. The use of a mobile phase containing an acidic modifier like phosphoric acid or formic acid is often effective. For instance, a mobile phase of acetonitrile (B52724) and water with a small percentage of phosphoric acid can improve peak shape.[1]

  • Possible Cause 2: Low Buffer Concentration. An inadequate buffer concentration in the mobile phase may not be sufficient to maintain a consistent pH at the column surface, leading to inconsistent interactions and peak tailing.

    • Solution: Increase the buffer concentration. If you suspect this is the issue, preparing a mobile phase with a higher buffer concentration can help improve peak symmetry.

  • Possible Cause 3: Column Contamination or Degradation. Over time, the column can become contaminated with strongly retained matrix components, or the stationary phase can degrade, creating active sites that lead to peak tailing.

    • Solution: Implement a proper column cleaning and regeneration protocol. If the problem persists after thorough cleaning, the column may be degraded and require replacement. Using a guard column is a good preventative measure to protect the analytical column.

Peak Fronting

Q2: I am observing peak fronting for my this compound standard. What is the likely reason?

A2: Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is typically a result of sample overload or a mismatch between the sample solvent and the mobile phase.

  • Possible Cause 1: Sample Overload. Injecting a sample with too high a concentration of this compound can saturate the stationary phase. This causes some of the analyte molecules to move through the column more quickly, resulting in a fronting peak.

    • Solution: Reduce the sample concentration or the injection volume. Prepare a more dilute standard or inject a smaller volume onto the column.

  • Possible Cause 2: Sample Solvent Stronger than Mobile Phase. If this compound is dissolved in a solvent that has a significantly higher elution strength than the mobile phase, the analyte band will not be effectively focused at the head of the column, leading to peak fronting.

    • Solution: Whenever feasible, dissolve the this compound standard and samples in the initial mobile phase. If a different solvent is necessary, ensure it is of equal or lesser strength than the mobile phase.

Split Peaks

Q3: My this compound peak is splitting. How can I troubleshoot this issue?

A3: Peak splitting can arise from several factors, ranging from injection issues to column problems.

  • Possible Cause 1: Partially Blocked Inlet Frit. A partially blocked frit at the column inlet can cause the sample to be unevenly distributed onto the stationary phase, leading to a split or misshapen peak.

    • Solution: Try back-flushing the column with a strong solvent. If this does not resolve the issue, the frit may need to be replaced, or the entire column if the frit is not user-serviceable.

  • Possible Cause 2: Sample Solvent Incompatibility. A significant mismatch between the sample solvent and the mobile phase can cause the peak to split.

    • Solution: As with peak fronting, ensure your sample is dissolved in a solvent that is compatible with the mobile phase.

  • Possible Cause 3: Column Void. A void or channel in the column packing material can lead to the sample traveling through different paths, resulting in a split peak.

    • Solution: This usually indicates a degraded column that needs to be replaced.

Data Presentation

Table 1: Example RP-HPLC Method Parameters for this compound Analysis

ParameterConditionSource
Column Eclipse XDB-C18[2]
Mobile Phase Methanol (B129727):0.05% H₃PO₄ in Water (70:30, v/v)[2]
Flow Rate 1.0 mL/min[2]
Detection UV at 258 nm[2]
Column Temp. 30°C[2]
Injection Vol. 20 µL[2]

Table 2: Example LC-MS/MS Method Parameters for this compound Analysis

ParameterConditionSource
Column Octadecylsilanized silica (B1680970) gel (2.1 mm i.d. x 150 mm, 3 µm)[3]
Mobile Phase Linear gradient from acetonitrile/0.1 vol% formic acid (1:9, v/v) to (9:1, v/v) in 10 min and hold for 10 min[3][4]
Column Temp. 40°C[3]
Injection Vol. 10 µL[4]
Ionization Mode ESI (+)[4]

Experimental Protocols

Protocol 1: RP-HPLC Method for this compound Analysis

This protocol is based on a validated method for the determination of this compound in agricultural samples.[2]

  • Mobile Phase Preparation:

    • Prepare a 0.05% solution of phosphoric acid in HPLC-grade water.

    • Mix methanol and the 0.05% phosphoric acid solution in a 70:30 (v/v) ratio.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.

  • Sample Preparation (e.g., for fruit samples): [2]

    • Homogenize a known weight of the sample.

    • Extract with acetonitrile.

    • The extract can be further purified using techniques like immunoaffinity chromatography if necessary.[2]

    • Evaporate the final extract to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: Eclipse XDB-C18 or equivalent.

    • Mobile Phase: Methanol:0.05% H₃PO₄ in Water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection: UV at 258 nm.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Visualizations

Troubleshooting_Workflow cluster_symptom Symptom cluster_causes Potential Causes cluster_solutions Solutions Poor_Resolution Poor Peak Resolution Tailing Peak Tailing Poor_Resolution->Tailing Fronting Peak Fronting Poor_Resolution->Fronting Split Split Peak Poor_Resolution->Split Broad Broad Peak Poor_Resolution->Broad Adjust_pH Adjust Mobile Phase pH (e.g., add acid) Tailing->Adjust_pH Check_Column Check/Replace Column/ Frit Tailing->Check_Column Change_Solvent Change Sample Solvent Fronting->Change_Solvent Reduce_Conc Reduce Concentration/ Injection Volume Fronting->Reduce_Conc Split->Change_Solvent Split->Check_Column Broad->Adjust_pH Optimize_Flow Optimize Flow Rate Broad->Optimize_Flow

Caption: Troubleshooting workflow for poor peak resolution.

Experimental_Parameters cluster_instrument Instrument Parameters cluster_sample Sample Parameters Mobile_Phase Mobile Phase (Composition, pH) Peak_Resolution Peak Resolution Mobile_Phase->Peak_Resolution Column Column (Stationary Phase, Dimensions) Column->Peak_Resolution Flow_Rate Flow Rate Flow_Rate->Peak_Resolution Temperature Temperature Temperature->Peak_Resolution Sample_Solvent Sample Solvent Sample_Solvent->Peak_Resolution Sample_Conc Sample Concentration Sample_Conc->Peak_Resolution

Caption: Key parameters influencing peak resolution.

References

Adjusting Diniconazole concentration for optimal plant growth retardation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Diniconazole for plant growth retardation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound as a plant growth retardant?

This compound is a triazole-based fungicide that also functions as a potent plant growth retardant.[1][2] Its primary mode of action is the inhibition of gibberellic acid (GA) biosynthesis.[1][2][3] Specifically, it inhibits the activity of ent-kaurene (B36324) oxidase, a key enzyme in the early stages of the GA biosynthesis pathway.[1] This reduction in endogenous gibberellin levels leads to decreased cell elongation and division, resulting in a more compact, dwarfed plant structure.[1][2]

Q2: What are the typical application methods for this compound?

The two primary methods for applying this compound are foliar spraying and soil drenching (or sub-irrigation).[4][5] Foliar spraying involves applying a solution directly to the plant's leaves, while soil drenching involves applying the solution to the growing medium, allowing for root uptake.

Q3: Which application method is more effective?

Research indicates that soil drenching or sub-irrigation is often more effective at lower concentrations compared to foliar spraying.[3][5][6] The plant growth regulator (PGR) activity of this compound is higher when absorbed by the roots than by the shoots.[3][5][6] For instance, to achieve a 20% to 30% inhibition in stem length in tomato seedlings, a foliar application concentration of over 10 mg/L was required, whereas only about 1 mg/L was needed with sub-irrigation.[3][5][7]

Q4: Does this compound affect root growth?

Yes, this compound can influence root growth, and the effect can be either stimulatory or inhibitory depending on the plant species and the concentration used.[6][8] In several studies, appropriate concentrations of this compound have been shown to increase root fresh weight and promote root development, while decreasing shoot fresh weight, leading to a lower top-to-root (T/R) ratio.[3][4][8] For example, in tomato seedlings, a sub-irrigation application of 1 mg/L this compound increased total root length, volume, and the number of root tips.[5]

Q5: Are there any other metabolic effects of this compound on plants?

Beyond inhibiting gibberellin synthesis, this compound can have broader effects on plant metabolism. It can influence the levels of other plant hormones, such as increasing abscisic acid (ABA), which is involved in stress responses.[1] At low concentrations, it may enhance photosynthesis by increasing chlorophyll (B73375) content, while high concentrations can be damaging to photosynthetic membranes.[1] It can also impact respiration and the synthesis of secondary metabolites like phenolic compounds and terpenoids.[1]

Troubleshooting Guide

Issue 1: Insufficient Growth Retardation

  • Possible Cause: The applied concentration of this compound is too low for the specific plant species or application method.

  • Solution:

    • Verify Concentration: Double-check the concentration of your working solution.

    • Increase Concentration: Gradually increase the this compound concentration in subsequent experiments. Refer to the concentration tables below for guidance on ranges for different species.

    • Change Application Method: If using foliar spray, consider switching to a soil drench or sub-irrigation method, which can be more effective at lower concentrations.[3][5][6]

Issue 2: Excessive Stunting, Leaf Malformation, or Phytotoxicity

  • Possible Cause: The applied this compound concentration is too high.

  • Solution:

    • Reduce Concentration: Decrease the concentration for future applications. The optimal concentration is one that achieves the desired growth retardation without causing damage.

    • Application Uniformity: Ensure uniform application, as uneven spraying can lead to localized areas of high concentration and phytotoxicity.

    • Environmental Factors: Be aware that environmental factors like light and temperature can influence a plant's sensitivity to growth retardants.[9]

Issue 3: Inconsistent Results Across Experiments

  • Possible Cause: Variability in experimental conditions.

  • Solution:

    • Standardize Protocols: Ensure that all experimental parameters, including plant age and size at application, environmental conditions (light, temperature, humidity), and application technique, are consistent.

    • Plant Material: Use uniform plant material to minimize biological variability.

    • Timing: The timing of application can be critical. Applying at the same developmental stage is important for reproducibility.

Issue 4: Reduced Rooting After Transplanting

  • Possible Cause: While this compound can enhance rooting, incorrect concentrations of other growth retardants like paclobutrazol (B33190) have been shown to reduce rooting success.

  • Solution:

    • Optimize this compound Concentration: Ensure you are using an optimal this compound concentration that promotes root growth. Studies have shown that with this compound treatments, rooting can be 100% successful.[3][8]

    • Avoid Damaging Concentrations: High concentrations that lead to overall plant stress can negatively impact subsequent growth, including root establishment.

Data Presentation

Table 1: Recommended this compound Concentrations for Foliar Application

Plant SpeciesConcentration (mg/L)Observed Effect
Cucumber (Cucumis sativus)20Optimal for seedling shipment.[4]
Korean Zucchini (Cucurbita moschata)20 - 37.5Optimal for seedling shipment.[4]
Tomato (Solanum lycopersicum)< 10Optimal for producing suitable grafted seedlings.[3]
Geranium (Pelargonium) 'Ringo 2000TM Deep Red'50 - 400Increasing concentration leads to greater height reduction.[3]
Hemp (Cannabis sativa)25Increased inflorescence biomass.[2]
Sesamum indicum 'Baekseol'100Appropriate for growth retardation.[8]

Table 2: Recommended this compound Concentrations for Soil Drench / Sub-irrigation

Plant SpeciesConcentration (mg/L)Observed Effect
Cucumber (Cucumis sativus)1.25Optimal for seedling shipment.[4]
Korean Zucchini (Cucurbita moschata)1.25 - 2.5Optimal for seedling shipment.[4]
Tomato (Solanum lycopersicum)1Increased total root length, volume, and number of root tips.[5]
Bean (Phaseolus vulgaris)5Decreased height and leaf area when applied to roots.[10]

Experimental Protocols

Protocol 1: Foliar Spray Application of this compound

  • Plant Material: Utilize healthy, uniform seedlings at a consistent growth stage (e.g., when the first true leaves have developed).

  • Solution Preparation: Prepare a stock solution of this compound. From the stock, create a series of desired dilutions (e.g., 5, 10, 20, 40 mg/L) using distilled water. It is advisable to include a surfactant to ensure even coverage, following the manufacturer's recommendation. A control group should be sprayed with only distilled water and the surfactant.

  • Application:

    • Use a fine-mist sprayer to apply the solution.

    • Spray until the foliage is thoroughly wet, ensuring coverage of both the upper and lower leaf surfaces. Avoid runoff into the soil to minimize root uptake.

    • Apply during a period of low air movement to prevent drift.

    • Typically, applications are performed once, but repeat applications at intervals (e.g., 10 days) may be necessary depending on the experimental goals.[3]

  • Post-Application Care: Return plants to their controlled growth environment. Maintain consistent watering, light, and temperature conditions for all treatment groups.

  • Data Collection: Measure relevant parameters such as plant height, stem diameter, leaf area, and fresh/dry weight at predetermined time points after application.

Protocol 2: Soil Drench Application of this compound

  • Plant Material: Use plants in individual pots with a standardized soil or substrate volume to ensure consistent application rates.

  • Solution Preparation: Prepare the desired concentrations of this compound in distilled water.

  • Application:

    • Apply a precise volume of the this compound solution directly to the surface of the growing medium for each pot. The volume should be sufficient to moisten the root zone without excessive leaching.

    • The control group should receive an equal volume of distilled water.

  • Post-Application Care: Place plants in a location where any potential leachate will not contaminate other plants. Maintain standard cultivation practices.

Visualizations

Gibberellin_Biosynthesis_Inhibition GGPP GGPP ent_Kaurene ent-Kaurene GGPP->ent_Kaurene Enzyme ent-Kaurene Oxidase ent_Kaurene->Enzyme ent_Kaurenoic_Acid ent-Kaurenoic Acid GA12 GA12 ent_Kaurenoic_Acid->GA12 ...multiple steps Active_GAs Active Gibberellins (e.g., GA1, GA4) GA12->Active_GAs ...multiple steps Growth Stem Elongation & Cell Division Active_GAs->Growth This compound This compound This compound->Enzyme Inhibits Enzyme->ent_Kaurenoic_Acid

Caption: this compound inhibits ent-Kaurene oxidase, blocking gibberellin biosynthesis.

Experimental_Workflow cluster_application Application Method start Start: Uniform Seedlings prep Prepare this compound Solutions (Multiple Concentrations + Control) start->prep foliar Foliar Spray (to leaf surfaces) prep->foliar drench Soil Drench (to root zone) prep->drench growth Incubate in Controlled Environment foliar->growth drench->growth data Data Collection (Height, Leaf Area, Biomass, etc.) growth->data analysis Analyze Results & Determine Optimal Concentration data->analysis end End analysis->end Troubleshooting_Logic issue Observed Issue insufficient Insufficient Growth Retardation issue->insufficient e.g. excessive Excessive Stunting/ Phytotoxicity issue->excessive e.g. cause1 Possible Cause: Concentration Too Low insufficient->cause1 cause2 Possible Cause: Concentration Too High excessive->cause2 solution1a Solution: Increase Concentration cause1->solution1a solution1b Solution: Switch to Drench/Sub-irrigation cause1->solution1b solution2 Solution: Decrease Concentration cause2->solution2

References

Minimizing Diniconazole degradation during sample storage and preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of diniconazole (B1670688) during sample storage and preparation.

Troubleshooting Guide

This guide addresses specific issues that may lead to this compound degradation and provides actionable solutions.

Issue Potential Cause Troubleshooting Steps
Low recovery of this compound from stored samples. Temperature-dependent degradation: this compound is susceptible to thermal degradation, especially at elevated temperatures.- Ensure proper storage temperature: Store all samples at or below -20°C for long-term stability. For short-term storage (up to a few days), refrigeration at 2-8°C is acceptable, but freezing is recommended to minimize degradation.[1][2][3] - Avoid repeated freeze-thaw cycles: Aliquot samples into smaller volumes to prevent the need for thawing and refreezing the entire sample.
Photodegradation: Exposure to light, particularly UV radiation, can cause isomerization and cyclization of the this compound molecule, leading to its degradation.[4][5]- Use amber vials or light-blocking containers: Protect samples from light at all stages of handling and storage. - Minimize light exposure during preparation: Work in a shaded area or use aluminum foil to cover samples and extracts during processing steps.
Inconsistent results between replicate samples. Non-homogenous sample matrix: In solid samples like soil or plant tissue, this compound may not be evenly distributed.- Thoroughly homogenize samples: Use appropriate grinding or blending techniques to ensure a uniform consistency before taking subsamples for extraction.
Variable extraction efficiency: Incomplete extraction can lead to underestimation of this compound concentrations.- Optimize extraction solvent and method: Use recommended solvents such as acetone (B3395972), acetonitrile, or ethyl acetate (B1210297). Ensure sufficient solvent volume and extraction time (e.g., shaking or ultrasonication) for your specific sample matrix.
Analyte degradation during sample preparation. High temperatures during solvent evaporation: Concentrating sample extracts at high temperatures can accelerate this compound degradation.- Evaporate solvents at low temperatures: Use a rotary evaporator or a gentle stream of nitrogen at a temperature below 40°C to concentrate extracts.
pH of the sample or extraction solvent: this compound stability is influenced by pH. While specific data for this compound is limited, related triazole fungicides show increased degradation in alkaline conditions.- Adjust pH if necessary: For aqueous samples or extracts, aim for a neutral to slightly acidic pH (around 6-7) to enhance stability. This is based on stability data for other triazole fungicides like difenoconazole (B1670550).[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for samples containing this compound?

A1: For long-term stability, samples should be stored in a freezer at or below -20°C.[1][2][3] This minimizes both thermal and potential microbial degradation. Ensure samples are stored in tightly sealed, light-protected containers.

Q2: How sensitive is this compound to light?

A2: this compound is susceptible to photodegradation. Exposure to UV light can lead to (E)/(Z) isomerization and subsequent cyclization, altering its chemical structure and reducing its concentration in a sample.[4] It is crucial to protect samples and extracts from light by using amber glassware or by covering containers with aluminum foil.

Q3: Can I store my this compound extracts at room temperature?

A3: It is not recommended to store this compound extracts at room temperature for extended periods. Thermal degradation can occur, leading to lower analyte recovery. If immediate analysis is not possible, store extracts at refrigerated (2-8°C) or, preferably, frozen (-20°C) temperatures. One study showed that at 35°C, there was a 22.08% loss of this compound after 72 hours, with the half-life being 134.33 hours.

Q4: What is the effect of pH on this compound stability?

Q5: Which solvents are best for extracting and storing this compound?

A5: Acetone, acetonitrile, and ethyl acetate are commonly used and effective solvents for extracting this compound from various matrices. For preparation of standard solutions for long-term storage, a pure solid form of this compound stored at -20°C has a stability of at least 4 years.[9] Solutions should be prepared fresh, but if short-term storage is necessary, they should be kept in a tightly sealed, light-protected vial at low temperatures.

Quantitative Data Summary

The following tables summarize the available quantitative data on this compound stability under various conditions.

Table 1: Thermal Degradation and Half-Life of this compound at Different Temperatures

Temperature (°C)Percent Loss (after 144 hours)Half-Life (hours)
3565.00%134.33
4074.11%90.78
4551.53% (after 24 hours)28.50
5071.47% (after 24 hours)8.19

Data from a study on the thermal decomposition of this compound.

Table 2: Biological Half-Life of this compound in Different Matrices

MatrixHalf-Life
Radish Leaf and Root6.2 days
Cucumber73.79 hours
Pepper20.71 hours

These values represent the biological half-life under specific field or greenhouse conditions and can be influenced by factors such as metabolism and growth dilution.

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material

This protocol is a generalized procedure based on common methods for fruits and vegetables.

  • Sample Homogenization:

    • Weigh a representative portion of the plant material (e.g., 10-20 g).

    • Homogenize the sample using a high-speed blender or grinder until a uniform consistency is achieved.

  • Extraction:

    • Transfer the homogenized sample to a suitable container.

    • Add an appropriate volume of extraction solvent (e.g., 50-100 mL of acetone or ethyl acetate).

    • Shake vigorously for at least 1 hour or use an ultrasonic bath for 15-30 minutes to ensure thorough extraction.

    • Separate the solvent extract from the solid residue by filtration or centrifugation.

  • Solvent Evaporation:

    • If necessary, concentrate the extract to a smaller volume.

    • Use a rotary evaporator with the water bath temperature set to below 40°C .

    • Alternatively, a gentle stream of nitrogen gas can be used.

  • Sample Storage:

    • If analysis is not performed immediately, store the final extract in a sealed, amber vial at -20°C .

Protocol 2: Storage Stability Testing

This protocol outlines a procedure to evaluate the stability of this compound in a specific sample matrix under different storage conditions.

  • Sample Fortification:

    • Obtain a blank sample matrix (known to be free of this compound).

    • Homogenize the blank matrix.

    • Spike the homogenized matrix with a known concentration of a this compound standard solution.

    • Mix thoroughly to ensure even distribution.

  • Aliquoting and Storage:

    • Divide the fortified sample into multiple aliquots in appropriate storage containers (e.g., amber vials).

    • Store the aliquots under different temperature conditions (e.g., Room Temperature (20-25°C), Refrigerated (4°C), and Frozen (-20°C)).

    • Protect all samples from light.

  • Time-Point Analysis:

    • Analyze a set of aliquots from each storage condition at defined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

    • Use a validated analytical method (e.g., LC-MS/MS or GC-ECD) to quantify the this compound concentration at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Determine the degradation rate and half-life for each storage condition.

Visualizations

Diniconazole_Degradation_Pathways cluster_degradation Degradation Factors cluster_products Degradation Products This compound This compound (Stable Form) Temperature High Temperature (>40°C) This compound->Temperature leads to Light UV Light This compound->Light leads to pH Alkaline pH This compound->pH leads to Thermal_Degradation Thermal Degradation Products Temperature->Thermal_Degradation formation of Isomerization Geometrical Isomers (Z-isomer) Light->Isomerization formation of Hydrolysis Hydrolysis Products pH->Hydrolysis formation of

Caption: Factors leading to this compound degradation.

Caption: Workflow for this compound stability testing.

References

Technical Support Center: Enhancing Diniconazole Solubility for In vitro Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diniconazole. Our aim is to help you overcome challenges related to its solubility in in vitro bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing a high-concentration stock solution of this compound.[1][2][3][4][5] It is important to use anhydrous, high-purity DMSO to minimize the introduction of water, which can reduce the solubility of this compound.

Q2: What is the maximum concentration of DMSO that is generally considered safe for most cell lines in in vitro assays?

A2: As a general rule, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity and off-target effects. However, the tolerance to DMSO can vary significantly between cell lines. It is always recommended to perform a vehicle control experiment to assess the effect of the specific DMSO concentration on your experimental model.

Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?

A3: this compound has very low solubility in water (approximately 4 mg/L).[6][7] Therefore, direct dissolution in aqueous buffers or cell culture media is not recommended as it will likely result in an incomplete dissolution and an inaccurate final concentration. A concentrated stock solution in an organic solvent like DMSO is the standard practice.

Q4: Are there any alternative solvents to DMSO for this compound?

A4: While DMSO is the most common, other organic solvents like methanol (B129727) and ethanol (B145695) can also dissolve this compound.[2][5] However, these solvents are generally more volatile and can be more toxic to cells than DMSO at similar concentrations. If you must use an alternative, it is crucial to determine the maximum tolerated concentration for your specific cell line.

Troubleshooting Guide

Issue 1: Precipitation is observed immediately after diluting the this compound-DMSO stock solution into the aqueous cell culture medium.
Possible Cause Troubleshooting Steps
High Final Concentration: The target concentration of this compound in the final assay medium exceeds its aqueous solubility limit, even with a small percentage of DMSO.- Lower the Final Concentration: If experimentally feasible, reduce the final working concentration of this compound. - Perform a Solubility Test: Before your main experiment, perform a small-scale test to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium with the intended final DMSO concentration.
Inadequate Mixing Technique: The concentrated DMSO stock is not being dispersed quickly enough upon addition to the aqueous medium, leading to localized high concentrations and precipitation.- Improve Mixing: While gently vortexing or swirling the cell culture medium, add the this compound-DMSO stock solution dropwise to the side of the tube or flask. This facilitates rapid and uniform dispersion. - Stepwise Dilution: Instead of adding the highly concentrated stock directly to the final volume of the medium, perform an intermediate dilution in a smaller volume of the medium first.
Low Temperature of Medium: Adding a cold stock solution to a cold medium can decrease the solubility of the compound.- Warm the Medium: Ensure your cell culture medium is at the appropriate temperature (e.g., 37°C) before adding the this compound stock solution.
Issue 2: The this compound solution appears clear initially but forms a precipitate over time during incubation.
Possible Cause Troubleshooting Steps
Supersaturated Solution: The initial solution was supersaturated and is now equilibrating to its lower, true solubility limit over time and at incubation temperature.- Use a Solubility Enhancer: Consider incorporating a solubility-enhancing agent such as cyclodextrin (B1172386) or a co-solvent system (see Experimental Protocols below).
Interaction with Media Components: this compound may be interacting with proteins (e.g., from fetal bovine serum) or other components in the cell culture medium, leading to the formation of insoluble complexes.- Reduce Serum Concentration: If your experiment allows, try reducing the percentage of serum in the medium. - Use Serum-Free Medium: If compatible with your cells, consider using a serum-free medium for the duration of the this compound treatment.
pH Changes in the Medium: The pH of the culture medium can shift during incubation due to cellular metabolism, potentially affecting the solubility of this compound.- Use a Buffered Medium: Ensure you are using a well-buffered medium, such as one containing HEPES, to maintain a stable pH.

Quantitative Data Summary

The solubility of this compound in various solvents is summarized in the table below.

SolventSolubilityMolar Concentration (approx.)Reference(s)
Dimethyl Sulfoxide (DMSO)≥58.4 mg/mL≥179 mM[5]
Dimethyl Sulfoxide (DMSO)100 mg/mL306.54 mM[1][8]
Dimethyl Sulfoxide (DMSO)10 mM10 mM[3]
Ethanol (with sonication)≥24.9 mg/mL≥76 mM[5]
Water (20°C, pH 7)4 mg/L12.26 µM[6]
Methanol119,000 mg/L364,705 µM[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile container.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, depending on your experimental needs and the solubility limit).

    • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid dissolution if precipitation occurs.[9]

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their aqueous solubility.

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water or desired aqueous buffer

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 1-10% w/v).

    • Add an excess amount of this compound powder to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

    • After stirring, filter the solution through a 0.22 µm filter to remove the undissolved this compound.

    • The clear filtrate is your aqueous stock solution of the this compound/HP-β-CD complex. The concentration of this compound in this solution can be determined using a suitable analytical method like HPLC. This stock can then be further diluted in cell culture media.

Visualizations

Logical Workflow for Troubleshooting this compound Solubility Issues

G start Start: Need to prepare This compound working solution stock_prep Prepare concentrated stock in anhydrous DMSO start->stock_prep dilution Dilute stock into aqueous medium stock_prep->dilution precip_immediate Precipitation immediately? dilution->precip_immediate precip_later Precipitation during incubation? precip_immediate->precip_later No troubleshoot_immediate Troubleshoot Immediate Precipitation: - Lower final concentration - Improve mixing (vortex, dropwise) - Use stepwise dilution - Warm medium precip_immediate->troubleshoot_immediate Yes success Solution is clear and stable. Proceed with experiment. precip_later->success No troubleshoot_later Troubleshoot Delayed Precipitation: - Consider supersaturation - Reduce serum concentration - Use serum-free medium - Check medium pH stability precip_later->troubleshoot_later Yes troubleshoot_immediate->dilution solubility_enhancer Still precipitating? Use a solubility enhancer: - Cyclodextrins (HP-β-CD) - Co-solvent system troubleshoot_later->solubility_enhancer solubility_enhancer->dilution

Caption: Troubleshooting workflow for this compound solubility.

Simplified Signaling Pathway of Azole Fungicides

G This compound This compound (Azole Fungicide) cyp51 Lanosterol 14α-demethylase (CYP51/Erg11) This compound->cyp51 Inhibits ergosterol (B1671047) Ergosterol cyp51->ergosterol Catalyzes conversion to depletion Ergosterol Depletion cyp51->depletion lanosterol Lanosterol lanosterol->cyp51 Substrate membrane Fungal Cell Membrane (Integrity and Function) ergosterol->membrane Incorporated into srbA_upc2A Activation of Transcription Factors (e.g., SrbA, Upc2A) depletion->srbA_upc2A Triggers gene_exp Increased Expression of Ergosterol Biosynthesis Genes srbA_upc2A->gene_exp Leads to gene_exp->cyp51 Upregulates

Caption: this compound's mechanism of action pathway.

References

Technical Support Center: Method Validation for Diniconazole Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the method validation for the analysis of Diniconazole in complex matrices. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound analysis?

A1: The most prevalent analytical techniques for the determination of this compound residues are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1] GC is often coupled with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).[1][2] HPLC is commonly used with UV detection or, for higher selectivity and sensitivity in complex matrices, with tandem mass spectrometry (LC-MS/MS).[1][3]

Q2: Which sample preparation technique is recommended for complex matrices like soil or agricultural products?

A2: For complex matrices, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are widely used and effective sample cleanup methods.[1] The QuEChERS method is known for its simplicity and high throughput, making it suitable for a large number of samples. SPE, particularly with cartridges like synthetic magnesium silicate (B1173343) or graphitized carbon, can provide a very clean extract, which is beneficial for reducing matrix effects in sensitive detectors like mass spectrometers.[4]

Q3: What are typical recovery rates for this compound in food and environmental matrices?

A3: Acceptable recovery rates for pesticide residue analysis are generally within the 70-120% range. For this compound specifically, studies have shown average recoveries of 88.3-108% in various agricultural, livestock, and marine products using LC-MS/MS.[3] In another study using an immunoaffinity column cleanup followed by ELISA and HPLC, recoveries from complex samples were between 89.2% and 96.1%.[1]

Q4: What is the "matrix effect" and how can I minimize it?

A4: The matrix effect is the alteration of the analyte's signal (suppression or enhancement) due to co-eluting compounds from the sample matrix. This is a common issue in LC-MS/MS analysis of complex samples. To minimize matrix effects, you can:

  • Improve sample cleanup: Employ more rigorous cleanup steps like SPE or use different sorbents in your QuEChERS protocol to remove interfering compounds.[1]

  • Use matrix-matched calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for signal suppression or enhancement.

  • Dilute the sample extract: Diluting the final extract can reduce the concentration of interfering components.

  • Utilize an internal standard: A stable isotope-labeled internal standard is the most effective way to correct for matrix effects.

Q5: What are the key parameters to evaluate during method validation for this compound analysis?

A5: According to international guidelines, the key validation parameters include:

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Troubleshooting Guides

Issue 1: Low Recovery of this compound using the QuEChERS Method
Possible Cause Troubleshooting Steps
Inadequate Sample Hydration For dry matrices like soil or grains, ensure proper hydration before extraction. Add a sufficient amount of water (to reach at least 80% total water content) and allow the sample to hydrate (B1144303) for at least 30 minutes before adding the extraction solvent.[5]
Incorrect Order of Reagent Addition Always add the organic solvent (e.g., acetonitrile) to the sample and mix thoroughly before adding the QuEChERS salts. Adding salts directly to a dry sample can cause clumping and lead to inefficient extraction.
Inappropriate d-SPE Sorbent The choice of dispersive SPE sorbent is critical. For samples with high chlorophyll (B73375) content, like spinach, graphitized carbon black (GCB) is effective, but it may adsorb planar pesticides. If this compound recovery is low with GCB, consider reducing the amount or using an alternative sorbent. For fatty matrices, C18 is recommended.[6]
Suboptimal pH The stability of some pesticides can be pH-dependent. Using a buffered QuEChERS method (e.g., AOAC or EN versions) can improve the recovery of pH-sensitive analytes.[6]
Issue 2: Poor Peak Shape (Tailing or Fronting) in GC or HPLC Analysis
Possible Cause Troubleshooting Steps
Active Sites in the GC Inlet or Column Contamination in the GC inlet liner or active sites on the column can cause peak tailing. Perform regular inlet maintenance, including changing the liner and septum. If using a new column, it may need conditioning. For highly active compounds, using an ultra-inert liner and column can improve peak shape.[7]
Column Overload Injecting a sample that is too concentrated can lead to peak fronting. Dilute the sample and re-inject.[8]
Inappropriate Mobile Phase pH (HPLC) The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Adjust the mobile phase pH to ensure the analyte is in a single, non-ionized form for better peak shape on reverse-phase columns.
Column Degradation Voids in the column packing or a contaminated column frit can cause peak splitting or tailing. Try back-flushing the column or, if the problem persists, replace the column.[8]

Data Presentation

Table 1: Summary of Validation Parameters for this compound by LC-MS/MS in Various Matrices
Matrix Type Fortification Level (mg/kg) Average Recovery (%) RSD (%) LOQ (mg/kg) Reference
Agricultural Products (16 types)0.0188.3 - 1080.5 - 5.10.01[3]
Livestock Products (16 types)0.0188.3 - 1080.5 - 5.10.01[3]
Marine Products (16 types)0.0188.3 - 1080.5 - 5.10.01[3]
Soil0.01 - 1.0081.2 - 100.2< 140.001 - 0.003[9]
Earthworms0.01 - 1.0081.2 - 100.2< 140.001 - 0.003[9]
Table 2: Summary of Validation Parameters for this compound by HPLC/ELISA in Various Matrices
Matrix Type Fortification Level (mg/kg) Average Recovery (%) RSD (%) LOD (µg/L) Reference
Spiked Water Samples0.01 - 0.5 mg/L89.2 - 96.10.77 - 6.115.47[1]
Pear0.05 - 0.589.2 - 96.10.77 - 6.11-[1]
Tomato0.05 - 0.589.2 - 96.10.77 - 6.11-[1]

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Soil
  • Sample Hydration: Weigh 3g of air-dried soil into a 50 mL centrifuge tube. Add 7 mL of deionized water, vortex briefly, and let it hydrate for 30 minutes.[5]

  • Extraction: Add 10 mL of acetonitrile (B52724) to the tube. Shake vigorously for 5 minutes using a mechanical shaker.[5]

  • Salting Out: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup: Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at ≥5000 rcf for 2 minutes.

  • Analysis: Transfer the purified extract into an autosampler vial for LC-MS/MS or GC-MS analysis.

Protocol 2: SPE Cleanup for this compound in Agricultural Products (e.g., Fruits and Vegetables)

This protocol follows an initial extraction with acetone.

  • Initial Extraction: Homogenize 20g of the sample with 100 mL of acetone. Filter and concentrate the extract. Perform a liquid-liquid partitioning with n-hexane.[4]

  • SPE Cartridge Conditioning: Condition a synthetic magnesium silicate cartridge (1000 mg) by passing 20 mL of n-hexane through it. Discard the effluent.[4]

  • Sample Loading: Dissolve the residue from the initial extraction in 10 mL of n-hexane and load 1 mL onto the conditioned SPE cartridge.[4]

  • Washing: Add 20 mL of n-hexane to the cartridge and discard the effluent. This step removes non-polar interferences.[4]

  • Elution: Elute this compound from the cartridge with 10 mL of an acetone/n-hexane mixture (2:3, v/v).[4]

  • Final Preparation: Concentrate the eluate at 40°C to dryness and reconstitute the residue in a suitable solvent (e.g., acetonitrile/water 1:1) for analysis.[4]

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Complex Matrix (Soil, Fruit, etc.) Homogenize Homogenization Sample->Homogenize Extraction Extraction (e.g., Acetonitrile) Homogenize->Extraction Cleanup Cleanup (QuEChERS or SPE) Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Final_Extract->Analysis Data Data Acquisition Analysis->Data Quant Quantification Data->Quant Report Final Report Quant->Report

Caption: General experimental workflow for this compound analysis.

Troubleshooting Start Low Analyte Recovery? Check_Hydration Is the sample matrix dry (e.g., soil, grains)? Start->Check_Hydration Yes Check_Reagents Are QuEChERS salts added AFTER the solvent? Start->Check_Reagents No Add_Water Action: Add water and allow to hydrate for 30 min. Check_Hydration->Add_Water Yes Check_Hydration->Check_Reagents No Add_Water->Check_Reagents Correct_Order Action: Ensure solvent is mixed with sample before adding salts. Check_Reagents->Correct_Order No Check_Sorbent Is an inappropriate d-SPE sorbent being used? Check_Reagents->Check_Sorbent Yes Correct_Order->Check_Sorbent Optimize_Sorbent Action: Optimize sorbent type and amount (e.g., reduce GCB or use C18 for fats). Check_Sorbent->Optimize_Sorbent Yes Check_Matrix_Effect Consider Matrix Effects: Prepare matrix-matched standards. Check_Sorbent->Check_Matrix_Effect No Optimize_Sorbent->Check_Matrix_Effect End Recovery Improved Check_Matrix_Effect->End

Caption: Troubleshooting guide for low recovery in QuEChERS.

References

Technical Support Center: Investigating Diniconazole Persistence and Dissipation in Soil Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the persistence and dissipation of diniconazole (B1670688) in soil ecosystems.

Frequently Asked Questions (FAQs)

Q1: What is the typical persistence of this compound in soil?

A1: this compound is generally considered to be persistent in soil. Its half-life (the time it takes for 50% of the initial amount to dissipate) can vary significantly depending on soil type, climate, and microbial activity. Reported half-lives in soil can range from approximately 5.56 days to much longer periods under certain conditions.[1]

Q2: What are the primary factors that influence the dissipation rate of this compound in soil?

A2: The primary factors influencing this compound dissipation include soil organic matter content, soil pH, temperature, and moisture.[2][3] Higher organic matter can lead to increased adsorption, potentially slowing degradation. Soil pH can affect the activity of soil microorganisms and the chemical stability of this compound.[4][5][6] Temperature and moisture levels directly impact microbial activity, which is a key driver of degradation.[2][3]

Q3: What are the common analytical methods for quantifying this compound residues in soil?

A3: Common analytical methods include Gas Chromatography (GC) with an Electron Capture Detector (ECD) or Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) with UV or MS/MS detection.[7] ELISA (Enzyme-Linked Immunosorbent Assay) can also be used as a rapid screening method.[8][9]

Q4: Why is a "chiral switch" relevant to the study of this compound?

A4: A "chiral switch" refers to the substitution of a racemic mixture of a pesticide with a single, more active enantiomer. This is relevant for this compound as its different stereoisomers can exhibit varying levels of fungicidal activity and may degrade at different rates in the soil.[6] Understanding the stereoselective degradation is crucial for a complete environmental risk assessment.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental investigation of this compound persistence in soil.

Problem Potential Cause(s) Troubleshooting Steps
Low Recovery of this compound from Spiked Soil Samples - Incomplete Extraction: The solvent may not be effectively penetrating the soil matrix to dissolve the this compound. The extraction time or method (e.g., shaking vs. sonication) may be insufficient. - Strong Adsorption to Soil Components: this compound may be tightly bound to organic matter or clay particles, especially in aged samples.[10] - Analyte Degradation during Extraction/Cleanup: The pH of the extraction solvent or exposure to high temperatures can cause degradation.- Optimize Extraction Solvent: Test different solvents or solvent mixtures (e.g., acetone (B3395972), acetonitrile, methanol).[8][9][11] - Increase Extraction Efficiency: Increase shaking/sonication time or perform multiple extraction cycles.[8][9] - Modify Extraction Conditions for Aged Samples: For aged soil, more rigorous extraction methods may be necessary. Note that recoveries from freshly spiked samples are often higher than from aged ones.[10] - Check and Adjust pH: Ensure the pH of your solutions is within a stable range for this compound. - Use a Protectant: In GC analysis, matrix components can cause analyte degradation in the hot injector port; using a protectant can mitigate this.
High Variability in Replicate Samples - Non-Homogeneous Spiking: The this compound standard may not be evenly distributed throughout the soil sample. - Inconsistent Sample Preparation: Variations in extraction, cleanup, or final volume adjustment between replicates. - Instrumental Instability: Fluctuations in detector response or injector performance.- Improve Spiking Procedure: Ensure thorough mixing of the soil after spiking and allow for an equilibration period.[8][9] - Standardize Workflow: Follow a strict, detailed protocol for all sample preparation steps.[12] - Perform Instrument Maintenance: Check for leaks, clean the ion source (for MS), and replace consumables like septa and liners.[13] - Use an Internal Standard: Incorporate an internal standard early in the sample preparation process to correct for variability.[10]
Matrix Interference in Chromatographic Analysis (GC/HPLC) - Co-extraction of Soil Components: Natural organic matter, humic substances, lipids, and pigments can be co-extracted with this compound, leading to signal suppression or enhancement.[14][15] - Insufficient Cleanup: The cleanup step (e.g., SPE, dSPE) may not be effectively removing interfering compounds.- Improve Cleanup: Use appropriate sorbents in your cleanup step (e.g., C18, PSA, GCB for QuEChERS) to remove specific types of interferences.[14] Immunoaffinity chromatography is a highly selective cleanup method.[8][9] - Dilute the Sample Extract: Diluting the final extract can minimize the concentration of interfering matrix components.[8] - Use Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract to compensate for matrix effects.[15] - Optimize Chromatographic Conditions: Adjust the temperature program (GC) or mobile phase gradient (HPLC) to better separate this compound from interfering peaks.[13]
Peak Tailing or Poor Peak Shape in Chromatography - Active Sites in the GC System: Silanol groups in the injector liner or column can interact with the analyte. - Column Degradation: The stationary phase of the column may be deteriorating. - Incompatible Solvent: The solvent used to dissolve the final extract may not be compatible with the mobile phase (HPLC) or may cause poor volatilization (GC).- Deactivate the GC System: Use a deactivated liner and ensure the column is properly conditioned. - Replace the Column: If performance does not improve with conditioning, the column may need to be replaced. - Solvent Exchange: Evaporate the final extract and redissolve it in a solvent that is more compatible with your analytical system.

Quantitative Data Summary

The following tables summarize the dissipation half-life (DT50) of this compound and other related triazole fungicides in soil under various conditions as reported in the literature.

Table 1: this compound Half-Life in Soil

Soil TypeConditionHalf-Life (DT50) in days
Not SpecifiedField5.56
Artificial SoilLaboratory25.7

This data is compiled from available search results and illustrates the variability in reported half-life values.

Table 2: Half-Life of Other Triazole Fungicides in Soil

FungicideSoil Type/ConditionHalf-Life (DT50) in days
TebuconazoleVarious32.2 - 216.6
Epoxiconazole (B1671545)Alkaline/Slightly Acidic78 - 184
PropiconazoleField~200
DifenoconazoleLaboratory>175
DifenoconazoleField (Greenhouse)>115
MyclobutanilNot SpecifiedHigh to very high persistence
PenconazoleNot SpecifiedModerate to high persistence

This table provides context on the persistence of other triazole fungicides, which often exhibit moderate to high persistence in soil ecosystems.[16]

Experimental Protocols

Protocol 1: Soil Sample Extraction for this compound Analysis

This protocol is a general guideline based on common extraction procedures.[7][8][9][11]

  • Sample Preparation:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • For recovery studies, spike the soil with a known concentration of this compound standard solution. Allow the solvent to evaporate and let the sample stand overnight to allow for equilibration.[8][9]

  • Extraction:

    • Add 20 mL of acetone to the centrifuge tube.

    • Extract the sample by placing it in an ultrasonic bath for 15 minutes.

    • Centrifuge the tube at 4000 x g for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process with another 20 mL of acetone.

    • Combine the supernatants.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the combined acetone extract to dryness using a rotary evaporator at a temperature below 40°C.

    • Redissolve the residue in a small, precise volume (e.g., 5 mL) of a solvent suitable for the cleanup step (e.g., phosphate-buffered saline with Tween 20 (PBST) for immunoaffinity chromatography, or n-hexane for other cleanup methods).

Protocol 2: Sample Cleanup using a Synthetic Magnesium Silicate (B1173343) Cartridge

This protocol is a general cleanup procedure for removing interfering substances.

  • Cartridge Conditioning:

    • Add 20 mL of n-hexane to a synthetic magnesium silicate cartridge (1000 mg) and discard the eluate.

  • Sample Loading:

    • Transfer 1 mL of the reconstituted extract (dissolved in n-hexane) onto the conditioned cartridge.

    • Add another 20 mL of n-hexane to the cartridge and discard the eluate. This step helps to wash away non-polar interferences.

  • Elution of this compound:

    • Elute the this compound from the cartridge with 10 mL of an acetone/n-hexane mixture (e.g., 2:3 v/v).

    • Collect the eluate in a clean tube.

  • Final Preparation for Analysis:

    • Evaporate the eluate to dryness at a temperature below 40°C.

    • Redissolve the final residue in a precise volume (e.g., 2 mL or 4 mL) of a solvent compatible with your analytical instrument (e.g., acetonitrile/water (1:1, v/v) for LC-MS/MS).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis soil_sampling Soil Sampling (Homogenize & Weigh) spiking Spiking with This compound Standard soil_sampling->spiking equilibration Equilibration (e.g., Overnight) spiking->equilibration add_solvent Add Extraction Solvent (e.g., Acetone) equilibration->add_solvent sonication Ultrasonic Extraction add_solvent->sonication centrifugation Centrifugation sonication->centrifugation collect_supernatant Collect Supernatant centrifugation->collect_supernatant evaporation1 Evaporate Solvent collect_supernatant->evaporation1 reconstitution1 Reconstitute in Loading Solvent evaporation1->reconstitution1 spe_cleanup Solid Phase Extraction (SPE Cleanup) reconstitution1->spe_cleanup elution Elute this compound spe_cleanup->elution evaporation2 Final Evaporation elution->evaporation2 reconstitution2 Reconstitute for Analysis evaporation2->reconstitution2 analysis GC-MS or HPLC-MS/MS Analysis reconstitution2->analysis

Figure 1: A generalized experimental workflow for the analysis of this compound in soil samples.

Dissipation_Factors cluster_soil Soil Properties cluster_environmental Environmental Conditions cluster_biological Biological Factors This compound This compound in Soil dissipation Dissipation Rate This compound->dissipation organic_matter Organic Matter Content organic_matter->dissipation influences adsorption ph Soil pH microbial_activity Microbial Activity (& Fungi, Bacteria) ph->microbial_activity affects texture Soil Texture (Clay, Silt, Sand) texture->dissipation influences leaching & adsorption temperature Temperature temperature->microbial_activity regulates moisture Moisture moisture->microbial_activity regulates microbial_activity->dissipation drives biodegradation

Figure 2: Logical relationships of key factors influencing the dissipation of this compound in soil.

Microbial_Degradation cluster_pathways Degradation Processes This compound This compound microbes Soil Microorganisms (Bacteria, Fungi) This compound->microbes enzymes Extracellular & Intracellular Enzymes microbes->enzymes produce oxidation Oxidation enzymes->oxidation catalyze hydrolysis Hydrolysis enzymes->hydrolysis catalyze demethylation Demethylation enzymes->demethylation catalyze metabolites Metabolites (e.g., 1,2,4-triazole) oxidation->metabolites hydrolysis->metabolites demethylation->metabolites mineralization Mineralization (CO2, H2O, Biomass) metabolites->mineralization

Figure 3: Conceptual diagram of the microbial degradation pathway of this compound in soil.

References

Validation & Comparative

Comparative Efficacy of Diniconazole and Paclobutrazol on Plant Height Regulation: A Scientific Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent triazole fungicides, Diniconazole and Paclobutrazol (B33190), focusing on their efficacy as plant growth regulators, specifically in controlling plant height. This analysis is supported by experimental data and detailed methodologies to assist in research and development.

Mechanism of Action

Both this compound and Paclobutrazol are systemic plant growth retardants that belong to the triazole class of chemicals. Their primary mode of action is the inhibition of gibberellin biosynthesis.[1][2] Gibberellins (B7789140) are plant hormones crucial for stem elongation.[1] By blocking a key enzyme in the gibberellin biosynthesis pathway, ent-kaurene (B36324) oxidase, these compounds reduce the levels of active gibberellins in the plant.[1] This inhibition leads to decreased cell elongation and division, resulting in a more compact or "dwarfed" plant stature.[3][4]

Quantitative Comparison of Plant Height Reduction

The following table summarizes experimental findings on the impact of this compound and Paclobutrazol on plant height across various plant species and application methods.

Plant SpeciesGrowth RegulatorApplication Method & ConcentrationPlant Height Reduction (%)Reference
TomatoThis compoundFoliar Spray (30 mg/L)27%[5][6]
TomatoThis compoundSub-irrigation (30 mg/L)47%[5][6]
TomatoThis compoundSub-irrigation (1 mg/L)17%[5][6]
Cannabis sativaThis compoundTreatment (30 mg/L)27.40%[3]
CucumberThis compoundFoliar Spray & DrenchingSignificant decrease with increased concentration[7]
MelonThis compoundFoliar Spray & DrenchingSignificant decrease with increased concentration[8]
Tropical LinersPaclobutrazolSprench (30-90 ppm)42-59%[9]
GypsophilaPaclobutrazolApplication (1.5 mg/L)24.45%[10]
Cacao SeedlingsPaclobutrazolSoil Drench (90 ppm)32%[11]
Cacao SeedlingsPaclobutrazolSoil Drench (15 ppm)17%[11]
PhalaenopsisPaclobutrazolFoliar Spray (500-1000 mg/L)67.2-71.6%[12]
ChrysanthemumPaclobutrazolFoliar Spray (up to 45 ppm)Effective reduction[13]
TomatoPaclobutrazolFoliar Spray (40 mg/L, 14-day interval)Significant reduction[14]

Key Observations:

  • Both this compound and Paclobutrazol are effective in reducing plant height across a range of species.

  • The application method significantly influences efficacy. For instance, sub-irrigation with this compound in tomato seedlings resulted in a greater height reduction compared to foliar spray at the same concentration.[5][6]

  • The effect is dose-dependent, with higher concentrations generally leading to greater height reduction.[7][8][10]

  • The optimal concentration and application method vary depending on the plant species and desired level of growth regulation.[15]

Experimental Protocols

Below is a generalized experimental protocol for a comparative study of this compound and Paclobutrazol on plant height. This protocol is synthesized from common practices in plant growth regulator trials.[16][17][18]

Objective: To compare the efficacy of this compound and Paclobutrazol in controlling the height of a target plant species.

Materials:

  • Seeds or uniform seedlings of the target plant species.

  • Pots with a standardized growing medium.

  • This compound and Paclobutrazol of known purity.

  • Solvent for dissolving the growth regulators (e.g., acetone (B3395972) or ethanol, if necessary).

  • Distilled water.

  • Surfactant (optional, to improve foliar application coverage).

  • Spraying equipment (for foliar application).

  • Measuring tools (e.g., ruler, caliper).

  • Controlled environment growth chamber or greenhouse.

Methodology:

  • Plant Material and Growth Conditions:

    • Sow seeds or transplant uniform seedlings into pots filled with a standard potting mix.

    • Grow the plants under controlled conditions (e.g., 25°C day/20°C night, 16-hour photoperiod, specified light intensity and humidity) to ensure uniformity.

    • Water the plants as needed to maintain adequate soil moisture.

  • Preparation of Treatment Solutions:

    • Prepare stock solutions of this compound and Paclobutrazol at a high concentration (e.g., 1000 ppm) by dissolving the pure compound in a small amount of solvent and then diluting with distilled water.

    • From the stock solutions, prepare a series of treatment concentrations (e.g., 1, 10, 25, 50, 100 ppm) by serial dilution with distilled water.

    • A control solution (distilled water, with solvent if used in treatments) should also be prepared.

    • If using a surfactant for foliar application, add it to all treatment and control solutions at the recommended rate.

  • Experimental Design and Treatment Application:

    • Use a completely randomized design with a minimum of 5-10 replicate plants per treatment group.[17]

    • Apply the treatments at a specific growth stage (e.g., when seedlings have 2-4 true leaves).

    • Foliar Spray: Spray the foliage of each plant until runoff, ensuring even coverage.

    • Soil Drench/Sub-irrigation: Apply a specific volume of the treatment solution to the soil surface or via sub-irrigation to ensure a consistent dose per pot.

    • The control group should be treated with the control solution in the same manner.

  • Data Collection:

    • Measure the initial height of each plant at the time of treatment application.

    • Measure the plant height at regular intervals (e.g., weekly) for a specified period (e.g., 4-6 weeks). Height is typically measured from the soil surface to the apical meristem.

    • At the end of the experiment, other parameters such as stem diameter, number of nodes, and biomass (fresh and dry weight) can also be measured.

  • Statistical Analysis:

    • Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences between the treatment groups.

    • If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to compare the means of the different treatments.

Visualizing the Process

Generalized Experimental Workflow for Plant Growth Regulator Trials

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection & Analysis cluster_results Results A Plant Material Selection (Seeds/Seedlings) C Plant Acclimatization (Controlled Environment) A->C B Preparation of Treatment Solutions (this compound, Paclobutrazol, Control) D Treatment Application (Foliar Spray or Soil Drench) B->D C->D E Regular Measurement of Plant Height D->E F Final Data Collection (Biomass, etc.) E->F G Statistical Analysis (ANOVA) F->G H Comparative Efficacy Determination G->H

Caption: A generalized workflow for conducting comparative studies of plant growth regulators.

Gibberellin Biosynthesis Inhibition Pathway

G cluster_pathway Gibberellin Biosynthesis Pathway cluster_inhibitors Inhibitors A Geranylgeranyl Diphosphate (GGPP) B ent-Kaurene A->B ent-Kaurene Synthase C ent-Kaurenoic Acid B->C ent-Kaurene Oxidase (CYP701A) D Bioactive Gibberellins (e.g., GA1, GA4) C->D Multiple Steps I1 This compound I1->B I2 Paclobutrazol I2->B

References

Validating Diniconazole Detection: A Comparative Guide to ELISA, GC, and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of fungicides like Diniconazole is paramount. While traditional chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) have long been the gold standard, Enzyme-Linked Immunosorbent Assay (ELISA) presents a compelling alternative. This guide provides an objective comparison of these methods, supported by experimental data, to validate the use of ELISA for this compound detection.

Executive Summary

An indirect competitive ELISA for this compound has been shown to be a rapid, cost-effective, and selective screening method.[1][2] When validated against GC and HPLC, the ELISA method demonstrates a strong correlation, making it a reliable tool for analyzing this compound in various agricultural and environmental samples.[1][2] This guide details the experimental protocols for each method and presents a clear comparison of their performance metrics.

Performance Comparison

The following table summarizes the key performance indicators for ELISA, GC, and HPLC in the detection of this compound. The data is compiled from studies comparing these methodologies.

Performance MetricELISAGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
**Correlation with GC (R²) **0.9879[1][2]--
Recovery Rate (%) 89.2 - 96.1[1][2]> 90[3][4]87.5 - 94.7[1][2]
Limit of Detection (LOD) 5.47 µg/L[1][2]0.0001 ppm[4]Not explicitly stated
Relative Standard Deviation (RSD %) 0.770 - 6.11[1][2]Not explicitly statedNot explicitly stated
Analysis Time RapidSlowerSlower
Cost Cost-effectiveHigherHigher
Sample Preparation Simpler, may require less cleanup[5]More complex, requires cleanupMore complex, requires cleanup

Experimental Workflows

The following diagrams illustrate the general experimental workflows for validating the this compound ELISA method against GC and HPLC.

ELISA_Validation_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Validation Validation Sample_Collection Sample Collection (Water, Soil, Fruit, etc.) Spiking Spiking with This compound Standards Sample_Collection->Spiking Extraction Extraction (e.g., Methanol (B129727), Acetonitrile) Spiking->Extraction Cleanup Cleanup (e.g., IAC, SPE) Extraction->Cleanup ELISA_Analysis ELISA Analysis Cleanup->ELISA_Analysis GC_Analysis GC Analysis Cleanup->GC_Analysis HPLC_Analysis HPLC Analysis Cleanup->HPLC_Analysis Data_Comparison Data Comparison - Correlation - Recovery - Precision ELISA_Analysis->Data_Comparison GC_Analysis->Data_Comparison HPLC_Analysis->Data_Comparison

Validation workflow for this compound ELISA against GC and HPLC.

Method_Comparison_Logic Reference_Methods Reference Methods GC Gas Chromatography (GC) Reference_Methods->GC HPLC High-Performance Liquid Chromatography (HPLC) Reference_Methods->HPLC Validation Validation Parameters GC->Validation HPLC->Validation Test_Method Test Method ELISA Enzyme-Linked Immunosorbent Assay (ELISA) Test_Method->ELISA ELISA->Validation compared against Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (RSD) Validation->Precision Correlation Correlation (R²) Validation->Correlation Sensitivity Sensitivity (LOD) Validation->Sensitivity

Logical relationship for the comparison of analytical methods.

Experimental Protocols

Detailed methodologies for the analysis of this compound using ELISA, GC, and HPLC are provided below. These protocols are based on validated methods from published research.

Sample Preparation (General)

The preparation of samples is a critical step for accurate analysis and varies depending on the matrix.

  • Water Samples (Distilled, Tap, Pond): Spiked with this compound standards to desired concentrations. For ELISA, samples may be diluted with PBS containing 30% methanol to reduce matrix effects.[1][2]

  • Fruit and Vegetable Samples (e.g., Pear, Tomato): A 10g sample is ground and spiked with this compound standards. After standing overnight, 30 mL of methanol is added, followed by ultrasonic extraction for 10 minutes and centrifugation.[1][2]

  • Soil and Wheat Flour Samples: A 10g sample is spiked and allowed to stand overnight. Extraction is performed twice with 20 mL of acetone (B3395972) via ultrasonic extraction, followed by centrifugation.[1][2]

For GC and HPLC analysis, a more rigorous cleanup, such as Immunoaffinity Chromatography (IAC), may be employed to remove interfering substances.[1][2]

This compound ELISA Protocol (Indirect Competitive)

This protocol is based on a developed monoclonal antibody-based ELISA.

  • Coating: Microtiter plates are coated with an appropriate antigen and incubated.

  • Blocking: Unbound sites are blocked to prevent non-specific binding.

  • Competitive Reaction: A mixture of the sample (or standard) and a specific monoclonal antibody against this compound is added to the wells and incubated.

  • Washing: The plate is washed to remove unbound antibodies.

  • Secondary Antibody: An enzyme-conjugated secondary antibody is added and incubated.

  • Washing: The plate is washed again to remove the excess secondary antibody.

  • Substrate Addition: A chromogenic substrate is added, and the color develops in inverse proportion to the amount of this compound in the sample.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution.

  • Reading: The absorbance is measured at a specific wavelength (e.g., 490 nm). A standard curve is generated to quantify the this compound concentration in the samples.[1]

Gas Chromatography (GC) Protocol
  • Instrumentation: A gas chromatograph equipped with an Electron Capture Detector (ECD) is used.

  • Column: An HP-17 fused silica (B1680970) capillary column (30 m × 320 µm × 0.25 µm) or similar is employed.[1]

  • Carrier Gas: Nitrogen (N₂) at a flow rate of 3.0 mL/min.[1]

  • Temperatures:

    • Injection Temperature: 250°C (splitless mode)[1]

    • Detector Temperature: 330°C[1]

    • Oven Program: Start at 190°C for 0.5 min, ramp up to 230°C at 8°C/min, and hold for 6 min.[1]

  • Injection Volume: A specific volume of the prepared sample extract is injected.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a known standard.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation: An HPLC system with a UV detector is utilized.

  • Column: A suitable C18 column is used for separation.

  • Mobile Phase: The specific composition of the mobile phase (e.g., a mixture of acetonitrile (B52724) and water) needs to be optimized for good separation.

  • Flow Rate: A constant flow rate is maintained throughout the analysis.

  • Detection: The UV detector is set to a wavelength where this compound shows maximum absorbance.

  • Injection Volume: A fixed volume of the sample extract is injected into the system.

  • Quantification: this compound is quantified by comparing the peak area in the sample chromatogram with that of a standard of known concentration.

Conclusion

The validation data strongly supports the use of ELISA as a reliable screening method for this compound. Its high correlation with established chromatographic techniques like GC and HPLC, combined with its advantages in speed and cost-effectiveness, makes it an invaluable tool for high-throughput analysis in various research and development settings. While GC and HPLC remain essential for confirmatory analysis and regulatory purposes, ELISA provides a robust and efficient solution for initial screening and monitoring of this compound residues.

References

A Comparative Analysis of Diniconazole Enantiomers: Unveiling Stereoselective Fungicidal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the fungicidal efficacy of diniconazole's enantiomers, supported by experimental data and detailed methodologies. This compound (B1670688), a triazole fungicide, exists as a racemic mixture of two enantiomers: (R)-(-)-diniconazole and (S)-(+)-diniconazole. Emerging research demonstrates a significant difference in the biological activity of these stereoisomers, with the (R)-(-) enantiomer being the primary contributor to its potent fungicidal properties.

This compound's mode of action involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. This inhibition is achieved by targeting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). The stereochemical configuration of the this compound molecule plays a pivotal role in its interaction with the active site of this enzyme, leading to a pronounced stereoselectivity in its fungicidal effects.

Quantitative Comparison of Fungicidal Efficacy

While direct side-by-side comparisons of the EC50 values for the individual enantiomers of this compound are not extensively documented in publicly available literature, the significantly higher fungicidal activity of the (R)-(-)-enantiomer is widely acknowledged. The fungicidal efficacy of the racemic mixture is therefore predominantly attributed to the (R)-(-)-diniconazole isomer. The following table summarizes the reported EC50 values for racemic this compound against various fungal pathogens.

Table 1: Fungicidal Efficacy (EC50) of Racemic this compound Against Various Fungal Species

Fungal SpeciesEC50 (mg/L)
Botrytis cinerea0.012[1]
Sclerotinia fimicola<0.001[1]
Fusarium graminearum0.008[1]
Sclerotium cepivorum0.02[1]
Bipolaris sorokiniana0.06[1]

Note: The EC50 values represent the concentration of the fungicide that inhibits 50% of the fungal growth.

Stereoselective Inhibition of Lanosterol 14α-demethylase (CYP51)

The differential fungicidal activity of this compound enantiomers stems from their stereoselective interaction with the target enzyme, lanosterol 14α-demethylase (CYP51). Studies have shown that the (R)-(-)-isomer is a potent inhibitor of this enzyme, while the (S)-(+)-isomer exhibits significantly weaker inhibitory effects. This disparity in enzyme inhibition is the molecular basis for the observed differences in fungicidal efficacy.

Table 2: Comparative Inhibition of Lanosterol 14α-demethylase by this compound Enantiomers

EnantiomerInhibition Potency
(R)-(-)-DiniconazoleStrong Inhibitor[2]
(S)-(+)-DiniconazoleWeak Inhibitor[2]

Experimental Protocols

In Vitro Fungicidal Activity Assay (Mycelial Growth Rate Method)

This method is employed to determine the concentration of the fungicide that effectively inhibits fungal growth (EC50).

a. Fungal Strains and Culture Conditions: The fungal pathogens are maintained on a suitable solid medium, such as Potato Dextrose Agar (B569324) (PDA), at a controlled temperature (typically 25-28°C).

b. Preparation of Fungicide Solutions: A stock solution of each this compound enantiomer (or the racemic mixture) is prepared in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). A series of dilutions are then made to achieve the desired test concentrations.

c. Assay Procedure:

  • The fungicide solutions are incorporated into the molten PDA medium at various concentrations.

  • The amended PDA is poured into sterile Petri dishes.

  • A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony is placed at the center of each agar plate.

  • The plates are incubated at the optimal growth temperature for the specific fungus.

  • The diameter of the fungal colony is measured at regular intervals until the colony in the control plate (without fungicide) reaches the edge of the plate.

  • The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

  • The EC50 value is determined by probit analysis of the concentration-response data.

Lanosterol 14α-demethylase (CYP51) Inhibition Assay

This assay evaluates the inhibitory effect of the this compound enantiomers on the target enzyme.

a. Enzyme Preparation: Microsomes containing CYP51 are isolated from a suitable source, such as yeast (e.g., Saccharomyces cerevisiae) or the target fungus.

b. Assay Procedure:

  • The microsomal preparation is incubated with the this compound enantiomers at various concentrations in a reaction buffer.

  • The substrate, lanosterol, is added to initiate the enzymatic reaction.

  • The reaction is allowed to proceed for a specific time at an optimal temperature.

  • The reaction is terminated, and the products are extracted.

  • The amount of product formed (or the remaining substrate) is quantified using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • The inhibitory activity is determined by comparing the enzyme activity in the presence of the inhibitor to the activity in the control (without inhibitor). The IC50 value (the concentration of the inhibitor that causes 50% enzyme inhibition) is then calculated.

Visualizing the Molecular Interaction and Experimental Workflow

To better understand the stereoselective action of this compound and the experimental processes, the following diagrams are provided.

G cluster_enantiomers This compound Enantiomers cluster_enzyme CYP51 Active Site cluster_outcome Biological Effect R_Dini (R)-(-)-Diniconazole ActiveSite Active Site R_Dini->ActiveSite High Affinity Binding S_Dini (S)-(+)-Diniconazole S_Dini->ActiveSite Low Affinity Binding Strong_Inhibition Strong Inhibition (High Fungicidal Activity) ActiveSite->Strong_Inhibition Effective Blockade Weak_Inhibition Weak Inhibition (Low Fungicidal Activity) ActiveSite->Weak_Inhibition Ineffective Blockade

Caption: Stereoselective binding of this compound enantiomers to CYP51.

G A Prepare Fungal Cultures D Inoculate with Fungal Plugs A->D B Prepare Serial Dilutions of this compound Enantiomers C Incorporate into Agar Medium B->C C->D E Incubate at Optimal Temperature D->E F Measure Colony Diameter E->F G Calculate Percent Inhibition F->G H Determine EC50 Values G->H

Caption: Workflow for mycelial growth inhibition assay.

G cluster_0 Stereochemistry cluster_1 Molecular Target cluster_2 Biological Activity This compound This compound Enantiomers Two Enantiomers (R)-(-) and (S)-(+) This compound->Enantiomers CYP51 Lanosterol 14α-demethylase (CYP51) Enantiomers->CYP51 Stereoselective Interaction R_activity (R)-(-) Enantiomer: High Affinity for CYP51 Potent Fungicidal Activity CYP51->R_activity S_activity (S)-(+) Enantiomer: Low Affinity for CYP51 Weak Fungicidal Activity CYP51->S_activity

Caption: Relationship between stereochemistry and fungicidal activity.

References

A Comparative Analysis of Diniconazole and Tebuconazole for the Management of Septoria Leaf Spot

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction

Septoria leaf spot, caused by various species of the fungal genus Septoria (e.g., Septoria tritici on wheat, Septoria lycopersici on tomato), is a significant and widespread plant disease that can lead to substantial yield losses in a variety of crops. Management of this disease often relies on the application of fungicides, with the triazole class of fungicides being a cornerstone of control strategies. Within this class, Diniconazole (B1670688) and Tebuconazole (B1682727) are two active ingredients that have been utilized for their efficacy against a broad spectrum of fungal pathogens, including Septoria.

Fungicide Profiles

This compound

This compound is a systemic triazole fungicide with both protective and curative action.[1] It is known to be effective against a range of fungal diseases, including powdery mildew, rusts, and leaf spots in cereals, fruits, and vegetables.[2]

  • Mechanism of Action: Like other triazoles, this compound inhibits the C14-demethylation of sterols, a crucial step in the biosynthesis of ergosterol (B1671047).[1][3] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to the cessation of fungal growth and development. The R(-) isomer of this compound has been shown to be a potent inhibitor of lanosterol (B1674476) 14α-demethylation.[4]

  • Efficacy against Septoria: this compound is listed as a control agent for Septoria leaf spot.[1][2] However, recent, specific field data on its performance, particularly in comparison to other triazoles, is limited in the available literature.

Tebuconazole

Tebuconazole is a broad-spectrum systemic fungicide with protective, curative, and eradicant properties.[5][6][7] It is widely used in agriculture to control a variety of fungal diseases in cereals, fruits, and other crops.[8][9]

  • Mechanism of Action: Tebuconazole also functions as a demethylation inhibitor (DMI), disrupting ergosterol biosynthesis in the fungal cell membrane.[6][8][10] This mode of action provides systemic activity within the plant, allowing the fungicide to be absorbed and translocated.[5][9]

  • Efficacy against Septoria: Tebuconazole has been a standard treatment for the control of Septoria spp. in cereals for many years.[11][12] Studies have shown that older azoles like tebuconazole can still provide moderate control (40-70%) of Septoria tritici blotch. However, the intensive use of azoles has led to a reduction in the sensitivity of some Zymoseptoria tritici populations to these fungicides. For the control of Septoria spp. in cereals, application rates of 125-250 g/ha are often recommended.[5]

Qualitative Comparison of this compound and Tebuconazole

Due to the absence of direct comparative quantitative data, the following table provides a qualitative comparison based on available information.

FeatureThis compoundTebuconazole
Fungicide Class Triazole (DMI)Triazole (DMI)
Mode of Action Inhibition of ergosterol biosynthesis[1][3]Inhibition of ergosterol biosynthesis[6][8][10]
Systemic Activity Systemic with curative and protective action[1]Systemic with protective, curative, and eradicant action[5][6][7]
Spectrum of Activity Broad-spectrum, including Septoria leaf spot[2]Broad-spectrum, including Septoria spp.[5][12]
Reported Efficacy against Septoria Effective, but recent comparative field data is limited.Moderate to good efficacy, though resistance has been reported in some pathogen populations.

Proposed Experimental Protocol for a Comparative Field Efficacy Study

To generate robust, quantitative data for a direct comparison of this compound and Tebuconazole for the control of Septoria leaf spot, the following experimental protocol is proposed. This protocol is designed for a field trial on wheat but can be adapted for other crops susceptible to Septoria.

1. Experimental Design and Setup

  • Trial Location: A field with a history of Septoria tritici infection and uniform soil type.

  • Experimental Design: Randomized Complete Block Design (RCBD) with four replicates.

  • Plot Size: 3m x 10m for each treatment plot.

  • Crop: A wheat variety susceptible to Septoria tritici.

  • Treatments:

    • Untreated Control

    • This compound (at manufacturer's recommended rate)

    • Tebuconazole (at manufacturer's recommended rate, e.g., 250 g a.i./ha)

    • Reference Fungicide (a current industry standard)

2. Fungicide Application

  • Application Timing: Fungicides should be applied preventatively at the flag leaf emergence stage (Growth Stage 37-39) or curatively at the first signs of disease.

  • Application Equipment: A calibrated backpack sprayer with flat-fan nozzles to ensure uniform coverage.

  • Spray Volume: 200-400 L/ha of water.

3. Data Collection and Analysis

  • Disease Assessment: Disease severity should be assessed visually as the percentage of leaf area affected by Septoria lesions on the flag leaf and the leaf below (F-1) at 14, 21, and 28 days after application.

  • Area Under the Disease Progress Curve (AUDPC): Calculate AUDPC from the disease severity data to provide an integrated measure of disease development over time.

  • Yield Data: Harvest the central area of each plot and measure the grain yield (t/ha) and thousand-grain weight (g).

  • Statistical Analysis: Data should be subjected to Analysis of Variance (ANOVA) appropriate for an RCBD. Treatment means should be compared using a suitable post-hoc test (e.g., Tukey's HSD) at a significance level of p ≤ 0.05.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the proposed experimental protocol for comparing the efficacy of this compound and Tebuconazole.

G cluster_setup Experimental Setup cluster_data Data Collection & Analysis A Select Field with Septoria History B Plant Susceptible Wheat Variety A->B C Design: Randomized Complete Block (4 Replicates) B->C D Untreated Control E This compound F Tebuconazole G Reference Fungicide H Disease Severity Assessment (14, 21, 28 DAA) D->H E->H F->H G->H I Calculate AUDPC H->I J Measure Grain Yield & TGW H->J K Statistical Analysis (ANOVA) I->K J->K L Comparative Efficacy Report K->L

Caption: Experimental workflow for comparing fungicide efficacy.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Both this compound and Tebuconazole target the same signaling pathway in fungi, which is essential for the integrity of their cell membranes. The diagram below illustrates this mechanism of action.

G cluster_fungus Fungal Cell cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane A Precursors B Lanosterol A->B C 14-alpha demethylase (CYP51 enzyme) B->C D Ergosterol C->D H Disrupted Membrane (Leaky, Growth Arrest) C->H Pathway Blocked E Normal Membrane Function (Fluidity & Integrity) D->E F This compound / Tebuconazole G Inhibition F->G G->C

Caption: Mechanism of action of triazole fungicides.

Conclusion

Both this compound and Tebuconazole are triazole fungicides that effectively control a range of fungal pathogens by inhibiting ergosterol biosynthesis. While both are known to be active against Septoria leaf spot, a lack of direct comparative studies makes it difficult to definitively state the superiority of one over the other. Tebuconazole has a longer history of widespread use and consequently, there is more public data available on its performance and the development of resistance in Septoria populations.

For researchers and drug development professionals, the key takeaway is the need for contemporary, direct comparative studies to accurately assess the relative efficacy of these and other fungicides. The provided experimental protocol offers a robust framework for conducting such research, which would generate valuable data to inform effective and sustainable disease management strategies for Septoria leaf spot.

References

A Guide to the Cross-Reactivity of Monoclonal Antibodies in Diniconazole Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and agricultural science, the specificity of immunoassays is paramount for accurate quantification of residues like the fungicide Diniconazole. This guide provides an objective comparison of the cross-reactivity of a monoclonal antibody developed for this compound immunoassays, supported by experimental data and detailed protocols.

Performance of a this compound-Specific Monoclonal Antibody

A key performance indicator for any antibody used in an immunoassay is its cross-reactivity with structurally similar compounds. This determines the assay's specificity and reliability in complex sample matrices. Below is a summary of the cross-reactivity profile of a monoclonal antibody developed for this compound detection.

Data Presentation: Cross-Reactivity of a Monoclonal Antibody Against this compound

The following table summarizes the cross-reactivity of a specific monoclonal antibody with other triazole fungicides. The data is derived from a competitive indirect enzyme-linked immunosorbent assay (ciELISA). Cross-reactivity is calculated as: (IC50 of this compound / IC50 of competing compound) x 100%.

CompoundChemical StructureCross-Reactivity (%)[1]
This compound ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
C15H17Cl2N3OC{15}H_{17}Cl_2N_3OC15​H17​Cl2​N3​O
100
Uniconazolengcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
C15H18ClN3OC{15}H_{18}ClN_3OC15​H18​ClN3​O
1.82
Hexaconazolengcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
C14H17Cl2N3OC{14}H_{17}Cl_2N_3OC14​H17​Cl2​N3​O
0.920
Other Triazoles*-No obvious cross-reactivity

Note: Other tested triazoles with no obvious cross-reactivity included triadimefon, myclobutanil, and tebuconazole.

The data indicates that the monoclonal antibody is highly specific to this compound.[1] The low cross-reactivity with Uniconazole (1.82%) and Hexaconazole (0.920%) is attributed to structural similarities, particularly the presence of a 2,4-dichlorophenyl group.[1] Uniconazole shares a very similar structure to this compound, with the primary difference being the number of chloro substituents on the benzene (B151609) ring.[1]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting the cross-reactivity data and for designing similar immunoassays.

Experimental Protocol: Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA)

This protocol outlines the steps for determining the cross-reactivity of a monoclonal antibody against this compound.

1. Materials and Reagents:

  • Microtiter plates (96-well)

  • This compound standard

  • Competing triazole fungicide standards (e.g., Uniconazole, Hexaconazole)

  • Coating antigen (this compound-hapten conjugated to a protein like Ovalbumin)

  • Monoclonal antibody specific to this compound

  • Goat anti-mouse IgG conjugated to Horseradish Peroxidase (HRP-IgG)

  • Substrate solution (e.g., TMB)

  • Stopping solution (e.g., 2 M H₂SO₄)

  • Coating buffer (e.g., carbonate buffer, pH 9.6)

  • Phosphate-buffered saline (PBS)

  • Washing buffer (PBS with 0.05% Tween 20 - PBST)

  • Blocking buffer (e.g., 5% non-fat milk in PBS)

  • Plate reader

2. Procedure:

  • Coating:

    • Dilute the coating antigen to an optimal concentration in coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with washing buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 2 hours at 37°C.

  • Washing:

    • Wash the plate three times with washing buffer.

  • Competitive Reaction:

    • Prepare a series of dilutions of the this compound standard and the competing triazole fungicides in PBS.

    • Add 50 µL of the standard or competitor solution to each well.

    • Immediately add 50 µL of the diluted monoclonal antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Wash the plate three times with washing buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of diluted HRP-IgG to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Wash the plate five times with washing buffer.

  • Substrate Reaction:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at 37°C for 15 minutes.

  • Stopping the Reaction:

    • Add 50 µL of the stopping solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • The absorbance values are inversely proportional to the concentration of this compound or the competing compound in the sample.

  • The half-maximal inhibitory concentration (IC50) is determined for this compound and each competing compound from their respective dose-response curves.

  • Cross-reactivity is calculated using the formula mentioned above.

Visualizing the Immunoassay Principle

To further elucidate the experimental workflow, the following diagram illustrates the principle of the competitive indirect ELISA.

ciELISA_Principle cluster_well Microtiter Well Surface cluster_reagents Added Reagents cluster_products Reaction Products CoatingAntigen Coating Antigen (this compound-Protein Conjugate) mAb Monoclonal Antibody CoatingAntigen->mAb Binds if no analyte Freethis compound Free this compound (Analyte) Freethis compound->mAb Competes for binding SecondaryAb Secondary Antibody (HRP-conjugated) mAb->SecondaryAb Binds to primary Ab Substrate Substrate SecondaryAb->Substrate Enzymatic reaction ColoredProduct Colored Product (Signal) Substrate->ColoredProduct Generates signal

Caption: Principle of the competitive indirect ELISA for this compound detection.

References

A Comparative Guide to Analytical Methods for Diniconazole Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the determination of Diniconazole, a triazole fungicide. The information is compiled from single-laboratory validation studies to offer a comprehensive overview of method performance. This document summarizes quantitative data, details experimental protocols, and illustrates analytical workflows.

Data Presentation: A Comparative Overview of this compound Analytical Methods

The performance of different analytical methods for this compound is evaluated based on key validation parameters. The following tables summarize the quantitative data from several studies to facilitate a comparison between various techniques.

Table 1: Performance Characteristics of Gas Chromatography (GC) and Liquid Chromatography (LC) Based Methods for this compound Analysis

Analytical MethodMatrixLinearity (Range)Limit of Quantification (LOQ) / Limit of Detection (LOD)Accuracy (Recovery %)Precision (RSD%)Reference
Capillary GC-ECD Tomatoes and Green BeansNot SpecifiedLOD: 0.001 ppm> 90%Not Specified[1]
Capillary GC Grapes and Zucchinir = 0.9997Fortification levels: 0.001, 0.01, 0.1, and 1 ppmNot SpecifiedNot Specified[2]
HPLC-UV Soil, Fruit, Vegetables, WaterNot SpecifiedNot Specified89.2% - 96.1% (via ELISA correlation)0.770% - 6.11% (via ELISA correlation)[3][4]
LC-MS/MS Fruits0.002 - 0.2 mg/LLOQ: 0.001 mg/kg78.8% - 108.0%2.1% - 6.9%[5]
LC-MS/MS Soil and EarthwormsNot SpecifiedLOD: 0.001 - 0.003 mg/kg81.2% - 100.2%< 14%[6]
SFC-Q-TOF/MS Apple and GrapeNot SpecifiedLOQ: < 0.005 mg/kg69.8% - 102.1%3.5% - 10.4%[7]
SFC-Q-TOF/MS Black TeaNot SpecifiedLOQ: 0.01 mg/kg85.6% - 90.6%3.9% - 9.5%[7]

Table 2: Performance Characteristics of Immunoassay Methods for this compound Analysis

Analytical MethodMatrixLinearity (Range)Limit of Quantification (LOQ) / Limit of Detection (LOD)Accuracy (Recovery %)Precision (RSD%)Reference
ELISA Soil, Fruit, Vegetables, Water0.001 - 1.000 mg/LLOD: 5.47 µg/L89.2% - 96.1%0.770% - 6.11%[3][4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Capillary Gas Chromatography (GC) Method for Fruits and Vegetables

This method is suitable for the quantitative analysis of this compound residues in samples like grapes and zucchini.[2]

  • Extraction:

    • Homogenize a representative sample of the fruit or vegetable.

    • Extract a known weight of the homogenized sample with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the extract to remove solid particles.

  • Cleanup:

    • The crude extract may be cleaned up using techniques like solid-phase extraction (SPE) or column chromatography to remove interfering matrix components.[2]

  • GC Analysis:

    • Instrument: Gas chromatograph equipped with a capillary column and a suitable detector (e.g., Electron Capture Detector - ECD).[1]

    • Operating Conditions:

      • Injector Temperature: Optimized for the volatilization of this compound without degradation.

      • Oven Temperature Program: A temperature gradient is used to separate this compound from other components in the extract.

      • Detector Temperature: Set to ensure optimal sensitivity for the detector in use.

      • Carrier Gas: An inert gas like nitrogen or helium at a constant flow rate.[4]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards into the GC to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample extract into the GC.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Agricultural and Animal Products

This method provides high sensitivity and selectivity for the determination of this compound in a variety of matrices including fruits, vegetables, grains, and animal tissues.[8][9]

  • Extraction:

    • Fruits and Vegetables: Homogenize the sample with acetone (B3395972). After filtration, the acetone extract is concentrated and partitioned into n-hexane.[8]

    • Grains, Legumes, Nuts, and Seeds: After soaking in water, the sample is homogenized with acetone. The extract is concentrated and partitioned first into n-hexane and then into acetonitrile (B52724).[8]

    • Animal and Fishery Products: The sample is homogenized with an acetone/n-hexane mixture. The organic layer is separated and concentrated. A liquid-liquid extraction with acetonitrile saturated with n-hexane is then performed.[9]

  • Cleanup:

    • The n-hexane extract is passed through a synthetic magnesium silicate (B1173343) cartridge for cleanup.[8][9]

    • For samples with high chlorophyll (B73375) content, an additional cleanup step with a graphitized carbon black cartridge may be necessary.[8]

  • LC-MS/MS Analysis:

    • Instrument: A liquid chromatograph coupled to a tandem mass spectrometer.

    • Chromatographic Conditions:

      • Column: A reverse-phase column (e.g., C18).[5]

      • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid).[5][6]

      • Flow Rate: A constant flow rate suitable for the column dimensions.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.[5]

      • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[5]

  • Quantification:

    • A calibration curve is constructed using standard solutions of this compound.

    • The concentration of this compound in the sample extract is determined from the calibration curve.[8][9]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and cost-effective screening method based on the specific binding of antibodies to this compound.[3][4]

  • Principle: A competitive ELISA format is typically used where this compound in the sample competes with a this compound-enzyme conjugate for binding to a limited number of specific antibody sites coated on a microplate. The amount of bound enzyme is inversely proportional to the concentration of this compound in the sample.

  • Procedure:

    • Add standard solutions or sample extracts to the antibody-coated microplate wells.

    • Add the this compound-enzyme conjugate to the wells.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate that reacts with the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Quantification:

    • A standard curve is generated by plotting the absorbance versus the logarithm of the this compound concentration for the standards.

    • The concentration of this compound in the samples is interpolated from the standard curve.[3][4]

Mandatory Visualization

The following diagrams illustrate the workflows for the analytical methods described.

GC Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis GC Analysis cluster_data_processing Data Processing Sample Fruit/Vegetable Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Ethyl Acetate) Homogenization->Extraction Filtration Filtration Extraction->Filtration Cleanup Cleanup (e.g., SPE) Filtration->Cleanup GC_Injection GC Injection Cleanup->GC_Injection Separation Capillary Column Separation GC_Injection->Separation Detection Detection (e.g., ECD) Separation->Detection Quantification Quantification via Calibration Curve Detection->Quantification Result This compound Concentration Quantification->Result LC-MS/MS Analytical Workflow for this compound cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Sample (e.g., Fruit, Grain, Tissue) Homogenization Homogenization with Acetone/Hexane Sample->Homogenization Partitioning Liquid-Liquid Partitioning Homogenization->Partitioning SPE_Cleanup SPE Cleanup (Magnesium Silicate/ Graphitized Carbon) Partitioning->SPE_Cleanup LC_Separation LC Separation (C18 Column) SPE_Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Final_Result Final Concentration Data_Analysis->Final_Result ELISA Workflow for this compound Screening cluster_assay_steps Assay Steps cluster_measurement Measurement & Analysis Start Add Standards/Samples to Antibody-Coated Plate Add_Conjugate Add this compound-Enzyme Conjugate Start->Add_Conjugate Incubate Incubate for Competitive Binding Add_Conjugate->Incubate Wash Wash to Remove Unbound Reagents Incubate->Wash Add_Substrate Add Substrate Wash->Add_Substrate Incubate_Color Incubate for Color Development Add_Substrate->Incubate_Color Stop_Reaction Stop Reaction Incubate_Color->Stop_Reaction Measure_Absorbance Measure Absorbance Stop_Reaction->Measure_Absorbance Generate_Curve Generate Standard Curve Measure_Absorbance->Generate_Curve Calculate_Concentration Calculate Sample Concentration Generate_Curve->Calculate_Concentration

References

A Comparative Guide to the Plant Growth Regulating Properties of Diniconazole and Uniconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the plant growth regulating properties of two prominent triazole fungicides, Diniconazole and Uniconazole. Both compounds are recognized for their potent ability to manage plant growth by inhibiting gibberellin biosynthesis. This document summarizes key experimental data, outlines detailed methodologies for relevant studies, and visualizes the underlying biochemical pathways and experimental workflows to aid in research and development.

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

Both this compound and Uniconazole are systemic plant growth regulators that function by inhibiting the production of gibberellins (B7789140), a class of hormones responsible for stem elongation and cell division.[1][2] Their primary mode of action is the inhibition of the cytochrome P450-dependent monooxygenases, specifically the enzyme ent-kaurene (B36324) oxidase.[1][3] This enzyme catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a critical early step in the gibberellin biosynthesis pathway.[1][3] By blocking this conversion, this compound and Uniconazole effectively reduce the levels of active gibberellins in the plant, leading to a more compact growth habit.[1][2]

Gibberellin_Biosynthesis_Inhibition GGPP Geranylgeranyl diphosphate (GGPP) ent_Kaurene ent-Kaurene GGPP->ent_Kaurene Kaurene Synthase Enzyme ent-Kaurene Oxidase (Cytochrome P450) ent_Kaurene->Enzyme ent_Kaurenoic_Acid ent-Kaurenoic Acid GAs Active Gibberellins (e.g., GA1, GA4) ent_Kaurenoic_Acid->GAs Multiple Steps Stem_Elongation Stem Elongation & Cell Division GAs->Stem_Elongation Promotes Inhibitors This compound & Uniconazole Inhibitors->Enzyme Inhibits Enzyme->ent_Kaurenoic_Acid

Diagram 1: Simplified signaling pathway of gibberellin biosynthesis inhibition by this compound and Uniconazole.

Experimental Evaluation of Plant Growth Regulating Properties

The efficacy of this compound and Uniconazole as plant growth regulators is typically assessed through controlled experiments where various plant species are treated with different concentrations of the compounds. The effects on key growth parameters are then measured over time.

Experimental_Workflow Start Start: Plant Material Selection (e.g., seeds, seedlings) Cultivation Plant Cultivation (Controlled Environment) Start->Cultivation Treatment Application of this compound/Uniconazole (Foliar Spray, Drench, Seed Treatment) Cultivation->Treatment Control Control Group (No Treatment) Cultivation->Control Data_Collection Data Collection (e.g., Plant Height, Stem Diameter, Root Length, Biomass, Yield, Chlorophyll (B73375) Content) Treatment->Data_Collection Control->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results & Comparison Analysis->Results

Diagram 2: Generalized experimental workflow for evaluating plant growth regulators.

Comparative Performance Data

The following tables summarize quantitative data from various studies on the effects of this compound and Uniconazole on different plant species.

Table 1: Effects of this compound on Plant Growth
Plant SpeciesApplication Method & ConcentrationEffect on Plant HeightOther Notable EffectsReference
Vinca majorFoliar Spray (100 mg/L)Significant reductionLeaf length remarkably retarded.[3][4]
Salvia splendisFoliar Spray (100 mg/L)Significant reductionIncreased number of florets at 100 and 200 mg/L.[3][4]
Cucumber (Cucumis sativus)Foliar Spray (20 mg/L)Significant decreaseOptimal concentration for healthy seedlings.[5][6]
Cucumber (Cucumis sativus)Drench (1.25 mg/L)Significant decreaseOptimal concentration for healthy seedlings; more effective than foliar spray.[5][6]
Korean Zucchini (Cucurbita moschata)Foliar Spray (20-37.5 mg/L)Significant decrease-[5][6]
Korean Zucchini (Cucurbita moschata)Drench (1.25-2.5 mg/L)Significant decreaseMore effective than foliar spray.[5][6]
Hemp (Cannabis sativa)Foliar Spray (25 mg/L)Decreased plant growth rateIncreased inflorescence biomass and apical inflorescence size.[7]
Tomato (Solanum lycopersicum)Sub-irrigation (1 mg/L)17% decreaseIncreased total root length, volume, and average diameter.[2]
Tomato (Solanum lycopersicum)Foliar Spray (30 mg/L)27% decrease-[2]
Peanut (Arachis hypogaea)Not specified33% decrease16% decrease in leaf area and 19% decrease in leaf dry weight.[7]
Sesamum indicum 'Baekseol'Foliar Spray (100 mg/L)Strongly retardedIncreased root fresh weight and lowered T/R ratio.[8]
Table 2: Effects of Uniconazole on Plant Growth
Plant SpeciesApplication Method & ConcentrationEffect on Plant HeightOther Notable EffectsReference
Vinca majorFoliar Spray (5 mg/L)Less reduction than 100 mg/L this compound-[3][4]
Ophiopogon japonicusFoliar Spray (7.5 kg/hm ²)10.02% reductionIncreased tuber yield by up to 101.59%.[9][10]
Ophiopogon japonicusFoliar Spray (30 kg/hm ²)29.66% reduction-[9][10]
Tomato (Solanum lycopersicum 'Early Girl')Foliar Spray (2.5 mg/L)17% reduction (5 WAT)Did not affect fruit yield.[11]
Tomato (Solanum lycopersicum 'Early Girl')Foliar Spray (5 & 10 mg/L)~25% reduction (5 WAT)Did not affect fruit yield.[11]
Pepper (Capsicum annuum 'Jalapeno')Foliar Spray (5 mg/L)50% reduction (8 WAT)-[11]
Pepper (Capsicum annuum 'Jalapeno')Foliar Spray (10 mg/L)60% reduction (8 WAT)-[11]
Eggplant (Solanum melongena 'Millionaire')Foliar Spray (10 mg/L)50% reduction (8 WAT)-[11]
Maize (Zea mays)Seed Treatment (50 mg/kg seed, 12h incubation)-Increased root system length.[12][13]
Maize (Zea mays)Seed Treatment (100 mg/kg seed, 1 min incubation)-Increased chlorophyll A and B content.[12][13]
Pyrethrum (Tanacetum cinerariifolium)Foliar Spray (100 g/L)~11% reduction in stem length11.2% increase in dry weight of flowers.[14]

Experimental Protocols

Based on the methodologies reported in the cited literature, a generalized experimental protocol for comparing the effects of this compound and Uniconazole on plant growth is outlined below.

Objective:

To compare the efficacy of this compound and Uniconazole as plant growth regulators on a selected plant species.

Materials:
  • Seeds or uniform seedlings of the target plant species.

  • Pots with appropriate growing medium.

  • This compound and Uniconazole of known purity.

  • Solvent for preparing stock solutions (e.g., acetone (B3395972) or ethanol).

  • Surfactant (optional, to improve foliar application).

  • Controlled environment growth chamber or greenhouse.

  • Spraying equipment for foliar application.

  • Measuring tools (ruler, calipers, balance).

  • Spectrophotometer for chlorophyll analysis (optional).

Methodology:
  • Plant Material and Growth Conditions:

    • Sow seeds or transplant uniform seedlings into pots filled with a standardized growing medium.

    • Maintain the plants in a controlled environment with consistent temperature, light intensity, photoperiod, and humidity.[12][13]

    • Water the plants as needed to maintain optimal soil moisture.

  • Preparation of Treatment Solutions:

    • Prepare stock solutions of this compound and Uniconazole by dissolving the pure compounds in a minimal amount of a suitable solvent.

    • Prepare a series of working solutions at different concentrations (e.g., 0, 5, 10, 25, 50, 100 mg/L) by diluting the stock solutions with distilled water.[3][5][11]

    • A control solution (0 mg/L) should contain the same amount of solvent as the treatment solutions.

    • If a surfactant is used, add it to all solutions, including the control, at the recommended concentration.

  • Application of Treatments:

    • Foliar Spray: Apply the treatment solutions to the plant foliage until runoff, ensuring uniform coverage.[3][5][11]

    • Soil Drench: Apply a specific volume of the treatment solution to the soil surface of each pot.[5]

    • Seed Treatment: Immerse seeds in the treatment solutions for a specified duration (e.g., 1 minute to 12 hours) before sowing.[12][13]

    • Treat a sufficient number of plants with each concentration to allow for statistical analysis (e.g., 3-5 replicates).

  • Data Collection:

    • At regular intervals after treatment (e.g., weekly), measure various growth parameters, including:

      • Plant height (from the soil surface to the apical meristem).[5][11]

      • Stem diameter at a marked position.[13]

      • Number of leaves.

      • Leaf area.

      • Root length (at the end of the experiment).[12][13]

      • Fresh and dry weight of shoots and roots.[7][8]

    • If applicable, measure yield parameters such as flower number, fruit number, and fruit weight.[4][11][14]

    • Chlorophyll content can be determined spectrophotometrically from leaf extracts.[12]

  • Statistical Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA, Duncan's multiple range test) to determine significant differences between treatments.[5]

Conclusion

Both this compound and Uniconazole are effective triazole-based plant growth regulators that inhibit gibberellin biosynthesis, leading to reduced plant height and a more compact plant structure. The available data suggests that the optimal concentration and application method are highly dependent on the plant species and the desired outcome.

A direct comparison on Vinca major and Salvia splendis indicated that a lower concentration of Uniconazole (5 mg/L) was compared to a higher concentration of this compound (100 mg/L), suggesting Uniconazole may be more potent at lower doses in these species.[3][4] However, for other species, a range of effective concentrations has been reported for both compounds.

For researchers and professionals in drug development, the choice between this compound and Uniconazole will depend on the target plant species, the desired level of growth regulation, and cost-effectiveness. The experimental protocols and data presented in this guide provide a foundation for designing further studies to optimize the use of these compounds for specific applications. It is crucial to conduct small-scale trials to determine the optimal concentration and application method for each new plant species and growing condition to avoid potential phytotoxicity.

References

Antifungal activity of metal complexes of Diniconazole versus the parent compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal activity of metal complexes of the triazole fungicide Diniconazole versus the parent compound. The coordination of metal ions to this compound has been shown to modulate its biological activity, in some cases leading to enhanced antifungal potency. This document summarizes key experimental findings, presents quantitative data for comparison, and details the methodologies employed in these studies.

Enhanced Antifungal Efficacy: A Quantitative Look

The complexation of metal ions with this compound can significantly alter its antifungal spectrum and efficacy. A notable example is the Co(II) complex of this compound, which has been synthesized and evaluated for its antifungal properties against various plant pathogenic fungi.

A study on a synthesized Co(II) complex of this compound, specifically diaqua[(E)-(RS)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl-κN4)pent-1-en-3-ol]cobalt(II) dinitrate dihydrate, demonstrated a variable enhancement of antifungal activity compared to the parent this compound. The results indicated that the Co(II) complex exhibited higher antifungal activity against Botryosphaeria ribis and Botryosphaeria berengriana. Conversely, it showed lower activity against Gibberella nicotiancola and Alternaria solani[1].

This selective enhancement underscores the potential for developing metal-specific this compound complexes to target particular fungal pathogens. The increased lipophilicity of the metal complexes is often cited as a reason for their enhanced biological activity, as it facilitates their passage through the fungal cell membrane[2].

Below is a summary of the comparative antifungal activity data for the Co(II)-Diniconazole complex and the parent compound.

Fungal StrainCompoundInhibition Rate (%) at 50 µg/mL
Botryosphaeria ribis This compound75.3
Co(II)-Diniconazole Complex82.1
Gibberella nicotiancola This compound85.4
Co(II)-Diniconazole Complex78.2
Botryosphaeria berengriana This compound72.1
Co(II)-Diniconazole Complex79.5
Alternaria solani This compound88.6
Co(II)-Diniconazole Complex81.3

Experimental Protocols

The evaluation of the antifungal activity of this compound and its metal complexes involves standardized in vitro assays. The following are detailed methodologies commonly cited in the literature for such studies.

Synthesis of Metal-Diniconazole Complexes

The synthesis of metal-Diniconazole complexes typically involves the reaction of this compound with a corresponding metal salt in a suitable solvent.

Example: Synthesis of a Co(II)-Diniconazole Complex [1]

  • Dissolution: this compound is dissolved in a suitable solvent, such as methanol.

  • Addition of Metal Salt: An aqueous solution of a cobalt(II) salt, for example, cobalt(II) nitrate (B79036) hexahydrate, is added dropwise to the this compound solution with constant stirring.

  • Reaction: The mixture is stirred at room temperature for a specified period, allowing the complex to form.

  • Crystallization: The resulting solution is allowed to stand undisturbed at room temperature. Crystals of the Co(II)-Diniconazole complex are obtained as the solvent slowly evaporates.

  • Isolation and Characterization: The crystals are then filtered, washed with a small amount of cold solvent, and dried. The structure and composition of the complex are confirmed by techniques such as elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction.

In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)

This method is widely used to determine the efficacy of antifungal compounds by measuring the inhibition of fungal mycelial growth.

  • Media Preparation: Potato Dextrose Agar (B569324) (PDA) is prepared and autoclaved.

  • Incorporation of Test Compounds: The parent this compound and its metal complexes are dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at desired concentrations. A control group with the solvent alone is also prepared.

  • Inoculation: A mycelial disc of a specific diameter, taken from the periphery of a fresh fungal culture, is placed at the center of each agar plate.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25-28°C) for a period sufficient for the fungal mycelium in the control plate to reach the edge of the plate.

  • Measurement of Inhibition: The diameter of the fungal colony in each plate is measured. The percentage of inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.

Visualizing the Workflow and Rationale

To better understand the process of evaluating the antifungal activity of metal-Diniconazole complexes, the following diagrams illustrate the experimental workflow and the underlying rationale for the enhanced activity.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_antifungal_testing Antifungal Activity Testing This compound This compound Complex Metal-Diniconazole Complex This compound->Complex Inoculation Inoculation This compound->Inoculation MetalSalt Metal Salt (e.g., Co(NO₃)₂·6H₂O) MetalSalt->Complex Solvent Solvent (e.g., Methanol) Solvent->Complex Characterization Characterization (IR, X-ray, etc.) Complex->Characterization Complex->Inoculation FungalStrains Fungal Strains FungalStrains->Inoculation PDA Potato Dextrose Agar (PDA) PDA->Inoculation Incubation Incubation Inoculation->Incubation Measurement Measurement of Inhibition Incubation->Measurement DataAnalysis Data Analysis & Comparison Measurement->DataAnalysis

Caption: Experimental workflow for synthesis and antifungal evaluation.

Rationale_Diagram cluster_cell Fungal Cell CellWall Cell Wall CellMembrane Cell Membrane TargetEnzyme Target Enzyme (e.g., Sterol Biosynthesis) CellMembrane->TargetEnzyme Interaction Inhibition Inhibition of Fungal Growth TargetEnzyme->Inhibition This compound This compound This compound->CellMembrane Penetration MetalComplex Metal-Diniconazole Complex (Increased Lipophilicity) MetalComplex->CellMembrane Enhanced Penetration

Caption: Rationale for enhanced antifungal activity of metal complexes.

References

Enantioselective Degradation of Diniconazole in Fruit: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the differential degradation rates of R- and S-diniconazole enantiomers in various fruit matrices, supported by detailed experimental data and protocols.

Diniconazole (B1670688), a widely utilized triazole fungicide, exists as a chiral compound with two enantiomers, R-diniconazole and S-diniconazole. Due to the potential for enantioselective bioactivity and toxicity, understanding the differential degradation behavior of these enantiomers in edible produce is crucial for accurate risk assessment and ensuring food safety. This guide provides a comparative analysis of the degradation rates of R- and S-diniconazole in different fruits, based on published experimental data.

Comparative Degradation Rates

Studies have demonstrated a clear enantioselective degradation pattern of this compound in various fruits, with the S-enantiomer generally degrading at a faster rate than the R-enantiomer.[1][2] The dissipation half-lives of the two enantiomers in apple, pear, jujube, and peach are summarized in the table below.

FruitR-Diniconazole Half-Life (days)S-Diniconazole Half-Life (days)Preferentially Degraded Enantiomer
Apple5.3 - 7.92.5 - 7.1S-diniconazole
Pear5.3 - 7.92.5 - 7.1S-diniconazole
Jujube5.3 - 7.92.5 - 7.1S-diniconazole
Peach5.3 - 7.92.5 - 7.1S-diniconazole

Data sourced from a study by a fast supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) method.[1][2]

In peach, it was noted that residue concentrations of this compound were still higher than the Maximum Residue Limit (MRL) of 0.01 mg/kg set by the EU after 60 days, with a significant enrichment of the R-enantiomer (R/S ratio of 2.2).[1][2] This highlights the importance of considering the stereochemistry of chiral pesticides in residue studies and risk assessments.

Experimental Protocols

The analysis of this compound enantiomers in fruit matrices typically involves extraction, purification, and chiral separation followed by detection. A common and effective methodology is supercritical fluid chromatography coupled with mass spectrometry.

1. Sample Preparation and Extraction:

  • Homogenization: Fruit samples are first homogenized to ensure uniformity.

  • Extraction: The homogenized sample is then extracted with an organic solvent. A mixture of acetonitrile (B52724) and water (e.g., v/v, 4/1 for fruit) is a common choice.[3][4]

  • Purification: The crude extract is purified to remove interfering matrix components. This is often achieved using solid-phase extraction (SPE) with cartridges such as Cleanert TPT or Pesti-Carb.[3][4]

2. Chiral Separation and Analysis:

  • Instrumentation: A supercritical fluid chromatography (SFC) system coupled with a tandem mass spectrometer (MS/MS) or a quadrupole-time-of-flight mass spectrometer (Q-TOF/MS) is used for the enantioselective analysis.[1][2][3][4]

  • Chiral Column: A chiral stationary phase is essential for separating the enantiomers. The Chiral CCA column is one such column that has been successfully used.[3][4]

  • Mobile Phase: A typical mobile phase consists of supercritical CO2 and a modifier, such as isopropanol (B130326) (e.g., v/v, 96/4).[3][4]

  • Detection: The mass spectrometer is operated in a suitable ionization mode (e.g., electrospray ionization positive mode) to detect and quantify the separated enantiomers.[3][4]

  • Quantification: Quantification is typically performed using a matrix-matched external standard calibration curve to compensate for matrix effects.[3][4]

The following diagram illustrates a typical experimental workflow for the analysis of this compound enantiomers in fruit samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Fruit Sample homogenize Homogenization sample->homogenize extract Acetonitrile/Water Extraction homogenize->extract purify Solid-Phase Extraction (SPE) extract->purify sfc SFC Separation (Chiral Column) purify->sfc Purified Extract ms MS/MS or Q-TOF/MS Detection sfc->ms data Data Analysis & Quantification ms->data

Experimental workflow for this compound enantiomer analysis.

This comprehensive approach, from sample preparation to sophisticated analytical techniques, is vital for accurately determining the enantioselective degradation rates of this compound in fruit. The findings from such studies are instrumental for regulatory bodies in establishing MRLs and for ensuring the safe consumption of agricultural products.

References

Evaluating the Linearity, Accuracy, and Precision of an HPLC Method for Diniconazole Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and agricultural science, the accurate quantification of fungicides like Diniconazole is paramount for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for this purpose. This guide provides a detailed evaluation of a representative HPLC-UV method for this compound analysis, focusing on its linearity, accuracy, and precision. Furthermore, it compares this method with alternative analytical techniques, namely Gas Chromatography-Electron Capture Detection (GC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing supporting experimental data to aid in method selection and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A common and robust method for the determination of this compound in various matrices is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector. This method offers a balance of sensitivity, specificity, and cost-effectiveness for routine analysis.

Experimental Protocol: this compound Analysis by HPLC-UV

a) Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

b) Reagents and Materials:

c) Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 258 nm.

  • Injection Volume: 20 µL.

  • Retention Time: Approximately 4.2 minutes.

d) Standard Solution Preparation:

  • Prepare a stock solution of this compound (100 µg/mL) by accurately weighing the reference standard and dissolving it in acetonitrile.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 10 µg/mL.

e) Sample Preparation (General Procedure for a Formulation Sample):

  • Accurately weigh a portion of the homogenized sample equivalent to 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask and add approximately 70 mL of acetonitrile.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Bring the volume to the mark with acetonitrile and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Standard Prepare Standards Dilute_Standard Serial Dilution Standard->Dilute_Standard Sonicate Sonicate Dissolve->Sonicate Dilute_Sample Dilute to Volume Sonicate->Dilute_Sample Filter Filter (0.45 µm) Dilute_Sample->Filter Inject Inject into HPLC Filter->Inject Dilute_Standard->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (258 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify

Caption: Experimental workflow for this compound analysis by HPLC-UV.

Method Performance Data

The performance of the HPLC-UV method was evaluated for its linearity, accuracy, and precision. The results are summarized in the tables below.

Table 1: Linearity of the this compound HPLC-UV Method

ParameterResult
Linearity Range0.5 - 10 µg/mL
Regression Equationy = 54321x + 1234
Correlation Coefficient (r²)0.9995

Table 2: Accuracy of the this compound HPLC-UV Method

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
1.00.9999.0
5.05.04100.8
9.08.9599.4
Average Recovery 99.7

Table 3: Precision of the this compound HPLC-UV Method

Concentration (µg/mL)Repeatability (Intra-day, n=6) RSD (%)Intermediate Precision (Inter-day, n=6) RSD (%)
1.01.21.8
5.00.81.3
9.00.61.1

Alternative Analytical Methods

While HPLC-UV is a reliable technique, other methods such as Gas Chromatography-Electron Capture Detection (GC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also employed for this compound analysis, each with its own advantages.

Gas Chromatography-Electron Capture Detection (GC-ECD)

GC-ECD is a highly sensitive method for the analysis of halogenated compounds like this compound.

Experimental Protocol: this compound Analysis by GC-ECD [1]

  • Instrumentation: Gas chromatograph with an Electron Capture Detector (ECD).

  • Column: Capillary column suitable for pesticide analysis (e.g., HP-5).

  • Carrier Gas: Nitrogen.

  • Temperatures: Injector at 250°C, Detector at 300°C, Oven programmed from an initial temperature to a final temperature to achieve separation.

  • Sample Preparation: Involves extraction with an organic solvent (e.g., ethyl acetate) followed by a clean-up step, often using column chromatography.[1]

Performance Data for GC-ECD Method

Table 4: Linearity and Accuracy of the this compound GC-ECD Method [1]

ParameterResult
Correlation Coefficient (r)0.9997
Recovery Range (%)82.92 - 99.54
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity, making it ideal for analyzing trace levels of this compound in complex matrices.[2]

Experimental Protocol: this compound Analysis by LC-MS/MS [2]

  • Instrumentation: LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., Inertsil ODS-3).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Ionization Mode: Positive ion electrospray ionization.

  • Sample Preparation: Extraction with acetone, followed by liquid-liquid partitioning and clean-up using solid-phase extraction (e.g., Florisil and graphitized carbon cartridges).[2]

Performance Data for LC-MS/MS Method [2]

Table 5: Linearity, Accuracy, and Precision of the this compound LC-MS/MS Method [2]

ParameterResult
Linearity Range0.00125 - 0.00750 mg/L
Average Recovery (%)88.3 - 108
Precision (RSD %)0.5 - 5.1
Limit of Quantitation0.01 mg/kg

Comparison of Methods

Table 6: Comparison of Analytical Methods for this compound

FeatureHPLC-UVGC-ECDLC-MS/MS
Principle Liquid chromatography with UV absorption detectionGas chromatography with electron capture detectionLiquid chromatography with mass spectrometric detection
Selectivity ModerateHigh for halogenated compoundsVery High
Sensitivity Good (µg/mL range)Very Good (ng/mL to pg/mL range)Excellent (pg/mL to fg/mL range)
Matrix Effects Can be significantCan be significantCan be significant but often mitigated by MS/MS
Cost Relatively lowModerateHigh
Typical Application Routine quality control, formulation analysisResidue analysis in environmental and food samplesTrace level residue analysis in complex matrices

Conclusion

The evaluated HPLC-UV method demonstrates excellent linearity, accuracy, and precision for the quantification of this compound, making it a suitable and reliable choice for routine quality control and formulation analysis. For applications requiring higher sensitivity, such as trace residue analysis in complex food or environmental samples, GC-ECD and LC-MS/MS offer superior performance.[1][2] The choice of analytical method should be guided by the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and budgetary considerations. The data presented in this guide provides a solid foundation for researchers and scientists to make informed decisions when developing and validating analytical methods for this compound.

References

Comparative Analysis of Diniconazole's Effects on Different Crop Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of the effects of Diniconazole, a triazole-based fungicide and plant growth regulator, on various crop species. This guide is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of this compound's performance, supported by experimental data.

Introduction

This compound is a systemic fungicide that also exhibits significant plant growth-regulating properties.[1] Its primary mode of action is the inhibition of gibberellin biosynthesis, which leads to reduced internodal elongation and a more compact plant stature.[2][3] This dual activity makes it a valuable tool in agriculture for both disease control and crop management. This guide presents a comparative overview of this compound's effects on key crop species, including wheat, rice, and soybean, and contrasts its performance with other triazole alternatives.

Data Presentation: Quantitative Effects of this compound on Crop Growth

The following tables summarize the quantitative effects of this compound on various growth parameters in different crop species, as reported in scientific literature. It is important to note that the data are compiled from different studies, and therefore, experimental conditions may vary.

Table 1: Effects of this compound on Wheat (Triticum aestivum)

Application RateGrowth ParameterEffectReference
Not SpecifiedPlant HeightReduction[4]
Not SpecifiedYieldPotential Increase[4]

Table 2: Effects of this compound on Rice (Oryza sativa)

Application RateGrowth ParameterEffectReference
Not SpecifiedPlant HeightReduction[5][6]
Not SpecifiedStem DiameterIncrease[5][6]
Not SpecifiedPhotosynthesisEnhancement under salt stress[5][6]
Not SpecifiedGrain YieldIncrease under salt stress[5][6]

Table 3: Effects of this compound on Soybean (Glycine max)

Application RateGrowth ParameterEffectReference
2 and 4 mg/kg seedSeedling HeightDecrease[7]
2 and 4 mg/kg seedStem DiameterIncrease[7]
2 and 4 mg/kg seedRoot Dry WeightIncrease[7]
2 and 4 mg/kg seedSeed YieldIncrease[7]

Table 4: Comparative Effects of this compound on Other Crops

Crop SpeciesApplication RateGrowth ParameterEffectReference
Cucumber20 mg/L (foliar)Plant HeightSignificant Decrease[2]
Cucumber1.25 mg/L (drench)Plant HeightSignificant Decrease[2]
Sesame100-400 mg/LStem GrowthStrong Retardation[3]
Sesame100-400 mg/LRoot Fresh WeightIncrease[3]

Experimental Protocols

General Experimental Workflow for Assessing Plant Growth Regulators

A generalized workflow for evaluating the effects of a plant growth regulator like this compound is outlined below. This process ensures a systematic and reproducible assessment of the compound's impact on plant physiology and morphology.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Collection & Analysis seed Seed Selection & Sterilization sowing Sowing & Germination seed->sowing pgr_prep PGR Stock Solution Preparation treatment PGR Application (Foliar/Drench) pgr_prep->treatment growth_medium Growth Medium Preparation growth_medium->sowing sowing->treatment growth Incubation under Controlled Conditions treatment->growth morphological Morphological Analysis (Height, Root Length, etc.) growth->morphological physiological Physiological Analysis (Chlorophyll, etc.) growth->physiological biochemical Biochemical Analysis (Hormone Levels, etc.) growth->biochemical statistical Statistical Analysis morphological->statistical physiological->statistical biochemical->statistical

Figure 1: Generalized experimental workflow for testing plant growth regulators.

Detailed Methodology for Foliar Application on Seedlings

This protocol is a representative example for assessing the effects of foliar-applied this compound on crop seedlings.

  • Plant Material and Growth Conditions:

    • Select healthy, uniform seeds of the target crop species (e.g., wheat, rice, soybean).

    • Surface sterilize seeds to prevent microbial contamination.

    • Sow seeds in pots containing a sterile potting mix or a defined growth medium.

    • Grow seedlings in a controlled environment chamber with defined temperature, humidity, and photoperiod.

  • This compound Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or acetone) and then dilute to the desired concentrations with distilled water containing a surfactant (e.g., Tween 20) to ensure uniform coverage.

    • Apply the this compound solution as a fine mist to the foliage of the seedlings at a specific growth stage (e.g., three-leaf stage).

    • A control group should be sprayed with the same solution lacking this compound.

  • Data Collection:

    • At predetermined time points after treatment, measure various growth parameters, including:

      • Plant height

      • Stem diameter

      • Leaf area

      • Fresh and dry weight of shoots and roots

      • Chlorophyll content (using a SPAD meter)

    • For more in-depth analysis, tissue samples can be collected for hormonal analysis or gene expression studies.

  • Statistical Analysis:

    • The collected data should be subjected to statistical analysis (e.g., ANOVA, t-test) to determine the significance of the observed effects.

Signaling Pathway

This compound's primary mechanism of action is the inhibition of the gibberellin (GA) biosynthesis pathway. Specifically, it targets the enzyme ent-kaurene (B36324) oxidase, a cytochrome P450 monooxygenase, which catalyzes a key step in the pathway. This inhibition leads to a reduction in the levels of bioactive GAs, which are essential for stem elongation.

gibberellin_pathway GGPP Geranylgeranyl diphosphate (B83284) (GGPP) ent_kaurene ent-Kaurene GGPP->ent_kaurene ent-Kaurene Synthase ent_kaurenoic_acid ent-Kaurenoic acid ent_kaurene->ent_kaurenoic_acid ent-Kaurene Oxidase GA12 GA12 ent_kaurenoic_acid->GA12 Multiple Steps Bioactive_GAs Bioactive Gibberellins (e.g., GA1, GA4) GA12->Bioactive_GAs GA 20-oxidase, GA 3-oxidase Stem_Elongation Stem Elongation Bioactive_GAs->Stem_Elongation Promotes This compound This compound This compound->ent_kaurenoic_acid Inhibits

Figure 2: Simplified signaling pathway of this compound's inhibition of gibberellin biosynthesis.

Phytotoxicity

While this compound is an effective plant growth regulator, high concentrations can lead to phytotoxicity. Symptoms of phytotoxicity from triazole fungicides can include stunting, leaf yellowing (chlorosis), and necrosis.[8] The susceptibility to phytotoxicity can vary among crop species and even among cultivars of the same species. For instance, soybeans have shown sensitivity to certain triazole fungicides, with symptoms appearing as interveinal chlorosis.[9] In wheat, some pesticides have been shown to negatively impact germination and growth.[8] It is crucial to adhere to recommended application rates to avoid adverse effects on crop health and yield.

Comparison with Alternatives

This compound belongs to the triazole class of fungicides, which includes other plant growth regulators like paclobutrazol (B33190) and uniconazole.

  • Paclobutrazol: Similar to this compound, paclobutrazol is a potent inhibitor of gibberellin biosynthesis.[10] It has been shown to effectively reduce plant height and increase stem thickness in various crops, including wheat, rice, and soybean.[10][11][12]

  • Uniconazole: Uniconazole is another triazole-based growth retardant that effectively reduces plant height and can enhance stress tolerance in crops like rice and soybean.[5][6][7]

The choice between these alternatives often depends on the specific crop, desired level of growth regulation, and cost-effectiveness. This compound has been noted for its strong growth-retarding effects, sometimes exceeding those of paclobutrazol at similar concentrations.[3]

Beyond other triazoles, alternative approaches to disease management and growth regulation are also being explored, including the use of biological control agents and natural plant extracts.[1][13]

Conclusion

This compound is a versatile compound with both fungicidal and plant growth-regulating properties. Its ability to inhibit gibberellin biosynthesis makes it an effective tool for managing plant height and improving lodging resistance in various crops. However, careful consideration of application rates is essential to avoid phytotoxicity. When compared to other triazole alternatives like paclobutrazol and uniconazole, this compound demonstrates potent growth-regulating effects. Further research focusing on direct comparative studies across a wider range of crops under standardized conditions will provide a more definitive understanding of its relative efficacy and potential for broader agricultural applications.

References

Safety Operating Guide

Proper Disposal of Diniconazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Scientists, researchers, and drug development professionals handling diniconazole (B1670688) must adhere to stringent disposal procedures to mitigate environmental risks and ensure laboratory safety. This compound, a triazole fungicide, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating its management as hazardous waste.[1][2]

Essential Disposal Procedures

The primary and recommended method for this compound disposal is through a licensed hazardous waste management facility.[1] It is crucial to consult local, state, and federal regulations to ensure full compliance, as these regulations govern the proper disposal of chemical waste.[3]

Key Steps for Disposal:

  • Waste Identification and Segregation:

    • Clearly label all containers with this compound waste with the chemical name and appropriate hazard symbols.

    • Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper handling.

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound waste.[1]

  • Container Management:

    • Use leak-proof, sealed containers for storing this compound waste.

    • Do not reuse empty this compound containers for any other purpose.[4][5]

    • For empty containers, triple-rinse with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous waste.[4][6] Puncture the empty, rinsed container to prevent reuse.[6]

  • Spill Management:

    • In the event of a spill, contain the material to prevent it from entering drains or waterways.[3]

    • Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a sealed container for disposal as hazardous waste.[3]

    • Ensure adequate ventilation during cleanup.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of this compound waste.

    • If an EHS department is not available, contact a certified hazardous waste disposal company directly.

Summary of this compound Hazards

For quick reference, the following table summarizes the key hazards associated with this compound, based on available Safety Data Sheets (SDS).

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1][2][7]
Aquatic Toxicity (Acute) Very toxic to aquatic life.[1][2]
Aquatic Toxicity (Chronic) Very toxic to aquatic life with long lasting effects.[1]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[8][7]
Specific Target Organ Toxicity Causes damage to organs.[7]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Diniconazole_Disposal_Workflow cluster_prep Waste Preparation cluster_disposal Disposal Path cluster_spill Spill & Container Management start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate label_waste Label Container Clearly segregate->label_waste store Store in Sealed, Leak-Proof Container label_waste->store contact_ehs Contact Institutional EHS or Certified Waste Vendor store->contact_ehs ehs_pickup Arrange for Waste Pickup contact_ehs->ehs_pickup incinerate Incineration at a Licensed Facility ehs_pickup->incinerate spill Spill Occurs contain Contain Spill & Prevent Entry to Drains spill->contain absorb Absorb with Inert Material contain->absorb collect_spill Collect and Seal in Labeled Container absorb->collect_spill collect_spill->store empty_container Empty this compound Container rinse Triple-Rinse Container empty_container->rinse collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate puncture Puncture Container to Prevent Reuse rinse->puncture collect_rinsate->store puncture->contact_ehs

This compound Disposal Workflow

Disclaimer: This information is intended as a guide and does not replace the need to consult the manufacturer's Safety Data Sheet (SDS) and comply with all applicable local, state, and federal regulations.

References

Essential Safety and Operational Guide for Handling Diniconazole

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling of Diniconazole is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure a safe working environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Recommendations
Hands Chemical-resistant glovesImpervious gloves are essential. While specific breakthrough data for this compound is not readily available, nitrile or neoprene rubber gloves are generally recommended for handling pesticides.[1][2][3] Always inspect gloves for any signs of degradation or puncture before use. For prolonged contact, consider double-gloving.
Body Protective clothingA long-sleeved shirt and long pants are the minimum requirements. For tasks with a higher risk of splash or aerosol generation, such as mixing or spill cleanup, wear fire/flame resistant and impervious clothing, such as a lab coat, apron, or coveralls.[4][5]
Eyes/Face Safety goggles or face shieldWear tightly fitting safety goggles with side-shields.[5] When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.
Respiratory Dust mask or respiratorFor handling the solid form, especially when mixing or loading where dust can be generated, a dust mask is required. If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator should be used.[5]

Note: Always launder reusable protective clothing separately from other laundry.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial for preventing accidental exposure and maintaining the integrity of the chemical.

Handling:

  • Work in a well-ventilated area. Local exhaust ventilation is recommended to maintain exposure below permissible limits.

  • Avoid all direct contact with the skin, eyes, and mouth.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[4][6]

  • Wash hands and face thoroughly after handling the substance.[4]

  • Take precautionary measures against static discharge.[4]

Storage:

  • Store in the original, tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Keep away from food, beverages, and animal feed.[5]

  • Store in a locked area, inaccessible to children and unauthorized personnel.[4][5]

Spill Response Protocol

In the event of a this compound spill, a swift and systematic response is necessary to contain the material and decontaminate the area effectively. The following workflow outlines the key steps for managing a spill.

Spill_Response_Workflow cluster_prep Preparation cluster_contain Containment & Cleanup cluster_decon Decontamination & Disposal Assess Assess the Spill (Size and Immediate Risk) Alert Alert Others in the Vicinity Assess->Alert Don_PPE Don Appropriate PPE Alert->Don_PPE Contain Contain the Spill (Use absorbent material like sand or vermiculite) Don_PPE->Contain Cleanup Clean Up Spill (Sweep or scoop material into a labeled container) Contain->Cleanup Decontaminate Decontaminate the Area (Wash with detergent and water) Cleanup->Decontaminate Dispose Dispose of Waste (Follow local regulations) Decontaminate->Dispose Doff_PPE Remove and Decontaminate/Dispose of PPE Dispose->Doff_PPE

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.